molecular formula C8H8NNaO3 B1324523 Sodium 2-(2-aminophenyl)-2-hydroxyacetate CAS No. 39588-85-7

Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Cat. No.: B1324523
CAS No.: 39588-85-7
M. Wt: 189.14 g/mol
InChI Key: DMLZRJSMMIQZIZ-UHFFFAOYSA-M
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Description

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is a useful research compound. Its molecular formula is C8H8NNaO3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(2-aminophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZRJSMMIQZIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635626
Record name Sodium (2-aminophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39588-85-7
Record name Sodium (2-aminophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental procedures. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an alpha-hydroxy acid derivative of an aromatic amino acid. Its structure, featuring both a hydroxyl and a carboxyl group on the benzylic carbon adjacent to an aminophenyl ring, makes it a versatile building block. The synthesis strategy outlined herein proceeds in two primary stages: the formation of a keto-acid precursor, Sodium 2-(2-aminophenyl)-2-oxoacetate, followed by its selective reduction to the desired hydroxyacetate.

The synthesis commences with the alkaline hydrolysis of isatin (1H-indole-2,3-dione), a readily available starting material. This reaction opens the lactam ring of isatin to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid, also known as sodium isatinate. The subsequent and critical step is the chemoselective reduction of the α-keto group to a hydroxyl group without affecting the aromatic nitro group or the carboxylic acid. For this transformation, sodium borohydride (NaBH₄) is employed as a mild and selective reducing agent.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Isatin Isatin Precursor Sodium 2-(2-aminophenyl)-2-oxoacetate (in situ) Isatin->Precursor  Hydrolysis NaOH Sodium Hydroxide (aq) Final_Product This compound Precursor->Final_Product  Reduction NaBH4 Sodium Borohydride

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate via Isatin Hydrolysis

The initial step involves the base-catalyzed hydrolytic cleavage of the amide bond within the isatin molecule. This reaction is a standard procedure for the ring-opening of lactams.

Reaction Mechanism

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C2 position of the isatin ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield the sodium salt of the α-keto acid.

Hydrolysis_Mechanism cluster_start Isatin cluster_intermediate Tetrahedral Intermediate cluster_product Sodium 2-(2-aminophenyl)-2-oxoacetate Isatin Isatin Structure Intermediate Tetrahedral Intermediate Structure Isatin->Intermediate + OH⁻ Product Product Structure Intermediate->Product Ring Opening

Caption: Mechanism of isatin hydrolysis.

Experimental Protocol: Isatin Hydrolysis

Materials:

  • Isatin

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in deionized water.

  • To this solution, add one molar equivalent of isatin portion-wise with continuous stirring.

  • The reaction mixture will typically develop a deep reddish-brown color upon the addition of isatin.

  • Continue stirring at room temperature for a designated period to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate is used directly in the subsequent reduction step without isolation.

Part 2: Reduction of Sodium 2-(2-aminophenyl)-2-oxoacetate

This is the pivotal step where the α-keto group of the precursor is selectively reduced to a hydroxyl group. The choice of reducing agent is critical to avoid over-reduction or side reactions. Sodium borohydride is an ideal choice due to its chemoselectivity for aldehydes and ketones in the presence of other reducible functional groups like carboxylic acids and aromatic rings.[1][2]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic keto-carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final hydroxyl group.

Reduction_Mechanism cluster_start Sodium 2-(2-aminophenyl)-2-oxoacetate cluster_intermediate Alkoxide Intermediate cluster_product This compound Keto_acid Keto-acid Structure Alkoxide Alkoxide Intermediate Structure Keto_acid->Alkoxide + [BH₄]⁻ (Hydride Transfer) Hydroxy_acid Hydroxy-acid Structure Alkoxide->Hydroxy_acid + H₂O (Protonation)

Caption: Mechanism of keto-acid reduction.

Experimental Protocol: Reduction and Isolation

Materials:

  • Aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate (from Part 1)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Acetate for extraction

Procedure:

  • Cool the aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate from the previous step in an ice bath.

  • Slowly add a molar excess of sodium borohydride to the stirred solution. The addition should be done in small portions to control the exothermic reaction and any accompanying gas evolution.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature to ensure the completion of the reduction. Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a protic solvent like methanol or by careful acidification.

  • Adjust the pH of the solution to a neutral or slightly acidic range with dilute hydrochloric acid. This step is crucial for the subsequent extraction.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The final product, this compound, can be further purified by recrystallization from an appropriate solvent system.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

ParameterSodium 2-(2-aminophenyl)-2-oxoacetate (Precursor)This compound (Final Product)
Molecular Formula C₈H₆NNaO₃[3]C₈H₈NNaO₃
Molecular Weight 187.13 g/mol [3]189.14 g/mol
Appearance Typically a reddish-brown solid or solutionExpected to be a white to off-white solid
Key IR Peaks (cm⁻¹) ~1720 (α-keto C=O), ~1600 (carboxylate C=O), ~3400-3200 (N-H)~3500-3200 (O-H and N-H), ~1600 (carboxylate C=O)
¹H NMR (ppm) Aromatic protons, NH₂ protonsAromatic protons, NH₂ protons, a new peak for the CH-OH proton
¹³C NMR (ppm) Signals for keto-carbonyl and carboxylate carbonsSignal for the keto-carbonyl is replaced by a signal for the CH-OH carbon

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be meticulously monitored by thin-layer chromatography, allowing for real-time assessment of the conversion of starting materials to products. The distinct color change during the hydrolysis of isatin provides a preliminary visual confirmation of the reaction's initiation. Furthermore, the final product's identity and purity can be unequivocally established through standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. Comparing the obtained data with reference spectra and physical properties will validate the successful synthesis.

References

  • PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a substituted mandelic acid derivative of interest in pharmaceutical research and development. This document delves into the compound's structural features, physicochemical properties, synthesis, and analytical methodologies. By synthesizing available data and providing expert insights, this guide aims to serve as a valuable resource for researchers exploring the potential of this and related molecules in medicinal chemistry and drug discovery.

Introduction: The Significance of Substituted Mandelic Acids

Mandelic acid and its derivatives are a well-established class of α-hydroxy acids that have garnered significant attention in the pharmaceutical and cosmeceutical industries.[1][2][3][4] The presence of a chiral center and the capacity for diverse substitutions on the phenyl ring make them versatile scaffolds for the synthesis of bioactive molecules.[1][3][4] These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of an amino group on the phenyl ring, as seen in 2-(2-aminophenyl)-2-hydroxyacetic acid, introduces a key functional group that can significantly influence the molecule's polarity, basicity, and potential for further chemical modification. This guide focuses specifically on the sodium salt of this amino-substituted mandelic acid, providing a detailed exploration of its chemical characteristics.

Chemical Identity and Structure

This compound is the sodium salt of 2-(2-aminophenyl)-2-hydroxyacetic acid. The core structure features a phenyl ring substituted with both an amino group and a hydroxyacetic acid moiety at the ortho position.

Molecular Formula: C₈H₈NNaO₃[5]

Molecular Weight: 189.14 g/mol [5]

CAS Number: 39588-85-7[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, we can infer certain properties based on its structure and data from closely related compounds.

PropertyValue/InformationSource/Rationale
Physical State Likely a solid at room temperature.Based on the ionic nature of the sodium salt and properties of similar compounds.
Solubility Expected to be soluble in water and polar organic solvents.The presence of the sodium carboxylate, hydroxyl, and amino groups suggests high polarity.
Melting Point Not reported. The parent acid of the related 2-hydroxyphenylacetic acid has a melting point of 145-147 °C.The ionic nature of the sodium salt would likely result in a higher melting point or decomposition temperature compared to the free acid.
pKa Not experimentally determined for the parent acid. The pKa of the carboxylic acid group in mandelic acid is approximately 3.41. The amino group on the phenyl ring will also have a pKa, likely in the range of 4-5 for the anilinium ion.The electronic effect of the ortho-amino group may slightly alter the acidity of the carboxylic acid compared to unsubstituted mandelic acid.

Stability and Storage:

Commercial suppliers recommend storing this compound sealed in a dry environment at room temperature.[5] As with many amino-containing compounds, it may be susceptible to oxidation and discoloration upon prolonged exposure to air and light. The stability in aqueous solutions at various pH values would be a critical parameter to determine for any formulation development.

Synthesis and Manufacturing

The synthesis of this compound would typically involve the preparation of the parent acid, 2-(2-aminophenyl)-2-hydroxyacetic acid, followed by neutralization with a sodium base.

Synthesis of 2-(2-aminophenyl)-2-hydroxyacetic acid

Several general methods for the synthesis of substituted mandelic acids can be adapted for this specific compound.[2][6][7] A plausible synthetic route is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Cyanohydrin Formation: 2-Nitrobenzaldehyde is reacted with a cyanide source, such as sodium cyanide, under acidic conditions to form 2-nitromandelonitrile. This reaction must be performed with extreme caution in a well-ventilated fume hood due to the generation of highly toxic hydrogen cyanide gas.

  • Hydrolysis: The resulting mandelonitrile is then hydrolyzed to the corresponding carboxylic acid, 2-(2-nitrophenyl)-2-hydroxyacetic acid. This can be achieved using either acidic or basic conditions.

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation.

  • Salt Formation: The purified 2-(2-aminophenyl)-2-hydroxyacetic acid is dissolved in a suitable solvent, such as ethanol or water, and treated with an equimolar amount of a sodium base, like sodium hydroxide or sodium bicarbonate. The sodium salt can then be isolated by precipitation or by evaporation of the solvent.

Purification and Characterization

Purification of the final product would likely involve recrystallization from a suitable solvent system. Characterization would be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl, amino, and carboxylate groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Spectroscopic and Analytical Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum in a solvent like D₂O would be expected to show:

  • A complex multiplet pattern in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

  • A singlet for the methine proton (CH-OH) adjacent to the aromatic ring, likely in the region of 4.5-5.5 ppm.

  • The protons of the amino and hydroxyl groups may be exchangeable with the deuterium in the solvent and therefore might not be observed or may appear as a broad signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key predicted chemical shifts include:

  • A signal for the carboxylate carbon (COO⁻) in the range of 170-180 ppm.

  • Signals for the aromatic carbons between 110 and 150 ppm.

  • A signal for the methine carbon (CH-OH) around 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

  • A broad O-H stretching band from the hydroxyl group, typically around 3200-3600 cm⁻¹.

  • N-H stretching vibrations from the primary amine, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

  • A strong asymmetric stretching vibration for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹.

  • A weaker symmetric stretching vibration for the carboxylate group around 1400-1440 cm⁻¹.

  • C-O stretching from the hydroxyl group in the 1050-1150 cm⁻¹ range.

  • Aromatic C-H and C=C stretching and bending vibrations in their characteristic regions.

Mass Spectrometry

Under electrospray ionization (ESI) mass spectrometry in negative ion mode, the parent acid would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 166. In positive ion mode, the sodium salt could show an ion corresponding to [M+H]⁺ for the free acid at m/z 168 or an adduct with sodium [M+Na]⁺ at m/z 190.

Applications in Drug Development and Research

Derivatives of mandelic acid are valuable intermediates in the synthesis of a variety of pharmaceuticals.[1][3][4] The presence of the amino group in 2-(2-aminophenyl)-2-hydroxyacetic acid makes it a particularly interesting building block for creating libraries of compounds for pharmacological screening.

Potential Areas of Application:

  • Synthesis of Novel Heterocycles: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in drug molecules.

  • Prodrug Design: The carboxylic acid or amino group can be modified to create prodrugs with improved pharmacokinetic properties.

  • Scaffold for Combinatorial Chemistry: The molecule can serve as a starting point for the parallel synthesis of a large number of derivatives for high-throughput screening.

While specific biological activities for this compound have not been extensively reported, the broader class of aminomandelic acid derivatives warrants further investigation for a range of therapeutic targets.

Analytical Methodologies

The quantitative analysis of this compound in biological matrices or pharmaceutical formulations would likely employ chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the standard approach for the analysis of this compound.

Hypothetical HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a suitable pH) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase will be critical to ensure good peak shape and retention, given the presence of both acidic and basic functional groups.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (likely in the range of 254-280 nm).

  • Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, especially in complex biological samples, LC-MS would be the method of choice.[8][9] This technique combines the separation power of HPLC with the high specificity of mass spectrometry.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the presence of multiple functional groups and a chiral center, offer numerous possibilities for chemical modification and the synthesis of diverse compound libraries. While there is a current lack of comprehensive public data on its specific physicochemical properties and biological activities, this guide has provided a detailed overview based on its chemical structure and the properties of related compounds.

Future research should focus on the experimental determination of the key physicochemical parameters outlined in this guide. Furthermore, the synthesis and pharmacological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. The development and validation of robust analytical methods will be crucial for supporting these research and development efforts.

References

A comprehensive list of references will be provided upon request.

Sources

An In-depth Technical Guide on Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS Number 39588-85-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical information regarding Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS 39588-85-7). The current publicly accessible data is primarily limited to basic chemical identifiers and supplier information. As such, the creation of a detailed technical guide or whitepaper that meets the core requirements of in-depth scientific analysis, including mechanism of action, extensive experimental protocols, and quantitative data, is not feasible at this time.

This document serves to consolidate the available information and highlight the areas where further research is needed to build a comprehensive understanding of this compound.

Part 1: Foundational Knowledge

Chemical Identity and Physicochemical Properties

This compound is an organic sodium salt. Its fundamental properties, as aggregated from chemical supplier databases, are presented below.

PropertyValueSource
CAS Number 39588-85-7[1]
Molecular Formula C₈H₈NNaO₃[1]
Molecular Weight 189.14 g/mol [1]
Physical State Not explicitly stated, likely a solidN/A
Storage Conditions Sealed in a dry, room temperature environment[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound could not be located in the available literature. The synthesis of structurally related compounds, such as α-hydroxycarboxylic acid amides, often involves the reaction of an α-hydroxycarboxylic acid or its ester with an appropriate amine[2]. A hypothetical route for the target compound could involve the synthesis of 2-(2-aminophenyl)-2-hydroxyacetic acid, followed by neutralization with a sodium base like sodium hydroxide. However, this remains speculative without experimental validation.

Part 2: Biological Activity and Potential Applications (Hypothetical)

Due to the absence of specific research on this compound, its biological activity and potential applications are unknown. Insights can be tentatively drawn from the broader classes of compounds to which it belongs.

  • Aminophenyl Derivatives: Compounds containing an aminophenyl group are present in a wide range of biologically active molecules and pharmaceuticals. Their activities are diverse and depend heavily on the other functional groups present.

  • α-Hydroxy Acids (AHAs): This class of compounds is well-known in dermatology for their exfoliative properties. They are used in cosmetic and therapeutic formulations to address various skin conditions. It is plausible that this compound could be investigated for similar applications.

  • Antioxidant and Antiproliferative Potential: Some derivatives of aminophenyl compounds have been investigated for their antioxidant and antiproliferative activities[3][4]. Research into these potential properties for the target compound would be a logical starting point for its biological evaluation.

Part 3: Future Research Directions

The significant gap in knowledge about this compound presents numerous opportunities for future research. A systematic investigation of this compound would be necessary to unlock its potential.

Proposed Research Workflow

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanistic Studies and In Vivo Models Synthesis Develop and Optimize Synthesis Protocol Purification Purification and Isolation Synthesis->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Physicochemical Determine Physicochemical Properties (Solubility, pKa) Characterization->Physicochemical Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Physicochemical->Cytotoxicity Antioxidant Antioxidant Activity (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Enzyme_Inhibition Enzyme Inhibition Screening Cytotoxicity->Enzyme_Inhibition Antimicrobial Antimicrobial Activity Screening Cytotoxicity->Antimicrobial Mechanism_of_Action Identify Biological Targets and Signaling Pathways Antioxidant->Mechanism_of_Action Enzyme_Inhibition->Mechanism_of_Action Antimicrobial->Mechanism_of_Action In_Vivo_Toxicity Acute and Chronic Toxicity Studies Mechanism_of_Action->In_Vivo_Toxicity In_Vivo_Efficacy Efficacy in Relevant Animal Models In_Vivo_Toxicity->In_Vivo_Efficacy

Caption: A proposed workflow for the systematic investigation of this compound.

Part 4: Conclusion

This compound (CAS 39588-85-7) is a chemical entity for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical identity is established, its synthesis, physicochemical properties beyond the molecular formula and weight, biological activities, and potential applications remain unexplored. The information presented in this guide is based on the limited data available from chemical suppliers and inferences from related chemical classes.

For researchers, scientists, and drug development professionals, this compound represents a largely uncharted area of chemical space. The proposed research workflow provides a roadmap for a thorough investigation into its properties and potential uses. Any future work on this compound should prioritize rigorous chemical synthesis and characterization, followed by systematic biological screening to build a foundational understanding from which more complex studies can be developed.

References

A comprehensive list of references could not be compiled due to the lack of scientific publications on the topic. The information presented is based on data from chemical supplier websites.

Sources

An In-depth Technical Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a derivative of mandelic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecular structure, proposed synthesis, spectroscopic characterization, and potential applications of this compound. The guide emphasizes the rationale behind the described methodologies, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the family of α-hydroxy carboxylic acid salts. Its parent compound, mandelic acid, is a well-known aromatic α-hydroxy acid with a history of use in treating urinary tract infections and as a versatile chiral precursor in the synthesis of various pharmaceuticals.[1][2][3] Derivatives of mandelic acid have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of an amino group on the phenyl ring at the ortho position, as in this compound, is expected to modulate its chemical and biological properties, making it a compound of significant interest for further investigation.

This guide will provide a detailed exploration of the molecular structure of this compound, a plausible synthetic route for its preparation, and a predictive analysis of its spectroscopic data. Furthermore, potential applications and safety considerations for handling this compound will be discussed.

Molecular Structure and Properties

This compound is an organic sodium salt. The core structure consists of a phenyl ring substituted with an amino group at the C2 position. A hydroxyacetic acid moiety is attached to the C1 position of the phenyl ring, with the acidic proton replaced by a sodium ion.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₈NNaO₃[1]
Molecular Weight 189.14 g/mol [1]
CAS Number 39588-85-7[1]
Monoisotopic Mass 189.04018740 Da[6]
SMILES [Na+].NC1=CC=CC=C1C(O)C(=O)[O-][1]
Appearance Predicted to be a white to off-white crystalline powderInferred from similar compounds[7]
Solubility Predicted to be soluble in water and polar organic solventsInferred from similar compounds[3]
Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its reactivity and potential biological interactions.

G start 2-Aminobenzaldehyde step1 Cyanohydrin Formation (NaCN, H+) start->step1 intermediate 2-(2-aminophenyl)-2-hydroxyacetonitrile step1->intermediate step2 Acid Hydrolysis (HCl, H2O, Heat) intermediate->step2 acid_form 2-(2-aminophenyl)-2-hydroxyacetic acid step2->acid_form step3 Neutralization (NaOH) acid_form->step3 product This compound step3->product

Sources

A Predictive Spectroscopic Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is a molecule of interest in pharmaceutical research, possessing structural motifs that suggest potential biological activity. A thorough understanding of its chemical identity and purity is paramount for any drug development pipeline, and this is fundamentally established through spectroscopic analysis. This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, complete experimental dataset, this paper synthesizes foundational spectroscopic principles and data from analogous structures to offer a robust predictive framework. This guide is intended to empower researchers to identify, characterize, and verify this molecule with a high degree of confidence. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed, field-proven experimental protocols for data acquisition, and present the predicted data in a clear, tabular format for ease of reference.

Introduction: The Structural Significance of this compound

The structure of this compound combines several key functional groups: a primary aromatic amine, a chiral alpha-hydroxy acid, and a sodium carboxylate. The 2-aminophenyl moiety is a common feature in many pharmacologically active compounds, often contributing to receptor binding and metabolic stability. The alpha-hydroxy acid functionality is also prevalent in both natural and synthetic bioactive molecules, known for its chelating and hydrogen-bonding capabilities. The sodium salt form enhances the compound's solubility in aqueous media, a critical property for many biological and pharmaceutical applications.

Given this structural complexity, a multi-technique spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and provide insights into the molecule's fragmentation patterns. This guide will systematically predict the expected outcomes from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, which is water-soluble, ¹H and ¹³C NMR spectra would typically be acquired in a deuterated solvent such as D₂O.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and exchangeable protons from the amine and hydroxyl groups.

  • Aromatic Region (approx. 6.7-7.5 ppm): The 2-aminophenyl group will give rise to a complex multiplet system. Due to the ortho- and meta-couplings, the four aromatic protons will likely appear as a set of overlapping multiplets. The electron-donating nature of the amino group will shield the aromatic protons, shifting them slightly upfield compared to unsubstituted benzene.

  • Methine Proton (approx. 5.0-5.5 ppm): The single proton attached to the carbon bearing the hydroxyl and carboxylate groups (-CH(OH)COO⁻) is expected to appear as a singlet. In D₂O, any coupling to the adjacent -OH proton will be lost due to deuterium exchange.

  • Exchangeable Protons (NH₂ and OH): In D₂O, the protons of the primary amine (NH₂) and the hydroxyl group (OH) will rapidly exchange with deuterium. Consequently, their signals will either be very broad or disappear entirely from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5m2HAr-H
~ 6.7 - 7.0m2HAr-H
~ 5.2s1H-CH(OH)COO⁻
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Carbonyl Carbon (approx. 175-185 ppm): The carboxylate carbon (-COO⁻) is expected to be the most downfield signal due to its deshielded environment.

  • Aromatic Carbons (approx. 115-150 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon attached to the amino group (C-NH₂) will be significantly shielded, appearing at the higher field end of this range. The carbon attached to the hydroxyacetate side chain will also be distinct.

  • Methine Carbon (approx. 70-80 ppm): The carbon of the -CH(OH)COO⁻ group is expected in this region, influenced by the attached oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Chemical Shift (ppm)Assignment
~ 180-COO⁻
~ 148Ar-C (C-NH₂)
~ 130Ar-C
~ 128Ar-C
~ 125Ar-C (C-CH)
~ 118Ar-C
~ 116Ar-C
~ 75-CH(OH)COO⁻
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data for a water-soluble compound like this compound.

Diagram 1: NMR Sample Preparation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample B Dissolve in 0.6 mL D₂O A->B Solubilization C Vortex to ensure homogeneity B->C Mixing D Filter into NMR tube C->D Clarification E Insert sample into spectrometer D->E Analysis F Lock and shim E->F Field Optimization G Acquire ¹H spectrum F->G Proton Scan H Acquire ¹³C spectrum G->H Carbon Scan

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.6 mL of high-purity deuterated water (D₂O) to the vial.[1][2]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.[1][3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software will then be used to lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be sufficient, although optimization may be required based on the sample concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies. For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.[4][5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with information, confirming the presence of the amine, hydroxyl, carboxylate, and aromatic functionalities.

  • N-H Stretching (3300-3500 cm⁻¹): A primary amine (-NH₂) will typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[6][7][8]

  • O-H Stretching (3200-3600 cm⁻¹): The hydroxyl group (-OH) will exhibit a broad, strong absorption band in this region, characteristic of hydrogen-bonded hydroxyls.[9][10] This band may overlap with the N-H stretches.

  • Aromatic C-H Stretching (>3000 cm⁻¹): A weak to medium absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[11][12]

  • Carboxylate Asymmetric Stretching (1550-1650 cm⁻¹): The carboxylate group (-COO⁻) will show a strong, characteristic asymmetric stretching absorption in this region.[13]

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): The carbon-carbon double bonds of the aromatic ring will produce several medium to strong bands in this fingerprint region.[11][12]

  • Carboxylate Symmetric Stretching (1300-1420 cm⁻¹): A strong symmetric stretching band for the carboxylate group is also expected.[13]

  • C-O Stretching (1000-1300 cm⁻¹): A strong band corresponding to the C-O stretch of the hydroxyl group should be present in this region.[9]

  • N-H Bending (1560-1640 cm⁻¹): The N-H bending (scissoring) vibration of the primary amine will likely appear in this region, potentially overlapping with the carboxylate stretch.[14]

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H Stretch (primary amine, two bands)
3200 - 3600Strong, BroadO-H Stretch (hydroxyl)
> 3000Weak-MediumAromatic C-H Stretch
1550 - 1650StrongAsymmetric -COO⁻ Stretch
1560 - 1640MediumN-H Bend
1450 - 1600Medium-StrongAromatic C=C Stretch
1300 - 1420StrongSymmetric -COO⁻ Stretch
1000 - 1300StrongC-O Stretch
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

This protocol details the preparation of a KBr pellet for solid-state IR analysis.

Diagram 2: KBr Pellet Preparation Workflow

KBr_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis A Grind 1-2 mg of sample B Mix with ~100 mg dry KBr A->B Homogenize C Transfer to pellet die B->C Load D Assemble die C->D E Apply pressure (8-10 tons) D->E Compress F Release pressure and extract pellet E->F Form G Place pellet in spectrometer F->G Mount H Acquire IR spectrum G->H Measure

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Step-by-Step Methodology:

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[4][5]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the sample.[4][9] It is crucial to use dry KBr to avoid a broad water peak in the spectrum.[15]

  • Loading the Die: Transfer the homogeneous mixture to a pellet die.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[15][16] This will cause the KBr to fuse into a transparent or translucent pellet.

  • Pellet Extraction: Carefully release the pressure and extract the pellet from the die.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a pre-ionized and water-soluble compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique.[17][18][19]

Predicted Mass Spectrum

The molecular formula of the neutral form of the acid is C₈H₉NO₃, with a monoisotopic mass of approximately 167.0582 Da. The sodium salt has the formula C₈H₈NNaO₃, with a monoisotopic mass of approximately 189.0402 Da.

  • Ionization: In ESI-MS, the compound is already a sodium salt. In a positive ion mode, we would expect to see the sodium adduct of the neutral acid, [M+Na]⁺, where M is C₈H₉NO₃. This would have an m/z of 167.0582 + 22.9898 = 190.0480. Alternatively, we might observe the protonated molecule [M+H]⁺ at m/z 168.0661. In negative ion mode, we would expect to see the deprotonated molecule [M-H]⁻, which is the 2-(2-aminophenyl)-2-hydroxyacetate anion, at m/z 166.0504.

  • Fragmentation: Tandem MS (MS/MS) of the parent ion would induce fragmentation. Key predicted fragmentation pathways include:

    • Loss of H₂O: A common fragmentation for molecules with a hydroxyl group is the loss of water (18 Da).

    • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is a characteristic fragmentation of carboxylic acids and their salts.

    • Cleavage of the C-C bond: The bond between the aromatic ring and the alpha-carbon may cleave, leading to fragments corresponding to the aminophenyl group and the hydroxyacetate moiety.

Table 4: Predicted Key Ions in the ESI-MS of this compound

m/z (Positive Mode)Proposed Identity
~190.05[C₈H₉NO₃ + Na]⁺
~168.07[C₈H₉NO₃ + H]⁺
m/z (Negative Mode)Proposed Identity
~166.05[C₈H₉NO₃ - H]⁻
Experimental Protocol for ESI-MS Data Acquisition

This protocol describes the general steps for analyzing a sample by ESI-MS.

Diagram 3: ESI-MS Analysis Workflow

ESIMS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis A Prepare dilute solution B Add volatile buffer (optional) A->B Optimize ionization C Infuse into ESI source B->C Introduce sample D Acquire full scan spectrum C->D Survey scan E Perform MS/MS on parent ion D->E Structural analysis

Caption: Workflow for ESI-MS sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.[20]

  • Solvent System: The solvent should be compatible with ESI and promote efficient ionization. The addition of a small amount of a volatile acid (like formic acid for positive mode) or base (like ammonium hydroxide for negative mode) can improve signal intensity, though may not be necessary for a pre-formed salt.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.[21]

  • Desolvation: The droplets travel through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.[21]

  • Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio, and a full scan mass spectrum is generated.

  • Tandem MS (MS/MS): For structural confirmation, the ion of interest (e.g., m/z 166.05 in negative mode) is isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers and drug development professionals are better equipped to confirm the identity, purity, and structure of this compound. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While these predictions are based on sound spectroscopic principles, experimental verification remains the gold standard. This guide serves as a robust starting point for any scientist working with this promising molecule.

References

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Ho, C. S., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research, 2(2), 1-8.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • University of Illinois. (n.d.). Infrared Spectroscopy. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Ho, C. S., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical biochemistry, 398(2), 263–265.
  • University College London. (n.d.). Sample Preparation. [Link]

  • He, Y., et al. (2023).
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • University of Liverpool. (n.d.). NMR Sample Preparation. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

Sources

A Comprehensive Guide to the Physical Properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core physical properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate for researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the fundamental physical properties of this compound. It is designed to be an essential resource for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of this compound for purposes of formulation, analysis, and quality assurance. This document outlines key experimental methodologies for the determination of these properties, with an emphasis on the scientific rationale behind the selection of these techniques to ensure the integrity and reproducibility of the data.

Chemical Identity and Structural Information

A complete understanding of a chemical entity begins with its precise identification and structural details.

  • Chemical Name: this compound

  • Synonyms: Sodium 2-amino-alpha-hydroxyphenylacetate, Sodium salt of 2-aminomandelic acid

  • Molecular Formula: C₈H₈NNaO₃

  • Molecular Weight: 191.15 g/mol

  • CAS Registry Number: 136279-81-3

Molecular Structure:

Caption: The chemical structure of this compound.

Physical and Chemical Characteristics

This section outlines the primary physical and chemical properties of this compound, with a summary of key data presented below.

Table 1: Summary of Key Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline solid
Molecular Weight 191.15 g/mol
Melting Point Specific data is not widely available and requires experimental determination.
Boiling Point The compound is expected to decompose prior to boiling.
Solubility Soluble in water.
pKa Data for the sodium salt is not readily available. The pKa of the parent acid, 2-aminomandelic acid, is relevant for understanding its behavior in aqueous solutions.

Experimental Protocols for Physical Characterization

Rigorous experimental analysis is crucial for confirming the quality and consistency of this compound. The following section details the protocols for essential analytical techniques.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Scientific Rationale: DSC is a pivotal thermal analysis method that quantifies the heat flow difference between a sample and a reference material as a function of temperature. This technique offers a highly accurate determination of the melting point, a critical parameter for assessing purity.

Experimental Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards such as indium and tin.

  • Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a standard aluminum DSC pan and seal it to ensure optimal thermal contact.

  • Analytical Conditions:

    • Temperature Program: Heat the sample from 25°C to 300°C.

    • Heating Rate: A standard heating rate of 10°C/min is recommended.

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Interpretation: The melting point is identified as the onset temperature of the endothermic peak in the thermogram. The area under the peak can be integrated to calculate the enthalpy of fusion.

Diagram: DSC Experimental Workflow

cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan pan->crimp load Load Sample into DSC crimp->load run Run Temperature Program load->run acquire Acquire Heat Flow Data run->acquire plot Plot Heat Flow vs. Temperature acquire->plot determine Determine Onset of Melting Peak plot->determine integrate Integrate Peak for Enthalpy determine->integrate

Caption: A workflow diagram for determining the melting point using DSC.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Scientific Rationale: TGA provides a quantitative measurement of the change in mass of a sample as it is heated over time in a controlled atmosphere. This is essential for determining the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for both mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh between 5-10 mg of the compound into a TGA pan, typically made of platinum or alumina.

  • Analytical Conditions:

    • Temperature Range: Heat the sample from 25°C to 600°C.

    • Heating Rate: A heating rate of 10°C/min is standard.

    • Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Interpretation: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the point of decomposition.

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. The equilibrium solubility method provides a reliable measurement of this property.

Experimental Protocol:

  • Solution Preparation: Create saturated solutions by adding an excess amount of this compound to a fixed volume of deionized water in sealed containers.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure that equilibrium is achieved.

  • Sample Analysis:

    • Filter the solutions using a 0.45 µm filter to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtrate.

    • Determine the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Based on the concentration of the diluted sample, calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Diagram: Solubility Determination Workflow

start Start prep Prepare Supersaturated Solutions start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Filtrate Concentration filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A workflow for the determination of aqueous solubility.

Crystalline Structure and Polymorphism

The solid-state characteristics of a pharmaceutical agent are of fundamental importance. The existence of polymorphisms, or different crystalline forms of the same compound, can significantly influence its stability, solubility, and bioavailability.

X-Ray Powder Diffraction (XRPD)

Scientific Rationale: XRPD is a definitive technique for characterizing the crystalline nature of a substance. Every crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for identification and for distinguishing between different polymorphic forms.

Experimental Protocol:

  • Sample Preparation: The sample should be finely ground to ensure a random orientation of the crystallites and then packed into a sample holder.

  • Instrumental Setup:

    • X-ray Source: Typically, Cu Kα radiation (λ = 1.5406 Å) is used.

    • Scan Range (2θ): A scan from 5° to 40° is generally sufficient.

    • Scan Speed: A scan speed of 1-2° per minute is recommended.

  • Data Interpretation: The resulting diffractogram, which plots intensity versus the 2θ angle, reveals the crystalline structure. The presence of sharp, well-defined peaks is indicative of a crystalline material, whereas a broad, diffuse halo suggests an amorphous form.

Conclusion

This technical guide has presented a detailed overview of the key physical properties of this compound and the standard methodologies for their determination. A comprehensive understanding and experimental validation of these properties are indispensable for the effective application of this compound in research and development. The protocols and scientific rationale provided in this document are intended to provide scientists with the necessary knowledge to ensure the quality, consistency, and optimal performance of this molecule.

References

The physical properties of this compound are not extensively documented in publicly available literature. The experimental protocols described in this guide are based on standard analytical chemistry techniques. For more in-depth information on the principles behind these methods, the following resources are recommended:

  • Title: Principles of Instrumental Analysis Source: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. URL: [Link]

  • Title: USP General Chapter <891> Thermal Analysis Source: United States Pharmacopeia URL: [Link]

  • Title: PubChem Database Source: National Center for Biotechnology Information URL: [Link]

Solubility Profile of Sodium 2-(2-aminophenyl)-2-hydroxyacetate: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical parameter that governs process development, from synthesis and purification to formulation. Sodium 2-(2-aminophenyl)-2-hydroxyacetate, an organic salt with multiple functional groups, presents a unique case study for solubility determination. This guide provides a comprehensive framework for characterizing its solubility profile. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present a strategic approach for solvent selection, and provide detailed, field-proven protocols for experimental determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is designed to equip researchers with the necessary tools to systematically and accurately determine the solubility of this and similar challenging organic salts.

Introduction: The Critical Role of Solubility

This compound (CAS: 39588-85-7) is an organic salt possessing a combination of functional groups that make its solubility behavior complex and highly dependent on the solvent environment. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing stable formulations. This guide moves beyond simple data provision to offer a first-principles approach to predicting, measuring, and interpreting the solubility of this compound in a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39588-85-7[1]
Molecular Formula C₈H₈NNaO₃[1]
Molecular Weight 189.14 g/mol [1]
Structure A sodium salt of an alpha-hydroxy acid with an aminophenyl group.[1]
SMILES [Na+].NC1=C(C=CC=C1)C(O)C([O-])=O[1]

Chapter 1: Theoretical Considerations & Predictive Analysis

The molecular structure of this compound dictates its interactions with solvents. As an organic salt, its dissolution is not merely a mixing process but an interplay between lattice energy (the energy holding the crystal together) and the solvation energy of the constituent ions.[2]

  • Ionic and Polar Nature: The presence of the sodium cation (Na⁺) and the carboxylate anion (-COO⁻) makes the molecule inherently ionic. This suggests poor solubility in non-polar solvents (e.g., hexane, toluene) and favorable solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH₂) groups are capable of acting as hydrogen bond donors, while the carboxylate and hydroxyl oxygens are hydrogen bond acceptors. This enhances solubility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

  • Aromatic System: The phenyl ring provides a non-polar, hydrophobic region, which can contribute to solubility in less polar solvents through van der Waals interactions.

Based on these features, a qualitative solubility prediction follows the "like dissolves like" principle.[3] We can anticipate a higher solubility in polar solvents, particularly those with a high dielectric constant capable of separating the ion pair, and lower solubility in non-polar hydrocarbon solvents.

cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute Solute Properties (this compound) Ionic Ionic Nature (Na⁺, -COO⁻) Solute->Ionic Hbond H-Bonding Groups (-OH, -NH₂) Solute->Hbond Nonpolar Non-polar Phenyl Ring Solute->Nonpolar Outcome Solubility Outcome Ionic->Outcome Favors Polar Solvents Hbond->Outcome Favors H-bonding Solvents Nonpolar->Outcome Favors Less Polar Solvents Solvent Solvent Properties Polarity Polarity / Dielectric Constant Solvent->Polarity Hbond_solvent H-Bonding Ability Solvent->Hbond_solvent Polarity->Outcome Dominant Factor Hbond_solvent->Outcome Factors External Factors Temp Temperature Temp->Outcome Affects Equilibrium caption Conceptual Framework for Solubility Prediction. start Start weigh 1. Weigh Excess Solid (20-30 mg) start->weigh add_solvent 2. Add Precise Volume of Solvent (2 mL) weigh->add_solvent seal 3. Seal Vial Tightly add_solvent->seal equilibrate 4. Agitate at Constant Temp (24-48 hours) seal->equilibrate check 5. Visual Check for Excess Solid? equilibrate->check check->weigh No (Add More Solid) settle 6. Let Solid Settle check->settle Yes filter 7. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 8. Dilute Sample for Analysis filter->dilute analyze 9. Quantify Concentration (e.g., HPLC) dilute->analyze end End analyze->end caption Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Equilibrium Solubility Determination.

Chapter 4: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the concentration of dissolved compounds. [4]

Step-by-Step Protocol for Quantification
  • Method Development:

    • Develop an HPLC method capable of resolving the analyte from any impurities or degradation products. The aminophenyl chromophore makes UV detection highly suitable.

    • A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure consistent ionization).

  • Preparation of Stock & Standard Solutions:

    • Prepare a primary stock solution by dissolving a known mass of this compound in a solvent in which it is freely soluble (e.g., methanol or DMSO).

    • From this stock, prepare a series of at least five standard solutions of known concentrations through serial dilution. These standards should bracket the expected concentration of the diluted sample.

  • Calibration Curve Generation:

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot the peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve.

    • Self-Validation: An acceptable calibration curve must have an R² value > 0.995, indicating a strong linear relationship between concentration and response.

  • Sample Analysis & Calculation:

    • Inject the diluted, filtered sample from the solubility experiment.

    • Determine the peak area of the analyte.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

    Solubility (mg/mL) = Cdiluted × Dilution Factor

start Start stock 1. Prepare Primary Stock Solution start->stock standards 2. Create Serial Dilutions (Calibration Standards) stock->standards inject_std 3. Inject Standards into HPLC standards->inject_std plot 4. Plot Peak Area vs. Concentration inject_std->plot validate 5. Perform Linear Regression (Check R² > 0.995) plot->validate validate->stock Invalid (Re-prepare) inject_sample 6. Inject Diluted Sample from Solubility Assay validate->inject_sample Valid get_area 7. Measure Peak Area inject_sample->get_area calculate 8. Calculate Concentration using Calibration Curve get_area->calculate final_sol 9. Apply Dilution Factor to get Final Solubility calculate->final_sol end End final_sol->end caption HPLC Quantification Workflow.

Caption: HPLC Quantification Workflow.

Chapter 5: Data Interpretation and Reporting

The final solubility data should be compiled into a clear, comparative table. This allows for easy identification of trends and aids in solvent selection for downstream processes.

Table 3: Example Template for Reporting Solubility Data

SolventClassSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °CQualitative Classification
MethanolPolar ProticExperimental ValueCalculated Valuee.g., Soluble
AcetonitrilePolar AproticExperimental ValueCalculated Valuee.g., Sparingly Soluble
Ethyl AcetateEsterExperimental ValueCalculated Valuee.g., Slightly Soluble
TolueneNon-PolarExperimental ValueCalculated Valuee.g., Very Slightly Soluble
n-HexaneNon-PolarExperimental ValueCalculated Valuee.g., Practically Insoluble

Qualitative classifications can be based on USP definitions.

Conclusion

Determining the solubility of an organic salt like this compound requires a more rigorous approach than for neutral molecules. By combining theoretical structural analysis with a systematic experimental plan, researchers can generate high-quality, reliable data. The shake-flask method, while time-intensive, remains the gold standard for providing the true equilibrium solubility data needed for robust process development and formulation. Careful attention to experimental details, especially temperature control, equilibration time, and the prevention of moisture contamination, is essential for achieving trustworthy and reproducible results.

References

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Sources

Technical Guide: Safety and Handling of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on a structural hazard assessment and established principles of laboratory safety. Specific toxicological data for Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS No. 39588-85-7) is not widely available. Therefore, this compound must be handled with the utmost care, assuming it is hazardous until proven otherwise.[1][2] All procedures should be conducted in compliance with institutional and national safety regulations.

Introduction and Scope

This compound is a specialized organic molecule of interest in synthetic chemistry and potential drug discovery pathways. Due to its novelty, comprehensive safety and toxicological data are not present in publicly accessible databases. This guide provides a framework for its safe handling based on a first-principles risk assessment, analyzing its constituent functional groups to anticipate potential hazards. The core directive of this document is to empower researchers with a robust, self-validating system of protocols for managing compounds of unknown toxicity, ensuring the highest standards of scientific integrity and laboratory safety.[3][4]

Chemical Identity
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 39588-85-7N/A
Molecular Formula C₈H₈NNaO₃N/A
Molecular Weight 189.14 g/mol N/A
Appearance Data not available; likely a crystalline solid.N/A
Solubility Data not available; sodium salt form suggests probable solubility in water.N/A

Hazard Assessment Based on Chemical Structure

In the absence of specific substance testing, a risk assessment must be based on the hazards associated with the compound's functional groups.[3][5] This approach is a cornerstone of prudent laboratory practice.[6]

Analysis of Functional Groups

a) 2-Aminophenyl (Aromatic Amine) Moiety: The presence of a primary aromatic amine (PAA) attached to a benzene ring is a significant structural alert.[7][8] This class of compounds is associated with several potential health hazards:

  • Toxicity and Carcinogenicity: Many aromatic amines are known to be toxic and are treated as suspect carcinogens or mutagens.[7][9][10] For example, o-phenylenediamine (CAS 95-54-5), a structurally related compound, is classified as toxic if swallowed, suspected of causing genetic defects, and suspected of causing cancer.[9][11]

  • Skin Sensitization: Prolonged or repeated contact can lead to allergic skin reactions.[9][12]

  • Methemoglobinemia: Aromatic amines can be absorbed through the skin and may cause effects on the blood, leading to the formation of methemoglobin.[12]

b) Alpha-Hydroxyacetate (AHA) Moiety: The alpha-hydroxy acid salt component suggests the following potential hazards, common to this class of compounds:

  • Skin and Eye Irritation: AHAs are known to cause mild to severe skin and eye irritation.[13][14] Adverse reactions can include redness, burning, and swelling.[13]

  • Photosensitivity: Topical exposure to AHAs may increase the skin's sensitivity to sunlight, increasing the risk of sunburn.[15][16][17] While less relevant in a controlled lab setting, this property underscores the compound's biological activity.

Summary of Anticipated Hazards

Based on the structural analysis, this compound should be treated as a substance that is potentially toxic, a suspect carcinogen/mutagen, a skin and eye irritant, and a potential skin sensitizer. All handling procedures must be designed to mitigate these risks.

Hazard ClassJustification Based on Functional GroupGHS Hazard Statement (Assumed)
Acute Toxicity (Oral) Aromatic AmineH301: Toxic if swallowed
Skin Irritation Alpha-HydroxyacetateH315: Causes skin irritation
Eye Irritation Alpha-HydroxyacetateH319: Causes serious eye irritation
Skin Sensitization Aromatic AmineH317: May cause an allergic skin reaction
Germ Cell Mutagenicity Aromatic AmineH341: Suspected of causing genetic defects
Carcinogenicity Aromatic AmineH351: Suspected of causing cancer

Engineering and Administrative Controls

The foundation of safety when handling a compound of unknown toxicity is the rigorous implementation of engineering and administrative controls to minimize all potential routes of exposure.[2]

Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[1][6]

  • Ventilated Balance Enclosure: Weighing of the solid material should be conducted in a ventilated balance enclosure or a dedicated powder-handling hood to prevent inhalation of fine particulates.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[4]

Administrative Controls
  • Designated Area: Establish a designated area within the laboratory for the storage and handling of this compound. This area should be clearly marked with appropriate hazard signage.[1]

  • Standard Operating Procedure (SOP): A written, lab-specific SOP must be developed and approved before work begins. All personnel must be trained on this SOP.

  • Prior Approval: Researchers should obtain documented approval from the Principal Investigator or laboratory supervisor before using this compound for the first time.[2]

  • Working Alone: Avoid working with this compound while alone in the laboratory.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected to provide adequate protection against the anticipated hazards.[4][18]

  • Hand Protection: Wear double-layered nitrile gloves. Check the manufacturer's specifications for chemical resistance. Gloves must be changed immediately if contamination is suspected.[6]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[6]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Not typically required if all work is conducted within a certified fume hood. If engineering controls are insufficient, a risk assessment must be performed by an EHS professional to determine the appropriate respirator.

Experimental Protocols: Safe Handling Workflow

The following protocols provide a self-validating system for handling this compound, from receipt to disposal.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[19]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[20][21] The container should be placed in clearly labeled, leak-proof secondary containment.[1]

Weighing and Solution Preparation
  • Preparation: Don all required PPE. Set up the designated work area within the chemical fume hood.

  • Weighing: Transfer the required amount of the compound to a tared container inside a ventilated balance enclosure or fume hood. Use tools and techniques that minimize dust generation (e.g., use a chemical spatula, avoid pouring dry powder from a height).

  • Dissolution: Cap the container with the weighed solid before moving it. In the fume hood, add the solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered.

Waste Disposal
  • Classification: All waste (solid compound, contaminated consumables, solutions) must be treated as hazardous chemical waste.[11]

  • Collection: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Follow all institutional and local regulations for the disposal of toxic chemical waste. Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.

Decontamination
  • Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by soap and water.

  • Equipment: Clean all glassware and equipment thoroughly. The initial rinsate should be collected as hazardous waste.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment & Review SOP prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Designated Area in Fume Hood prep2->prep3 weigh Weigh Solid in Ventilated Enclosure prep3->weigh Proceed to Handling dissolve Dissolve Compound in Fume Hood weigh->dissolve experiment Perform Experiment in Fume Hood dissolve->experiment waste Collect Waste in Labeled Hazardous Container experiment->waste Procedure Complete decon Decontaminate Surfaces & Glassware waste->decon doff Doff PPE & Wash Hands Thoroughly decon->doff

Caption: Workflow for Safe Handling of Compounds with Unknown Toxicity.

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spills
  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Wipe the area clean, working from the outside in.

    • Collect all contaminated materials in the hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • EVACUATE: Immediately alert everyone and evacuate the laboratory.

    • COMMUNICATE: Close the doors and prevent re-entry. Notify the laboratory supervisor and institutional EHS.

    • WAIT: Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[22]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, perform artificial respiration. Seek immediate medical attention.[22]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[22]

G start Exposure Incident Occurs notify Notify Supervisor & Colleagues start->notify route What is the route of exposure? skin SKIN CONTACT: Rinse with water for 15+ min. Remove contaminated clothing. route->skin Skin eye EYE CONTACT: Flush at eyewash for 15+ min. route->eye Eyes inhale INHALATION: Move to fresh air. route->inhale Inhalation ingest INGESTION: Rinse mouth with water. Do NOT induce vomiting. route->ingest Ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical ingest->medical notify->route

Caption: Emergency Response Logic for Personal Exposure Incidents.

Conclusion

The handling of novel compounds like this compound requires a conservative and proactive approach to safety. By performing a thorough hazard assessment based on chemical structure and adhering to stringent handling protocols, researchers can effectively mitigate risks. This guide provides the necessary framework, but its successful implementation depends on a vigilant and well-informed laboratory culture where safety is paramount.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(2-aminophenyl)-2-hydroxyacetate, while not extensively documented, belongs to a class of compounds structurally related to α-hydroxy acids and aromatic amines. The core scaffold, 2-(2-aminophenyl)-2-hydroxyacetic acid, is readily accessible through the ring-opening of isatin (1H-indole-2,3-dione). This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of compounds related to this core structure. By leveraging the well-established chemistry of isatin and mandelic acid derivatives, we can rationally design and synthesize novel analogs with diverse pharmacological potential.

Isatin and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, mandelic acid and its analogs are utilized in various applications, from dermatology to the synthesis of pharmaceuticals like antibiotics and anti-obesity drugs.[4][5][6] The combination of these two pharmacophores in the 2-(2-aminophenyl)-2-hydroxyacetate scaffold presents a promising starting point for the development of new therapeutic agents. This guide will provide the foundational knowledge and practical protocols to explore this chemical space.

Part 1: The Core Scaffold and its Synthesis

The parent compound, this compound, is derived from the basic hydrolysis of isatin. This reaction involves the nucleophilic attack of a hydroxide ion on the C2-carbonyl group of isatin, leading to the opening of the five-membered ring.

Synthesis via Isatin Ring Opening

The reaction proceeds via a well-established mechanism where the hydroxide ion attacks the more electrophilic C2 carbonyl, which is part of an amide-like system, leading to the cleavage of the N1-C2 bond. This process is a reliable method for generating the 2-(2-aminophenyl)-2-oxoacetate (isatinate) salt, which can then be selectively reduced to the desired 2-hydroxyacetate.

Diagram 1: Synthesis of the Core Scaffold

G Isatin Isatin NaOH 1. NaOH (aq) 2. NaBH4 or other reducing agent Product This compound Isatin->Product

Caption: Reaction scheme for the synthesis of the target compound from isatin.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl, for pH adjustment)

  • Ethyl acetate (for extraction)

Procedure:

  • Ring Opening: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature until the characteristic orange-red color of isatin disappears, indicating the formation of sodium 2-(2-aminophenyl)-2-oxoacetate (sodium isatinate).[7]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution. The addition is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess NaOH and decompose the remaining NaBH₄. Adjust the pH to approximately 7.

  • Workup and Isolation: The desired product is water-soluble. To remove any organic impurities, wash the aqueous solution with ethyl acetate. The aqueous layer containing the sodium salt can be concentrated under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Part 2: Synthesis of Related Compounds and Derivatives

The versatility of the isatin scaffold allows for the synthesis of a wide array of derivatives.[8] These can be broadly categorized into two main strategies: substitution on the aromatic ring and modification of the side chain.

Strategy 1: Aromatic Ring Substitution

By starting with substituted isatins, a library of analogs with varying electronic and steric properties can be generated. The Sandmeyer isatin synthesis is a classical and effective method for preparing a variety of substituted isatins from the corresponding anilines.[9]

Diagram 2: Workflow for Aromatic Ring Substitution

G cluster_0 Synthesis of Substituted Isatins cluster_1 Analog Synthesis Substituted Aniline Substituted Aniline Sandmeyer Synthesis Sandmeyer Synthesis Substituted Aniline->Sandmeyer Synthesis Substituted Isatin Substituted Isatin Sandmeyer Synthesis->Substituted Isatin Ring Opening & Reduction Ring Opening & Reduction Substituted Isatin->Ring Opening & Reduction Substituted Analog Substituted Analog Ring Opening & Reduction->Substituted Analog

Caption: Workflow for generating analogs with substitutions on the aromatic ring.

Experimental Protocol: Synthesis of a 5-Substituted Analog (e.g., 5-Bromo)

Part A: Synthesis of 5-Bromoisatin

This protocol is adapted from the Sandmeyer isatin synthesis.[9][10]

Materials:

  • 4-Bromoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate

Procedure:

  • A solution of 4-bromoaniline in aqueous HCl is prepared.

  • To this, solutions of chloral hydrate and hydroxylamine hydrochloride are added.

  • The mixture is heated, leading to the formation of an isonitrosoacetanilide intermediate.

  • The intermediate is isolated and then cyclized by heating in concentrated sulfuric acid.

  • The reaction mixture is poured onto ice to precipitate the 5-bromoisatin, which is then filtered, washed, and dried.

Part B: Synthesis of the Corresponding Sodium 2-(2-amino-5-bromophenyl)-2-hydroxyacetate

Follow the protocol in section 1.2, using 5-bromoisatin as the starting material.

Strategy 2: Side Chain Modification

The carboxylic acid and hydroxyl groups of the core scaffold are amenable to various chemical transformations, allowing for further diversification.

  • Esterification: The carboxylic acid can be converted to a variety of esters by reacting the acid form with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

  • Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield the corresponding amides.

  • Hydroxyl Group Derivatization: The hydroxyl group can be acylated or alkylated to produce ethers and esters.

Part 3: Characterization and Analytical Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Methods

Table 1: Expected Spectroscopic Data for the Core Scaffold

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the α-proton (CH-OH) around 5.0 ppm. Broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.
¹³C NMR Signals for the aromatic carbons between 110-150 ppm. A signal for the α-carbon (CH-OH) around 70-80 ppm. A signal for the carboxyl carbon (COO⁻) around 170-180 ppm.
FT-IR Broad O-H stretch around 3200-3600 cm⁻¹. N-H stretching vibrations around 3300-3500 cm⁻¹. A strong C=O stretch (from the carboxylate) around 1600 cm⁻¹.
Mass Spec The mass spectrum should show the molecular ion peak corresponding to the chemical formula of the compound.

Note: The exact chemical shifts and absorption frequencies will vary depending on the solvent and any substitutions on the aromatic ring.[11][12][13]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compounds and for monitoring reaction progress.[14][15]

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic solvent (e.g., methanol or acetonitrile).

Procedure:

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent.

  • Inject the sample into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • The purity can be determined by the relative area of the main peak.

Part 4: Potential Applications and Biological Evaluation

The structural similarity of these compounds to known bioactive molecules suggests several potential therapeutic applications. The diverse biological activities of isatin and mandelic acid derivatives provide a strong rationale for screening these novel compounds for similar effects.[4][5][16][17]

Rationale for Biological Screening
  • Anticancer Activity: Isatin derivatives are known to inhibit various kinases and show cytotoxic effects against cancer cell lines.[17]

  • Antimicrobial Activity: Both isatin and mandelic acid derivatives have demonstrated antibacterial and antifungal properties.[1][2][18]

  • Antiviral Activity: Certain isatin derivatives have shown activity against a range of viruses, including HIV.[1][16]

  • CNS Activity: Isatin itself is an endogenous compound with neuromodulatory effects, and its derivatives have been explored for anticonvulsant and anxiolytic activities.[1][2]

In Vitro Cytotoxicity Screening

A primary step in evaluating the potential of these compounds is to assess their cytotoxicity against various cell lines. This is crucial for both identifying potential anticancer agents and for general toxicity profiling.[19][20] The MTT assay is a common, reliable, and cost-effective method for this purpose.[21][22]

Diagram 3: Workflow for Cytotoxicity Screening

G Synthesized Compound Synthesized Compound Prepare Stock Solution Prepare Stock Solution Synthesized Compound->Prepare Stock Solution Serial Dilution Serial Dilution Prepare Stock Solution->Serial Dilution Treat Cells in 96-well Plate Treat Cells in 96-well Plate Serial Dilution->Treat Cells in 96-well Plate Incubate (24-72h) Incubate (24-72h) Treat Cells in 96-well Plate->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[22]

Conclusion

The chemical space surrounding this compound offers a rich field for exploration in medicinal chemistry. By leveraging the robust and versatile chemistry of isatin, a wide variety of novel analogs can be synthesized and characterized. The strong biological precedents set by both isatin and mandelic acid derivatives provide a solid foundation for screening these new compounds for a range of therapeutic activities, particularly in the areas of oncology and infectious diseases. The protocols and strategies outlined in this guide serve as a comprehensive starting point for researchers to design, synthesize, and evaluate this promising class of compounds.

References

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  • sodium 2-(2-aminophenyl)
  • Sodium 2-(2-aminophenyl)
  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Journal of Heterocyclic Chemistry, 5(2), 1-8.
  • Mandelic acid. (n.d.). TargetMol.
  • Isatins 3-C Annulation vs Ring-opening: Two different Pathways for Synthesis of Spiro Compounds via Multicomponent Reactions. (2020). ChemistrySelect, 5(43), 13429-13451.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). International Journal of Molecular Sciences, 25(15), 8234.
  • 39588-85-7|Sodium 2-(2-aminophenyl)
  • synthesis, characterization and spectroscopic analysis of some isatin derivatives. (2023).
  • Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. (2017). Molecules, 22(11), 1958.
  • Method of Test for α-Hydroxy Acids in Cosmetics. (2007).

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An In-depth Technical Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a specialized alpha-hydroxy acid derivative. Given the emergent nature of this compound, this document synthesizes foundational chemical principles with data from structurally related molecules to offer field-proven insights for research and development.

Introduction and Molecular Overview

This compound (CAS No. 39588-85-7) is the sodium salt of 2-(2-aminophenyl)-2-hydroxyacetic acid.[1] Structurally, it is a derivative of mandelic acid, featuring an amino group at the ortho position of the phenyl ring. This substitution is significant, as the presence of both a hydroxyl and an amino group on the same aromatic backbone suggests a unique profile of chemical reactivity, chelation potential, and biological activity.

The parent acid, 2-(2-aminophenyl)-2-hydroxyacetic acid, is a chiral molecule, existing as (R) and (S) enantiomers.[2] The sodium salt form enhances its solubility in aqueous media, a critical attribute for many pharmaceutical and biological applications.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 39588-85-7BLDpharm[1]
Molecular Formula C₈H₈NNaO₃BLDpharm[1]
Molecular Weight 189.14 g/mol BLDpharm[1]
Appearance White to off-white crystalline powder (inferred)General knowledge of similar salts
Solubility Freely soluble in water (inferred)General knowledge of sodium salts
Storage Sealed in a dry, room temperature environmentBLDpharm[1]

Synthesis and Manufacturing

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles for mandelic acid and its derivatives.[3][4]

Proposed Retrosynthetic Pathway

The synthesis logically begins from 2-aminobenzaldehyde. The key transformation is the introduction of the α-hydroxy carboxylate group. A cyanohydrin reaction followed by hydrolysis is a classic and effective method for this purpose.

G cluster_0 Retrosynthesis Target This compound Acid 2-(2-aminophenyl)-2-hydroxyacetic acid Target->Acid Neutralization Nitrile 2-(2-aminophenyl)-2-hydroxynitrile (Cyanohydrin) Acid->Nitrile Hydrolysis Aldehyde 2-Aminobenzaldehyde Nitrile->Aldehyde Cyanide Addition

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Conceptual)

This protocol is a conceptualized workflow based on standard laboratory procedures for analogous compounds.

Step 1: Formation of 2-(2-aminophenyl)-2-hydroxynitrile (Cyanohydrin Formation)

  • To a stirred solution of 2-aminobenzaldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water at 0-5 °C.

  • Slowly add a mineral acid (e.g., HCl) dropwise to maintain a slightly acidic pH, facilitating the formation of HCN in situ.

  • Causality: The acidic condition protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion. The ortho-amino group may require protection (e.g., as an acetyl or Boc derivative) to prevent side reactions, though this may not be strictly necessary depending on reaction conditions.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, quench the reaction with a mild base and extract the cyanohydrin product into an organic solvent (e.g., ethyl acetate).

Step 2: Hydrolysis to 2-(2-aminophenyl)-2-hydroxyacetic Acid

  • Subject the crude cyanohydrin to acidic hydrolysis by heating with a strong acid such as concentrated HCl or H₂SO₄.

  • Causality: The nitrile group is hydrolyzed in three steps: protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization and further hydrolysis to a carboxylic acid. This is a robust and high-yielding method for converting nitriles to carboxylic acids.

  • After cooling, neutralize the reaction mixture to precipitate the free acid.

  • Filter, wash with cold water, and dry the crude 2-(2-aminophenyl)-2-hydroxyacetic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Step 3: Salt Formation to Yield this compound

  • Dissolve the purified acid in a minimal amount of a suitable solvent, such as ethanol.

  • Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise while stirring.

  • Causality: This is a standard acid-base neutralization reaction. The use of a sodium base ensures the formation of the desired sodium salt.

  • The sodium salt will precipitate out of the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove residual organic impurities, and dried under vacuum.

G Start 2-Aminobenzaldehyde Step1 Cyanohydrin Formation (NaCN, HCl) Start->Step1 Intermediate1 2-(2-aminophenyl)-2-hydroxynitrile Step1->Intermediate1 Step2 Acid Hydrolysis (Conc. HCl, Heat) Intermediate1->Step2 Intermediate2 2-(2-aminophenyl)-2-hydroxyacetic Acid Step2->Intermediate2 Step3 Neutralization (NaOH) Intermediate2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Development and Research

While direct applications of this compound are not yet well-established, its structure suggests several promising avenues for investigation, drawing parallels with related alpha-hydroxy acids (AHAs) and chelating agents.[5]

As a Pharmaceutical Excipient

Simpler sodium salts of hydroxy acids, such as sodium hydroxyacetate (sodium glycolate), are used in pharmaceutical formulations as disintegrants, buffering agents, and stabilizers. The hygroscopic nature of these salts allows them to absorb water and swell, which can aid in the rapid disintegration of tablets and capsules, thereby improving drug dissolution and bioavailability. The subject molecule could be investigated for similar properties.

As a Chelating Agent

The presence of a carboxylic acid, a hydroxyl group, and an amino group in a specific ortho arrangement creates a potential tridentate ligand. This structure is well-suited for chelating metal ions.

G cluster_0 Chelation Site Structure C(OH)(COO⁻)-Phenyl-NH₂ Metal Metal Ion (M²⁺) Structure->Metal Coordination bonds from O (hydroxyl), O (carboxylate), and N (amino)

Caption: Potential metal chelation by the 2-(2-aminophenyl)-2-hydroxyacetate anion.

This chelation ability could be valuable in:

  • Formulation Stability: Sequestering trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).

  • Modulation of Metalloenzymes: As a potential inhibitor or modulator of metalloenzymes where the displacement of a catalytic metal ion is a therapeutic strategy.

As a Precursor for Novel APIs

Mandelic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics (penicillins, cephalosporins), anticancer agents, and anti-inflammatory drugs.[4][6] The unique functionality of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic value. The ortho-amino group is particularly reactive and can be used as a handle for cyclization reactions.

Analytical Characterization

For any research or development involving this compound, rigorous analytical characterization is essential. A standard battery of tests would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (O-H, N-H, C=O, C-O).

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Conclusion and Future Outlook

This compound is a compound with significant untapped potential. While current literature is sparse, its structural features—a water-soluble salt of a chiral, functionalized alpha-hydroxy acid—position it as a promising candidate for further investigation. Its potential roles as a pharmaceutical excipient, a metal-chelating agent, and a synthetic building block warrant dedicated research.

This guide provides a foundational framework based on established chemical principles and data from analogous compounds. It is intended to be a starting point for researchers and drug development professionals to design and execute studies that will unlock the full potential of this intriguing molecule. The development of a robust, scalable synthesis and a thorough investigation of its biological activities are critical next steps.

References

  • PubChem. Sodium 2-(2-aminophenyl)-2-oxoacetate. [Link]

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  • Google Patents. Process for the production of alpha-amino-2-hydroxy-phenylacetic acids.
  • PubChem. Methyl (S)-2-(4-aminophenyl)-2-hydroxyacetate. [Link]

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  • Ataman Kimya. SODIUM HYDROXYACETATE. [Link]

  • National Center for Biotechnology Information. Methods for Hydroxamic Acid Synthesis. [Link]

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Methodological & Application

Application Notes and Protocols for Sodium 2-(2-aminophenyl)-2-hydroxyacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Building Block

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is an intriguing, yet underexplored, building block in the vast landscape of organic synthesis. Its structure is distinguished by two key functional groups: a nucleophilic ortho-amino aniline moiety and an α-hydroxy acid side chain. This unique combination suggests significant potential for the construction of complex heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science. While direct literature on the synthetic applications of this specific sodium salt is sparse, its close structural relationship to anthranilic acid—a foundational precursor for a multitude of heterocyclic systems—provides a strong basis for proposing its utility in novel synthetic pathways.

This guide will provide detailed application notes and hypothetical, yet scientifically grounded, protocols for the use of this compound as a precursor for the synthesis of hydroxylated isatoic anhydride analogs and their subsequent conversion to functionalized quinazolinones. These protocols are derived from well-established, analogous transformations reported in the literature, offering researchers a solid starting point for exploring the chemistry of this promising reagent.

Application 1: Synthesis of 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione – A Novel Isatoic Anhydride Analog

Principle and Rationale:

The synthesis of isatoic anhydride from anthranilic acid via treatment with phosgene or a phosgene equivalent is a classic and robust transformation. This reaction proceeds through the formation of an intermediate N-carboxyanhydride (NCA) from the amino acid functionality. Given that this compound possesses a free amino group, it is proposed that it can undergo a similar cyclization to form a novel, hydroxylated analog of isatoic anhydride. The α-hydroxy group on the side chain is expected to remain intact under these conditions, leading to the formation of 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione. The synthesis of NCAs from α-amino acids is a well-documented process, providing a strong precedent for this proposed transformation.[1][2][3]

Proposed Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group on a phosgene equivalent (e.g., triphosgene), followed by an intramolecular cyclization with the elimination of HCl to form the desired benzoxazinedione ring system.

Experimental Protocol:

  • Safety Precautions: This protocol involves the use of triphosgene, which is a toxic substance that releases phosgene upon decomposition. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Preparation of the Starting Material: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing aqueous NaOH), suspend this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

  • Acidification: Cool the suspension to 0 °C in an ice bath and add, dropwise, a solution of aqueous HCl (1.2 eq.) to protonate the carboxylate and generate the free α-hydroxy acid in situ. Stir for 30 minutes at 0 °C.

  • Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione as a solid.

Visualization of the Synthetic Workflow:

workflow1 start This compound in THF acidification Acidification (HCl) at 0 °C start->acidification addition Dropwise addition of Triphosgene in THF acidification->addition reflux Reflux (2-4 h) addition->reflux workup Solvent removal and Recrystallization reflux->workup product 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione workup->product

Caption: Workflow for the synthesis of a hydroxylated isatoic anhydride analog.

Application 2: Three-Component Synthesis of 2,3-Disubstituted 2-hydroxy-2,3-dihydroquinazolin-4(1H)-ones

Principle and Rationale:

Isatoic anhydrides are exceptionally versatile precursors for the synthesis of quinazolinones, a class of heterocycles with a broad spectrum of biological activities.[4][5][6] The reaction typically proceeds via the nucleophilic attack of an amine on the anhydride, leading to a ring-opened intermediate that can then undergo cyclization with a carbonyl source. We propose a one-pot, three-component reaction utilizing the newly synthesized 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione, an amine, and an aldehyde to construct a library of novel 2-hydroxy-2,3-dihydroquinazolin-4(1H)-ones. This approach is highly efficient and allows for the rapid generation of molecular diversity.[7][8]

Proposed Reaction Mechanism:

The mechanism involves three key steps:

  • Ring-opening: The primary or secondary amine attacks the carbonyl group of the hydroxylated isatoic anhydride, leading to the formation of a 2-amino-N-substituted-benzamide intermediate and the release of CO2.

  • Imine Formation: The resulting benzamide intermediate condenses with an aldehyde to form an imine.

  • Intramolecular Cyclization: The hydroxyl group of the benzamide attacks the imine carbon, leading to the formation of the quinazolinone ring system.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Aldehyde: Add the aldehyde (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates.

  • Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Substrate Scope:

EntryAmine (R1-NH2)Aldehyde (R2-CHO)Expected Product
1AnilineBenzaldehyde2-hydroxy-2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one
2Benzylamine4-Chlorobenzaldehyde3-benzyl-2-(4-chlorophenyl)-2-hydroxy-2,3-dihydroquinazolin-4(1H)-one
3CyclohexylamineFurfural3-cyclohexyl-2-(furan-2-yl)-2-hydroxy-2,3-dihydroquinazolin-4(1H)-one
4MethylamineAcetaldehyde2-hydroxy-2,3-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Visualization of the Synthetic Pathway:

pathway2 cluster_0 Three-Component Synthesis of Quinazolinones start_materials 1-hydroxy-isatoic anhydride analog + Amine (R1-NH2) + Aldehyde (R2-CHO) intermediate Ring-opened intermediate + Imine formation start_materials->intermediate Reflux cyclization Intramolecular Cyclization intermediate->cyclization product 2,3-disubstituted 2-hydroxy-quinazolin-4(1H)-one cyclization->product

Caption: Proposed pathway for the three-component synthesis of quinazolinones.

Alternative Application: α-Hydroxy Acid as an Aldehyde Surrogate

Principle and Rationale:

Recent advancements in synthetic methodology have demonstrated that α-hydroxy acids can serve as aldehyde surrogates through an oxidative decarboxylation process.[9] This opens up an alternative and potentially more atom-economical pathway for the synthesis of quinazolinones directly from this compound without the need to isolate the isatoic anhydride analog. In this proposed one-pot reaction, the α-hydroxy acid would be oxidized in situ to generate a carbonyl group, which would then undergo intramolecular cyclization with the ortho-amino group and an external amine component.

Proposed Reaction Scheme:

A plausible reaction would involve treating this compound with an amine in the presence of an oxidizing agent. The in-situ generated aldehyde would then react with the amine and the aniline nitrogen to form the quinazolinone core. This approach, while more speculative, represents a cutting-edge application of the starting material's inherent reactivity.

Conclusion

This compound, despite being a relatively unexamined reagent, holds considerable promise as a versatile building block for the synthesis of novel, functionalized heterocyclic compounds. The protocols and applications detailed in this guide, which are firmly rooted in established chemical principles, are intended to provide a roadmap for researchers in organic synthesis, medicinal chemistry, and drug discovery to unlock the synthetic potential of this unique molecule. The exploration of its reactivity is poised to yield a rich variety of new chemical entities with potential applications in various scientific fields.

References

  • Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 2021. [Link]

  • Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed, 2021. [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 2018. [Link]

  • Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Taylor & Francis Online, 2016. [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health (NIH), 2022. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health (NIH), 2021. [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Publications, 2022. [Link]

  • Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate, 2021. [Link]

  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Bentham Science, 2017. [Link]

  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Semantic Scholar, 2017. [Link]

  • α-Hydroxy acid as an aldehyde surrogate: metal-free synthesis of pyrrolo[1,2-a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction. Royal Society of Chemistry, 2020. [Link]

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Application Notes and Protocols: Investigating Sodium 2-(2-aminophenyl)-2-hydroxyacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of Sodium 2-(2-aminophenyl)-2-hydroxyacetate. In the absence of extensive published data on this specific molecule, this guide adopts a forward-looking, hypothesis-driven approach. Drawing from the well-established roles of its core structural motifs—the 2-aminophenyl group and the α-hydroxy acid moiety—we propose a detailed research framework for its investigation as a potential therapeutic agent, with a primary focus on its plausible role as a histone deacetylase (HDAC) inhibitor. This document outlines protocols for its synthesis, characterization, and a tiered biological evaluation strategy, providing a scientifically rigorous roadmap for its exploration in drug discovery.

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

This compound is an organic molecule characterized by a central α-hydroxy acid group attached to a 2-aminophenyl ring.[1][2] While direct applications of this specific sodium salt in medicinal chemistry are not extensively documented in publicly available literature, its constituent chemical features are prevalent in numerous bioactive compounds. The 2-aminophenyl moiety is a cornerstone of many small molecule inhibitors targeting a variety of enzymes and receptors.[3][4][5] Notably, the N-(2-aminophenyl)-benzamide scaffold is a well-recognized zinc-binding group in a class of potent histone deacetylase (HDAC) inhibitors.[6][7][8][9][10][11] α-Hydroxy acids, on the other hand, are widely recognized for their utility in dermatology and as versatile precursors in organic synthesis.[12][13][14][15]

This confluence of structural alerts prompts the central hypothesis of this guide: This compound holds potential as a novel scaffold for the development of therapeutic agents, particularly as an HDAC inhibitor. This document will therefore serve as a comprehensive protocol for the synthesis, characterization, and systematic biological evaluation of this compound.

Hypothetical Mechanism of Action: A Putative HDAC Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathophysiology of numerous diseases, including cancer and fibrotic disorders.[9][11] Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme. The 2-aminobenzamide moiety in several clinically investigated HDAC inhibitors functions as a bidentate ZBG, chelating the catalytic zinc ion in the active site.[6][8]

We hypothesize that the α-hydroxy carboxylate and the ortho-amino group of 2-(2-aminophenyl)-2-hydroxyacetate could similarly chelate the active site zinc ion of HDAC enzymes. The phenyl ring could serve as a rudimentary linker, and substitutions on this ring could be explored to develop a capping group for enhanced potency and selectivity.

Below is a conceptual diagram illustrating the proposed chelation of the HDAC active site zinc ion by 2-(2-aminophenyl)-2-hydroxyacetate.

Caption: Proposed chelation of the HDAC active site zinc ion.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound involves the synthesis of the corresponding α-hydroxy acid followed by salt formation. Several methods exist for the synthesis of α-hydroxy carboxylic acids.[16][17][18] A common approach is the hydrolysis of a cyanohydrin derived from the corresponding aldehyde.

Protocol 3.1.1: Synthesis of 2-(2-aminophenyl)-2-hydroxyacetic acid

  • Cyanohydrin Formation:

    • To a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

    • Slowly add hydrochloric acid (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to α-hydroxy acid:

    • Dissolve the crude cyanohydrin in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and adjust the pH to ~2-3 with a suitable base (e.g., sodium hydroxide).

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-aminophenyl)-2-hydroxyacetic acid.

Protocol 3.1.2: Formation of this compound

  • Dissolve the crude 2-(2-aminophenyl)-2-hydroxyacetic acid in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a solution of sodium hydroxide (1.0 eq) or sodium bicarbonate (1.0 eq) in water dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude sodium salt.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Protocol 3.1.3: Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the aromatic and aliphatic protons and carbons of the target molecule.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for O-H, N-H, C=O, and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Biological Evaluation Workflow

The following tiered approach is recommended for the biological evaluation of this compound.

Biological Evaluation Workflow Start Synthesized Compound HDAC_Assay In Vitro HDAC Inhibition Assay (Pan-HDAC or specific isoforms) Start->HDAC_Assay Decision1 Significant Inhibition? HDAC_Assay->Decision1 Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., HCT116, A549) Decision1->Cell_Proliferation Yes Stop End of Initial Screening Decision1->Stop No Decision2 IC₅₀ < 10 µM? Cell_Proliferation->Decision2 Western_Blot Western Blot Analysis (Acetylated Histones, p21) Decision2->Western_Blot Yes Decision2->Stop No In_Vivo In Vivo Xenograft Model (if warranted) Western_Blot->In_Vivo

Caption: Tiered workflow for biological evaluation.

Protocol 3.2.1: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for assessing the HDAC inhibitory activity of the test compound using a commercially available fluorometric assay kit.

  • Reagent Preparation: Prepare all reagents (HDAC enzyme, substrate, developer, and buffers) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range is 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted compound, the HDAC enzyme, and the substrate.

    • Include positive controls (e.g., SAHA, Trichostatin A) and negative controls (no inhibitor).

    • Incubate the plate at 37 °C for the recommended time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3.2.2: Cancer Cell Line Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3.2.3: Western Blot Analysis for Histone Acetylation

This protocol is used to confirm the on-target effect of the compound in cells.

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against acetylated histone H3 or H4, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in histone acetylation levels upon compound treatment.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biological Activity Data

Compound HDAC1 IC₅₀ (µM) HCT116 IC₅₀ (µM) A549 IC₅₀ (µM)
This compoundTo be determinedTo be determinedTo be determined
SAHA (Control)0.051.52.0

Conclusion and Future Directions

This document has outlined a comprehensive, hypothesis-driven approach for the investigation of this compound in medicinal chemistry. Based on its structural similarity to known HDAC inhibitors, we have proposed detailed protocols for its synthesis, characterization, and biological evaluation. The successful execution of these protocols will provide valuable insights into the therapeutic potential of this molecule.

Should the initial biological data be promising, future work could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring to improve potency and selectivity.

  • Lead Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

  • Exploration of Other Targets: Investigating the activity of the compound against other potential targets, given the diverse biological roles of its constituent moieties.

By providing this detailed roadmap, we aim to empower researchers to explore the untapped potential of this compound and contribute to the discovery of novel therapeutic agents.

References

  • Title: 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC)... Source: ResearchGate URL: [Link]

  • Title: New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group Source: PubMed URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: PMC - PubMed Central URL: [Link]

  • Title: N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity Source: PubMed URL: [Link]

  • Title: Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor Source: PubMed URL: [Link]

  • Title: Synthesis of α-hydroxy carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]

  • Title: α-Hydroxy Acids Source: ResearchGate URL: [Link]

  • Title: Applications of hydroxy acids: classification, mechanisms, and photoactivity Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: NIH URL: [Link]

  • Title: Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes Source: NIH URL: [Link]

  • Title: Alpha hydroxycarboxylic acid Source: Wikipedia URL: [Link]

  • Title: Cosmetic and dermatologic use of alpha hydroxy acids Source: PubMed URL: [Link]

  • Title: Alpha Hydroxy Acids (Ahas) - Uses, Side Effects, and More Source: WebMD URL: [Link]

  • Title: Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes Source: RSC Publishing URL: [Link]

  • Title: Reactions of .alpha.-hydroxy carbonyl compounds with azodicarboxylates and triphenylphosphine: synthesis of .alpha.-N-hydroxy amino acid derivatives Source: ACS Publications URL: [Link]

  • Title: Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia Source: PubMed URL: [Link]

  • Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Board news – Organic & Biomolecular Chemistry Blog Source: RSC Publishing URL: [Link]

Sources

Application Notes & Protocols: Sodium 2-(2-aminophenyl)-2-hydroxyacetate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Sodium 2-(2-aminophenyl)-2-hydroxyacetate as a strategic starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. While direct literature on this specific precursor is emerging, its structural features strongly suggest its utility as a masked synthon for isatin (1H-indole-2,3-dione), a cornerstone intermediate in medicinal chemistry. We present a scientifically grounded, two-stage approach: the initial oxidative cyclization of this compound to isatin, followed by well-established protocols for converting isatin into diverse heterocyclic scaffolds, including indoles and quinolines. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical framework and practical, step-by-step protocols to leverage this precursor in synthetic workflows.

Introduction: The Strategic Value of 2-Aminophenyl Precursors

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, indole and quinoline cores are particularly prominent due to their wide-ranging biological activities.[1][2] The quest for novel and efficient synthetic routes to these scaffolds is a continuous endeavor in organic chemistry.

This compound presents itself as a promising, yet underexplored, precursor. Its key structural feature is the ortho-amino-substituted phenyl ring coupled with an α-hydroxy acid moiety. This arrangement is primed for intramolecular cyclization reactions. Our central hypothesis is that a straightforward oxidation of the α-hydroxy group will generate a highly reactive α-keto acid intermediate, which will spontaneously cyclize to form isatin. Isatin, a vibrant orange-red solid, is a well-established and highly versatile building block for a multitude of heterocyclic systems.[1][3][4]

This guide will first detail the proposed oxidative cyclization to isatin and then provide validated protocols for the subsequent transformation of isatin into valuable heterocyclic products.

Mechanistic Rationale: From Precursor to Isatin

The conversion of this compound to isatin is predicated on a two-step intramolecular process: oxidation followed by cyclization (amidation).

Mechanism_to_Isatin Precursor This compound Oxidation Oxidation (e.g., MnO₂, TEMPO/Bleach) Precursor->Oxidation Intermediate 2-(2-aminophenyl)-2-oxoacetate (Unstable Intermediate) Oxidation->Intermediate [O] Cyclization Intramolecular Cyclization (Amidation) Intermediate->Cyclization - H₂O Isatin Isatin (1H-indole-2,3-dione) Cyclization->Isatin Isatin_to_Indole Isatin Isatin Reduction Reduction (e.g., NaBH₄, Dithionite) Isatin->Reduction Intermediate Dioxindole Intermediate Reduction->Intermediate Dehydration Acid-catalyzed Dehydration Intermediate->Dehydration - H₂O Indole Indole-2-carboxylic Acid Dehydration->Indole

Sources

Application Note & Experimental Protocol: Investigating the Bioactivity of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering Potential in a Novel Alpha-Hydroxy Acid Derivative

Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS No. 39588-85-7) is a unique aromatic alpha-hydroxy acid (AHA) derivative.[1] Structurally, it is a salt of a mandelic acid analogue, possessing both a hydroxyl and a carboxyl group on the same carbon, as well as an amino group on the phenyl ring.[1] While mandelic acid and other AHAs like glycolic acid are extensively studied for their therapeutic applications in dermatology and as antimicrobial agents, the specific biological activities of this compound remain largely uncharacterized in publicly available literature.[2][3][4]

This document provides a detailed experimental framework for researchers and drug development professionals to conduct an initial investigation into the potential bioactivities of this compound. Given its structural similarity to well-known AHAs, we hypothesize that this compound may possess biological activities relevant to dermatology, such as influencing skin cell metabolism, or exhibiting antimicrobial properties. The following protocols are designed as a starting point to explore these potential applications in a structured, scientifically rigorous manner.

Foundational Knowledge & Proposed Mechanism of Action

Alpha-hydroxy acids typically exert their effects through several mechanisms, including exfoliation (by reducing corneocyte cohesion), direct inhibition of key enzymes like tyrosinase, and modulation of cellular signaling pathways.[5][6] For instance, glycolic acid has been shown to accelerate collagen synthesis by fibroblasts and modulate matrix degradation.[6] Furthermore, the antibacterial activity of AHAs is often pH-dependent, with the non-ionic form being more effective at disrupting bacterial cell membranes.[7][8]

The presence of the 2-aminophenyl group in this compound introduces a unique structural feature that could modulate its activity compared to simpler AHAs. This amino group could influence the compound's polarity, metal-chelating ability, and interaction with biological targets. Therefore, our proposed investigation will focus on three primary areas:

  • Cytotoxicity and Effects on Skin Cell Viability: To establish a safe and effective concentration range for further experiments.

  • Antimicrobial Activity: To assess its potential as a bacteriostatic or bactericidal agent.

  • Modulation of Melanogenesis: To determine if it can inhibit melanin production, a common target for dermatological agents.

The logical workflow for this initial investigation is outlined below.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration (Based on Phase 1) Compound This compound (CAS 39588-85-7) Preparation Stock Solution Preparation (Aqueous, Sterile-filtered) Compound->Preparation Cytotoxicity Cytotoxicity Profiling (HaCaT, HDF, B16-F10 cells) Preparation->Cytotoxicity Determine non-toxic dose range MIC Antimicrobial Screening (MIC/MBC Assay) Preparation->MIC Assess antibacterial/antifungal potential Melanin Melanin Content Assay (B16-F10 Melanoma Cells) Cytotoxicity->Melanin Use sub-toxic concentrations Tyrosinase Tyrosinase Activity Assay (Cell-based & Cell-free) Melanin->Tyrosinase Investigate mechanism of melanin inhibition G cluster_0 Cell-Based Melanin Assay cluster_1 Endpoint Analysis B16 B16-F10 Cells Treat Treat with Compound (Sub-toxic Conc.) B16->Treat Incubate Incubate 72h Treat->Incubate Harvest Harvest & Lyse Cells Incubate->Harvest Melanin_Quant Quantify Melanin (Absorbance @ 405nm) Harvest->Melanin_Quant Protein_Quant Quantify Total Protein (e.g., BCA Assay) Harvest->Protein_Quant Normalize Normalize: Melanin / Protein Melanin_Quant->Normalize Protein_Quant->Normalize

Caption: Workflow for quantifying melanin content in B16-F10 cells after treatment.

Data Interpretation and Next Steps

The results from these initial protocols will provide a foundational understanding of the bioactivity of this compound.

  • If cytotoxic at low concentrations: The compound may have potential as an anti-proliferative agent, warranting further investigation in cancer cell lines.

  • If non-toxic and inhibits melanin synthesis: This suggests potential as a skin-lightening agent. Follow-up studies should include cell-free tyrosinase inhibition assays and testing in 3D skin models.

  • If it demonstrates significant antimicrobial activity: The compound could be explored for applications in acne treatment or as a preservative. Further studies should focus on its mechanism of action against bacterial membranes and its efficacy in formulation. [8] These protocols provide a robust, logical, and scientifically-grounded starting point for any researcher or drug development professional interested in exploring the untapped potential of this novel alpha-hydroxy acid derivative.

References

  • Sodium 2-(2-aminophenyl)-2-oxoacetate | C8H6NNaO3. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the production of alpha-amino-2-hydroxy-phenylacetic acids.
  • Photoprotective and antiinflammatory effects of topical glycolic acid. PubMed, National Center for Biotechnology Information. [Link]

  • SODIUM HYDROXYACETATE. Ataman Kimya. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]

  • pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations. PubMed, National Center for Biotechnology Information. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Methods for Hydroxamic Acid Synthesis. PubMed Central, National Institutes of Health. [Link]

  • Mandelic acid. Wikipedia. [Link]

  • pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations. Scientific Reports, Nature. [Link]

  • The inhibitory effect of glycolic acid and lactic acid on melanin synthesis in melanoma cells. Wiley Online Library. [Link]

  • Synthetic tools to prepare optically active mandelic acid derivatives. ResearchGate. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes. PubMed, National Center for Biotechnology Information. [Link]

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Application Notes & Protocols: Purification of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is an aromatic alpha-hydroxy acid salt with significant potential as a chiral building block and intermediate in the pharmaceutical industry. Its structure, featuring a primary aromatic amine, a hydroxyl group, and a carboxylate salt on a chiral center, makes it a valuable precursor for complex molecular targets. The biological activity and safety of downstream active pharmaceutical ingredients (APIs) are critically dependent on the purity of such intermediates.

This guide provides a comprehensive overview of robust purification strategies for this compound, designed for researchers, chemists, and process development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to address common impurities encountered during synthesis. We will explore purification by recrystallization, column chromatography, and acid-base extraction, complete with detailed, actionable protocols.

Physicochemical Properties

Understanding the molecule's properties is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
CAS Number 39588-85-7[1]Unique identifier for the target compound.
Molecular Formula C₈H₈NNaO₃[1]Indicates the elemental composition.
Molecular Weight 189.14 g/mol [1]Used for calculating molar equivalents.
Key Functional Groups Primary Aromatic Amine (-NH₂), Hydroxyl (-OH), Sodium Carboxylate (-COONa), Phenyl RingThese groups dictate the compound's polarity, solubility, and reactivity, forming the basis for separation techniques. The amine is basic, the carboxylate is the salt of a carboxylic acid, and the hydroxyl can hydrogen bond.
Solubility Expected to be soluble in polar protic solvents like water and alcohols, and insoluble in nonpolar organic solvents.[2]Critical for selecting recrystallization solvents and chromatographic mobile phases.
Chirality Contains one stereocenter at the α-carbon.Purification methods must be chosen to avoid racemization if enantiopurity is required.

Impurity Profiling: A Proactive Approach

The choice of purification method is dictated by the nature of the impurities. A plausible and common synthetic route for the parent acid, 2-(2-aminophenyl)-2-hydroxyacetic acid, involves the hydrolysis of a cyanohydrin intermediate, which itself is formed from 2-aminobenzaldehyde.[3] Based on this, we can anticipate a specific impurity profile.

Impurity TypePotential SpeciesOriginRemoval Strategy
Unreacted Starting Materials 2-AminobenzaldehydeIncomplete cyanohydrin formation.Recrystallization, Chromatography, Acid-Base Extraction (to remove the neutral aldehyde).
Reaction Intermediates 2-(2-aminophenyl)-2-hydroxynitrile (the cyanohydrin)Incomplete hydrolysis.Chromatography, careful recrystallization.
Side-Products Oxidation products of the amine or aldehyde.Exposure to air/oxidants during synthesis.Chromatography, Recrystallization with activated charcoal.
Isomeric Impurities Positional isomers (e.g., 3- or 4-aminophenyl derivatives)Impure starting materials.HPLC, Fractional Recrystallization.
Inorganic Salts Sodium cyanide (unreacted), Sodium chloride, Ammonium chloride.[3]From reagents and workup steps.Recrystallization from a solvent that poorly dissolves salts (e.g., ethanol).
Residual Solvents Benzene, Ether, Alcohols.[3]From synthesis and extraction steps.Drying under vacuum.

Strategic Purification Workflow

The optimal purification strategy depends on the scale of the purification and the specific impurity profile of the crude material. The following diagram outlines a logical decision-making process for selecting the appropriate technique.

Purification_Strategy start Crude this compound analysis Analyze Purity & Impurity Profile (TLC, HPLC, NMR) start->analysis decision1 Is the major impurity non-polar (e.g., aldehyde)? analysis->decision1 decision2 Is the product a crystalline solid? decision1->decision2  No extraction Perform Acid-Base Extraction decision1->extraction  Yes decision3 Are impurities closely related polar compounds? decision2->decision3  No / Oily Product recrystallization Perform Recrystallization decision2->recrystallization  Yes chromatography Perform Column Chromatography decision3->chromatography  Yes final_purity Assess Final Purity (HPLC, NMR, MS) decision3->final_purity  No extraction->decision2 recrystallization->final_purity chromatography->final_purity pure_product Pure Product final_purity->pure_product Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation a Place crude solid in Erlenmeyer flask b Add minimal hot solvent (e.g., Ethanol/Water) a->b c Heat until fully dissolved b->c d Cool slowly to room temperature c->d e Chill in ice bath to maximize yield d->e f Collect crystals via vacuum filtration e->f g Wash with ice-cold solvent f->g h Dry crystals under vacuum g->h i i h->i Final Product

Caption: Step-by-step workflow for the recrystallization process.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Self-Validation: Use the absolute minimum amount of solvent to ensure the solution is saturated.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for a few minutes. [4]3. (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield. [4]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Ion-Exchange Chromatography

For challenging separations where impurities have similar polarities to the product, ion-exchange chromatography is a powerful technique. [5][6]It separates molecules based on their net charge. Our target molecule contains a basic amine group and an acidic carboxylate. The parent acid is zwitterionic at its isoelectric point.

Causality Behind Resin & Buffer Selection: A strongly acidic cation-exchange resin (in the Na⁺ form) can be used. [7][8]At a neutral pH, impurities like the starting aldehyde will be uncharged and elute quickly. The target compound, being an amino acid salt, will have a complex interaction but can be separated from other charged impurities. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. [9]

Protocol 4.2.1: Cation-Exchange Column Chromatography
  • Resin Preparation: Select a strongly acidic cation-exchange resin (e.g., Dowex 50). Prepare a slurry of the resin in deionized water and pour it into a chromatography column to pack it.

  • Equilibration: Equilibrate the column by washing with 3-5 column volumes of the starting buffer (e.g., a neutral pH buffer like 20 mM sodium phosphate, pH 7.0).

  • Sample Loading: Dissolve the crude product in a minimum amount of the starting buffer. Carefully load the solution onto the top of the column.

  • Elution:

    • Step 1 (Wash): Begin elution with the starting buffer. This will wash out any neutral or anionic impurities.

    • Step 2 (Gradient): Elute the bound product using either a pH gradient (e.g., increasing pH with a volatile buffer like ammonium acetate) or a salt gradient (e.g., a linear gradient from 0 to 1.0 M NaCl in the starting buffer). [9]The target compound will elute as its charge is neutralized or it is displaced by salt ions.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions. If a salt gradient was used, the product may need to be desalted using dialysis or a second purification step. [10]If a volatile buffer was used, it can be removed by lyophilization. [11]

Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of the final product.

TechniquePurposeTypical Parameters & Expected Results
HPLC (Reversed-Phase) Quantify purity and detect impurities.Column: C18; Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or Formic Acid; Detector: UV at ~254 nm. A pure sample should show a single major peak (>98% area).
¹H NMR Confirm structure and identify impurities.Solvent: D₂O or DMSO-d₆. The spectrum should show characteristic peaks for aromatic protons, the α-proton, and confirm the absence of peaks corresponding to starting materials or side-products.
Mass Spectrometry (MS) Confirm molecular weight.Mode: ESI⁻ or ESI⁺. Should show the mass of the parent acid ([M-Na]⁻) or the protonated molecule ([M-Na+2H]⁺).

Conclusion

The purification of this compound can be effectively achieved through a systematic approach. For most crude materials obtained from a reasonably controlled synthesis, recrystallization from a mixed solvent system like ethanol/water offers the best balance of efficiency, scalability, and cost . For instances where impurities are structurally similar to the product, ion-exchange chromatography provides a high-resolution alternative. All purification efforts must be validated by rigorous analytical techniques to ensure the final product meets the stringent quality requirements for its intended application.

References

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Stamicarbon N.V. (1969). Methods for preparing solid salts of amino acids. U.S. Patent 3,450,752. Google Patents.
  • Ajinomoto Co., Inc. (1990). Process for isolating and purifying amino acids. U.S. Patent 4,956,471. Google Patents.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Carleton University. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Moore, S., & Stein, W. H. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 192(2), 663-681.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Occidental College. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Salting out. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of D-(-)-mandelic acid. Retrieved from [Link]

  • Wikipedia. (2023). Mandelic acid. Retrieved from [Link]

  • García-García, V., et al. (2005). The Application of Electrodialysis to Desalting an Amino Acid Solution.
  • Schiffers, I., & Bolm, C. (2008). Synthesis and Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-mandelic Acid. Organic Syntheses, 85, 106.
  • Wang, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(15), 8039.
  • Corson, B. B., et al. (1929). Mandelic Acid. Organic Syntheses, 9, 56.
  • Ataman Kimya. (n.d.). SODIUM HYDROXYACETATE. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2003). Process for preparation of α-hydroxycarboxylic acid amides. WIPO Patent WO2003042166A2. Google Patents.
  • Pharmaffiliates. (n.d.). Mandelic Acid and its Impurities. Retrieved from [Link]

  • Synthon B.V. (2008). Process for the preparation and resolution of mandelic acid derivatives. U.S. Patent 8,853,446. Google Patents.
  • Li, X., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 77(10), 1375-1383.

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Application Notes and Protocols: Sodium 2-(2-aminophenyl)-2-hydroxyacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of pharmaceutical development, the strategic design and synthesis of novel intermediates are paramount to accessing complex molecular architectures with therapeutic potential. Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a derivative of the naturally occurring amino acid glycine, is emerging as a highly versatile and valuable building block for the synthesis of a range of pharmaceutical intermediates. Its unique structure, featuring a chiral alpha-hydroxy acid moiety and a nucleophilic aminophenyl group, offers multiple reaction sites for the construction of diverse heterocyclic systems that form the core of many therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this promising intermediate, with a focus on its utility in the preparation of benzodiazepine precursors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 39588-85-7[1]
Molecular Formula C₈H₈NNaO₃[1]
Molecular Weight 189.14 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in water[2]
Storage Sealed in a dry, room temperature environment[1]

Safety Precautions: While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard care afforded to all laboratory chemicals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[3][4]

Synthesis of this compound: A Two-Step Approach from Isatin

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the readily available starting material, isatin. This method leverages the inherent reactivity of the isatin core, involving a base-catalyzed ring-opening followed by a selective reduction.

Step 1: Base-Catalyzed Hydrolysis of Isatin to Sodium 2-(2-aminophenyl)-2-oxoacetate (Sodium Isatinate)

The initial step involves the hydrolytic cleavage of the amide bond within the isatin ring under basic conditions to yield Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate.[5] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to facilitate the hydrolysis of the relatively stable lactam ring in isatin.

  • Aqueous Medium: Water acts as the nucleophile, attacking the carbonyl carbon of the amide.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial technique to monitor the progress of the reaction and ensure complete consumption of the starting material.

Step 2: Selective Reduction of Sodium Isatinate to this compound

The subsequent step focuses on the selective reduction of the ketone functionality in sodium isatinate to a secondary alcohol, yielding the desired this compound.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reducing agent is chosen for its mildness and chemoselectivity. It readily reduces ketones and aldehydes without affecting the carboxylate group or the aromatic nitro group (if present).

  • Methanol as Solvent: Methanol is a suitable solvent for both the sodium salt and the reducing agent. It also serves as a proton source during the workup.

  • Temperature Control: The reaction is initially performed at a low temperature (0-5 °C) to control the rate of reduction and minimize potential side reactions.

Synthesis_Workflow Isatin Isatin NaOH_H2O 1. NaOH, H₂O 2. Heat Sodium_Isatinate Sodium 2-(2-aminophenyl)-2-oxoacetate (Sodium Isatinate) NaOH_H2O->Sodium_Isatinate Hydrolysis NaBH4_MeOH NaBH₄, MeOH 0-5 °C to RT Target_Compound This compound NaBH4_MeOH->Target_Compound Reduction

Figure 1: Synthetic workflow for this compound.

Application in the Synthesis of a 1,4-Benzodiazepine Intermediate

The unique structural features of this compound make it an ideal precursor for the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic applications, particularly as anxiolytics and anticonvulsants.[6][7] The following protocol outlines the synthesis of a key benzodiazepine intermediate, 3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one, from this compound.

Step 1: Amide Coupling with a Protected Amino Acid

The first step involves the coupling of this compound with an N-protected amino acid, such as Boc-glycine, to form a dipeptide-like intermediate. This reaction is a standard peptide coupling reaction.

Causality of Experimental Choices:

  • Boc-glycine: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent self-coupling of the glycine. It is stable under the coupling conditions and can be easily removed later.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are common coupling reagents that activate the carboxylic acid for amide bond formation and suppress side reactions.

  • DMF as Solvent: Dimethylformamide is a polar aprotic solvent that is well-suited for peptide coupling reactions.

Step 2: Deprotection and Intramolecular Cyclization

The final step involves the removal of the Boc protecting group under acidic conditions, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that is commonly used for the cleavage of Boc protecting groups.

  • Heat: Thermal conditions promote the intramolecular cyclization reaction, leading to the formation of the thermodynamically stable benzodiazepine ring system.

Application_Workflow Start This compound Boc_Gly Boc-glycine, EDC, HOBt, DMF Intermediate Dipeptide-like Intermediate Boc_Gly->Intermediate Amide Coupling TFA_Heat 1. TFA 2. Heat Product 3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one TFA_Heat->Product Deprotection & Cyclization

Figure 2: Workflow for the synthesis of a 1,4-benzodiazepine intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

Step 1: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate

  • In a 250 mL round-bottom flask, dissolve isatin (10.0 g, 67.9 mmol) in 100 mL of deionized water.

  • Add a solution of sodium hydroxide (2.72 g, 67.9 mmol) in 50 mL of water dropwise to the isatin suspension with vigorous stirring.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The resulting solution of sodium isatinate is used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the aqueous solution of sodium isatinate from Step 1 to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium borohydride (2.57 g, 67.9 mmol) in 50 mL of cold methanol.

  • Add the methanolic NaBH₄ solution dropwise to the stirred sodium isatinate solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Protocol 2: Synthesis of 3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • This compound

  • Boc-glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

Step 1: Amide Coupling

  • To a solution of this compound (5.0 g, 26.4 mmol) in 100 mL of anhydrous DMF under a nitrogen atmosphere, add Boc-glycine (4.63 g, 26.4 mmol), EDC (5.58 g, 29.0 mmol), and HOBt (3.94 g, 29.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide-like intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from Step 1 in a mixture of dichloromethane (50 mL) and trifluoroacetic acid (50 mL).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a high-boiling point solvent (e.g., toluene or xylene) and heat to reflux for 6-8 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Conclusion

This compound is a valuable and versatile intermediate with significant potential in the synthesis of pharmaceutical compounds. The protocols detailed in this application note provide a robust and scalable method for its synthesis from isatin and demonstrate its utility in the construction of a key 1,4-benzodiazepine precursor. The strategic application of this building block opens new avenues for the development of novel therapeutic agents, and the principles outlined herein can be adapted and expanded for the synthesis of a wide array of other complex heterocyclic systems.

References

  • Ataman Kimya. (n.d.). SODIUM HYDROXYACETATE. Retrieved from [Link]

  • Gaspar, A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. In Quinolones and Fluoroquinolones. IntechOpen.
  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
  • Cheng, Y., et al. (2015). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. The Journal of Organic Chemistry, 80(13), 6693–6702.
  • Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.
  • PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. Retrieved from [Link]

  • Banerjee, A., & Mitra, A. K. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 14(2), 1039-1065.
  • Stan, C., et al. (2004). Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study.

Sources

Scale-Up Synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a substituted α-hydroxy acid derivative, is a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. Its structural features, comprising an α-hydroxy acid moiety and an aniline group, make it a versatile intermediate for the construction of more complex molecular architectures. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply of this key intermediate for research and development as well as for commercial production.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. The described methodology is designed to be efficient, cost-effective, and amenable to industrial-scale production. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and address critical considerations for process safety and optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is achieved through a two-step process, commencing with the preparation of the key intermediate, Sodium 2-(2-aminophenyl)-2-oxoacetate (also known as sodium isatinate), followed by its selective reduction to the desired α-hydroxy acid. This strategy offers a convergent and well-controlled route to the final product.

Step 1: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate via the Sandmeyer Isatin Synthesis and Subsequent Hydrolysis

The initial phase of the synthesis focuses on the production of isatin, a versatile precursor, through the well-established Sandmeyer isatin synthesis.[1][2][3] This classic reaction involves the condensation of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[4] Subsequent acid-catalyzed cyclization of this intermediate furnishes isatin. The isatin is then hydrolyzed under basic conditions to yield the sodium salt of isatinic acid, which is Sodium 2-(2-aminophenyl)-2-oxoacetate.[5]

Step 2: Selective Reduction to this compound

The second and final step involves the selective reduction of the α-keto group of Sodium 2-(2-aminophenyl)-2-oxoacetate to the corresponding hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for ketones and aldehydes, and operational simplicity.[6][7] The reaction proceeds efficiently in a suitable protic solvent to afford the target compound, this compound.

Visualizing the Workflow

The overall synthetic workflow is depicted in the following diagram:

Scale_Up_Synthesis cluster_step1 Step 1: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate cluster_step2 Step 2: Reduction to Final Product Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin H₂SO₄ SodiumOxoacetate Sodium 2-(2-aminophenyl)-2-oxoacetate Isatin->SodiumOxoacetate NaOH_hydrolysis Sodium Hydroxide (aq) NaOH_hydrolysis->SodiumOxoacetate FinalProduct This compound SodiumOxoacetate->FinalProduct NaBH4 Sodium Borohydride NaBH4->FinalProduct Solvent Protic Solvent (e.g., Ethanol) Solvent->FinalProduct

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough risk assessment. The Sandmeyer reaction, in particular, requires careful temperature control.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Scale-Up Synthesis of Isatin

This protocol is adapted from the Organic Syntheses procedure for the preparation of isatin.[10]

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Heating and cooling circulator.

  • Large Buchner funnel and vacuum flask.

  • Drying oven.

Reagents:

  • Aniline

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Sodium Sulfate, anhydrous

  • Concentrated Hydrochloric Acid

  • Concentrated Sulfuric Acid

  • Water (deionized)

Procedure:

  • Preparation of the Reaction Mixture: In the jacketed reactor, dissolve chloral hydrate (1.1 equivalents) in water. To this solution, add sodium sulfate (a significant excess to salt out the product) followed by a solution of aniline (1.0 equivalent) in water containing concentrated hydrochloric acid (1.05 equivalents).

  • Addition of Hydroxylamine: Prepare a solution of hydroxylamine hydrochloride (3.2 equivalents) in water and add it to the reactor.

  • Formation of Isonitrosoacetanilide: Heat the reaction mixture to a vigorous boil. The reaction is typically complete within a few minutes of reaching boiling point.

  • Isolation of the Intermediate: Cool the reaction mixture. The isonitrosoacetanilide will precipitate out of the solution. Isolate the solid by vacuum filtration and wash it with cold water.

  • Cyclization to Isatin: In a separate reactor equipped for aggressive stirring and cooling, carefully charge concentrated sulfuric acid. Cool the acid to the recommended temperature (e.g., 50-60°C). Slowly and portion-wise, add the dried isonitrosoacetanilide to the sulfuric acid, maintaining the temperature between 60-70°C.[4]

  • Reaction Completion and Quenching: After the addition is complete, stir the mixture at 80°C for a short period (e.g., 10 minutes) to ensure complete cyclization.[4] Carefully pour the hot acid mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification of Isatin: The crude isatin will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude isatin can be purified by recrystallization or by dissolving it in a sodium hydroxide solution and reprecipitating with acid.[10]

Protocol 2: Hydrolysis of Isatin to Sodium 2-(2-aminophenyl)-2-oxoacetate

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature probe.

  • Filtration apparatus.

Reagents:

  • Isatin (from Protocol 1)

  • Sodium Hydroxide

  • Water (deionized)

Procedure:

  • Dissolution: Suspend the crude or purified isatin in water in the reactor.

  • Hydrolysis: Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it to the isatin suspension with stirring. The isatin will dissolve as it hydrolyzes to the sodium salt of isatinic acid.[5] Gentle warming may be required to facilitate dissolution and complete the reaction.

  • Isolation (Optional): The resulting aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate can be used directly in the next step or the product can be isolated by evaporation of the water, though this is often not necessary.

Protocol 3: Reduction to this compound

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and powder addition funnel.

  • Cooling circulator.

  • Filtration and drying equipment.

Reagents:

  • Aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate (from Protocol 2)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (or other suitable protic solvent)

  • Hydrochloric Acid (for pH adjustment)

  • Suitable solvent for crystallization (e.g., ethanol/water mixture)

Procedure:

  • Solvent Exchange/Addition: To the aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate, add a suitable protic solvent such as ethanol.

  • Cooling: Cool the reaction mixture to 0-5°C using the cooling circulator.

  • Reduction: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C. The addition of NaBH₄ can be exothermic and may cause foaming.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for a few hours. The progress of the reaction can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., hydrochloric acid) until the pH is neutral and gas evolution ceases.

  • Product Isolation and Purification: The product, this compound, can be isolated by crystallization. This may involve partial removal of the solvent under reduced pressure followed by cooling. The precipitated solid is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Presentation: Key Process Parameters

ParameterStep 1: Isatin SynthesisStep 2: HydrolysisStep 3: Reduction
Key Reagents Aniline, Chloral Hydrate, Hydroxylamine HCl, H₂SO₄Isatin, NaOHSodium 2-(2-aminophenyl)-2-oxoacetate, NaBH₄
Solvent WaterWaterWater/Ethanol
Temperature Boiling (intermediate formation), 60-80°C (cyclization)Ambient to gentle warming0-10°C
Typical Yield 75-85% (for isatin)Quantitative80-90%
Purity (Crude) >90%N/A (used in situ)>95%
Purification Recrystallization or acid/base treatmentN/ACrystallization

Causality Behind Experimental Choices

  • Sandmeyer Isatin Synthesis: This method is chosen for its reliability and use of readily available starting materials. The use of a large excess of sodium sulfate in the formation of the isonitrosoacetanilide intermediate is crucial for salting out the product and driving the reaction to completion.[10] Careful control of the temperature during the sulfuric acid-catalyzed cyclization is critical to prevent charring and decomposition of the product.[4]

  • Alkaline Hydrolysis of Isatin: The use of sodium hydroxide efficiently cleaves the amide bond in the isatin ring to form the corresponding carboxylate and amine functionalities of sodium isatinate.[5] This step is typically high-yielding and proceeds under mild conditions.

  • Sodium Borohydride Reduction: Sodium borohydride is selected as the reducing agent for its chemoselectivity. It readily reduces the ketone group while being unreactive towards the aromatic ring and the carboxylate.[6][7] Performing the reaction at low temperatures (0-5°C) helps to control the exothermicity of the reaction and minimize potential side reactions. The use of a protic solvent like ethanol is common for NaBH₄ reductions.

Conclusion

The scale-up synthesis of this compound presented in this application note provides a practical and efficient pathway for the production of this valuable intermediate. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and production chemists can reliably produce high-purity material in significant quantities. The provided protocols and insights are intended to serve as a valuable resource for drug development professionals and scientists engaged in the synthesis of complex organic molecules.

References

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • Singh, U. K., & Kumar, R. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 18-31.
  • ScienceMadness Discussion Board. (2024). Synthesis of Isatin. Retrieved from [Link]

  • Petersen, R. D., et al. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 16(11), 1836-1841.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Marvel, C. S., & Hiers, G. S. (1925).
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Singh, G., & Sahu, P. K. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry, 10(14), 1735-1755.
  • Coppola, G. M. (2012).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2013). A kind of preparation method of glyoxylic acid. (CN103044236A).
  • Google Patents. (1993). Preparation of 2-hydroxyphenyl-acetic acid. (US5221772A).
  • Bjerregaard-Andersen, T., et al. (2014). Isatin hydrolase catalyzes the hydrolysis of isatin to isatinate. Journal of Biological Chemistry, 289(25), 17769-17780.
  • University of Colorado Boulder. (n.d.). Crystallization – Saturated Sodium Acetate. Retrieved from [Link]

  • DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-852.
  • RSC Publishing. (2015).
  • ResearchGate. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 16(11), 1836-1841.
  • Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. (US3890379A).
  • Organic Syntheses. (1941). p-AMINOPHENYLACETIC ACID. Coll. Vol. 1, p. 48.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PubMed Central. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Molecules, 27(9), 2969.

Sources

Application Notes and Protocols: Reaction Mechanisms of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating a nucleophilic aniline moiety, a reactive α-hydroxy acid function, and an ionic carboxylate, presents a rich landscape for diverse chemical transformations. This guide provides a comprehensive overview of the predicted reaction mechanisms of this compound, drawing upon established principles and documented reactions of analogous structures. While specific literature on the reaction pathways of this compound is limited, this document extrapolates from the known reactivity of its constituent functional groups to provide a robust framework for experimental design and exploration. The protocols outlined herein are designed to be self-validating, with clear endpoints and analytical checkpoints to guide the researcher.

Core Reactive Centers and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three key functional groups:

  • The ortho-Aniline Moiety: The primary aromatic amine is a potent nucleophile and is susceptible to a variety of reactions, including acylation, alkylation, and electrophilic aromatic substitution. Its position ortho to the α-hydroxyacetate side chain is crucial, as it allows for the possibility of intramolecular cyclization reactions.

  • The α-Hydroxy Acid Moiety: This group possesses both a hydroxyl and a carboxylic acid function (in its salt form). The hydroxyl group can be oxidized or participate in etherification and esterification reactions. The carboxylate provides a site for protonation to the free acid, which can then undergo esterification or amidation.

  • The Sodium Carboxylate: The ionic nature of the sodium salt influences the solubility of the molecule and can participate in salt metathesis reactions. In non-aqueous media, the carboxylate can act as a base or a nucleophile.

The close proximity of the amino group and the α-hydroxyacetate side chain is a key structural feature that strongly suggests a propensity for intramolecular reactions, leading to the formation of heterocyclic scaffolds of significant interest in medicinal chemistry.

Predicted Reaction Mechanisms and Synthetic Applications

Based on the analysis of the functional groups present in this compound, several key reaction pathways can be predicted. These pathways offer access to valuable synthetic intermediates and complex molecular architectures.

Intramolecular Cyclization to Isatin and Derivatives

One of the most probable and synthetically valuable reactions of this compound is its intramolecular cyclization to form isatin (1H-indole-2,3-dione) and its derivatives. Isatin is a versatile precursor for the synthesis of a wide range of biologically active compounds.[1][2] This transformation likely proceeds through an initial oxidation of the α-hydroxy group to a ketone, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed carbonyl group, and subsequent dehydration.

Proposed Mechanism:

G cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration start This compound intermediate1 Sodium 2-(2-aminophenyl)-2-oxoacetate start->intermediate1 [Oxidizing Agent] intermediate2 Cyclic Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Isatin intermediate2->product - H2O

Caption: Proposed pathway for the synthesis of Isatin.

Experimental Protocol: Synthesis of Isatin

This protocol is based on established methods for the oxidation of α-hydroxy acids and the cyclization of related 2-aminophenyl derivatives.[3][4]

Materials:

  • This compound

  • Oxidizing agent (e.g., Sodium hypochlorite solution, Dess-Martin periodinane, or catalytic TEMPO with a co-oxidant)

  • Acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)

  • Appropriate solvent (e.g., Acetic acid, Dichloromethane, or Toluene)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxidation:

    • Dissolve this compound in a suitable solvent. The choice of solvent will depend on the oxidizing agent used.

    • Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for hypochlorite oxidation).

    • Extract the product, sodium 2-(2-aminophenyl)-2-oxoacetate, with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude keto-acid salt.

  • Cyclization and Dehydration:

    • Dissolve the crude sodium 2-(2-aminophenyl)-2-oxoacetate in a high-boiling point solvent such as acetic acid or toluene.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the reaction mixture to reflux and monitor the formation of isatin by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to precipitate the crude isatin.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude isatin by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Validation:

  • TLC Analysis: Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to monitor the disappearance of the starting material and the appearance of the product spots.

  • Spectroscopic Analysis: Confirm the structure of the synthesized isatin using ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic orange-red color of isatin is also a good indicator of successful synthesis.[1]

Electrophilic Aromatic Substitution

The aniline ring in this compound is activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director.[2] Due to the presence of the side chain at the ortho position, substitution is expected to occur primarily at the para position (C4) and to a lesser extent at the other ortho position (C6).

Typical Electrophilic Substitution Reactions:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom onto the aromatic ring.

  • Nitration: Careful nitration using dilute nitric acid at low temperatures could yield nitro-substituted derivatives. However, oxidation of the amino group is a potential side reaction.

  • Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Experimental Protocol: Para-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound in DMF at 0 °C.

  • Add a solution of NBS in DMF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reactions at the α-Hydroxy and Carboxylate Groups

The α-hydroxy and carboxylate functionalities can also undergo various transformations, although these may be competitive with reactions at the aniline moiety.

  • Esterification/Amidation of the Carboxylic Acid: After protonation of the sodium carboxylate to the free carboxylic acid, standard esterification (e.g., using an alcohol under acidic conditions) or amidation (e.g., using an amine with a coupling agent) can be performed.

  • Oxidation of the α-Hydroxy Group: As discussed in the synthesis of isatin, the secondary alcohol can be oxidized to a ketone.

Data Presentation

Reaction TypeReagents and ConditionsExpected Product(s)Key Analytical Signatures
Intramolecular Cyclization 1. Oxidizing Agent (e.g., NaOCl) 2. Acid catalyst (e.g., H₂SO₄), heatIsatinOrange-red solid; Characteristic ¹H and ¹³C NMR signals; IR peaks for two carbonyls.
Para-Bromination N-Bromosuccinimide (NBS) in DMF at 0 °CSodium 2-(2-amino-5-bromophenyl)-2-hydroxyacetateIsotopic pattern for bromine in mass spectrometry; Aromatic proton splitting pattern changes in ¹H NMR.
Esterification 1. HCl (to form free acid) 2. Methanol, H₂SO₄ (cat.), refluxMethyl 2-(2-aminophenyl)-2-hydroxyacetateAppearance of a methyl ester singlet around 3.7 ppm in ¹H NMR; Carbonyl shift in ¹³C NMR.

Visualization of Key Reaction Pathways

Reaction_Pathways cluster_cyclization Intramolecular Reactions cluster_substitution Electrophilic Aromatic Substitution cluster_sidechain Side-Chain Reactions Start This compound Oxoacetate Sodium 2-(2-aminophenyl)-2-oxoacetate Start->Oxoacetate Oxidation Brominated Para-Brominated Derivative Start->Brominated NBS / DMF FreeAcid 2-(2-aminophenyl)-2-hydroxyacetic acid Start->FreeAcid Acidification (H+) Isatin Isatin Oxoacetate->Isatin Acid-catalyzed Cyclization Ester Methyl Ester Derivative FreeAcid->Ester MeOH / H+

Caption: Overview of potential reaction pathways.

Conclusion

This compound is a versatile molecule with a rich and largely unexplored reaction chemistry. The application notes provided in this guide, based on the established reactivity of its constituent functional groups, offer a solid foundation for researchers to design and execute synthetic strategies. The predicted intramolecular cyclization to form isatin represents a particularly promising avenue for the synthesis of valuable heterocyclic compounds. Further experimental investigation is warranted to fully elucidate the reaction mechanisms and expand the synthetic utility of this intriguing molecule.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of is
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234–242. [Link]

  • Stolle, R. (1922). Über eine neue, einfache Darstellungsweise von N-substituierter Isatinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(5), 1289–1298. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and final product purity. We will delve into the critical parameters of the most common synthetic route: the selective reduction of Sodium 2-(2-aminophenyl)-2-oxoacetate.

Section 1: Synthesis Overview and Key Transformation

The synthesis of this compound is most commonly achieved through the reduction of the α-keto group of its precursor, Sodium 2-(2-aminophenyl)-2-oxoacetate[1]. This transformation, while straightforward in principle, requires careful control of reaction conditions to prevent side reactions and ensure a high yield of the desired α-hydroxyacetate.

The core reaction involves the conversion of a ketone to a secondary alcohol. This is typically accomplished using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

Reaction_Mechanism start Sodium 2-(2-aminophenyl)-2-oxoacetate (Starting Material) product This compound (Target Product) start->product reagent Reducing Agent (e.g., Sodium Borohydride, NaBH₄) + Solvent (e.g., MeOH, EtOH) reagent->start

Caption: Core synthetic pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue Cluster: Low Yield & Reaction Failure

Question 1: My reaction has stalled, resulting in a very low yield or no product formation. What are the primary causes?

Answer: A stalled reaction is often traced back to two key areas: the integrity of the reducing agent and the reaction environment.

  • Cause A: Inactive Reducing Agent: Sodium borohydride (NaBH₄) is the most common and cost-effective reagent for this reduction. However, it is susceptible to decomposition by moisture and acidic conditions. If the reagent is old or has been improperly stored, its reducing power will be significantly diminished.

    • Expert Insight: Always use freshly opened or properly stored NaBH₄. We recommend performing a small-scale test reaction or quenching a small amount of the reagent in an acidic solution to visually confirm its activity (you should see hydrogen gas evolution) before committing to your main reaction.

  • Cause B: Inappropriate Solvent or Temperature: While NaBH₄ reductions are robust, the choice of solvent is critical. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and are effective.[2] However, the reaction is often performed at reduced temperatures (0-5 °C) initially to control the exothermic reaction rate and prevent potential side reactions.

    • Troubleshooting Steps:

      • Verify Reagent Activity: Test your NaBH₄ as described above.

      • Ensure Anhydrous Conditions (Initially): While the solvent is protic, ensure your starting material and glassware are dry to prevent premature quenching of the hydride before it can react.

      • Optimize Temperature: Begin the addition of NaBH₄ at 0 °C. After the initial, more vigorous phase of the reaction subsides, allow the mixture to slowly warm to room temperature to ensure the reaction proceeds to completion.

Issue Cluster: Product Impurity

Question 2: My final product is contaminated with unreacted starting material (the ketone). How can I drive the reaction to completion?

Answer: The presence of starting material indicates an incomplete reaction. This is typically an issue of stoichiometry or insufficient reaction time.

  • Cause A: Insufficient Reducing Agent: Theoretically, the stoichiometry is 4 moles of ketone per 1 mole of NaBH₄. However, in practice, some of the hydride is inevitably quenched by the protic solvent.

    • Expert Insight: It is standard practice to use a slight excess of the reducing agent. We recommend starting with 1.0-1.2 equivalents of NaBH₄ relative to the ketone starting material. This ensures there is enough active hydride to drive the reaction to completion.

  • Cause B: Insufficient Reaction Time: While the initial reduction can be rapid, achieving full conversion may take longer.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The ketone is typically more nonpolar (higher Rf) than the resulting alcohol product.

      • Increase Reaction Time: If TLC analysis shows remaining starting material after the initial reaction period (e.g., 1-2 hours), continue stirring at room temperature and monitor periodically until the starting material spot is no longer visible.

Question 3: I am observing byproducts that are difficult to separate. What are the likely side reactions?

Answer: While this reduction is generally clean, improper pH control during workup or the use of overly harsh reducing agents can lead to byproducts.

  • Cause A: Degradation During Acidic Quench: The workup procedure typically involves quenching the excess NaBH₄ with a weak acid. If a strong acid is used, or the pH drops too low, it can potentially lead to degradation of the product, which contains a sensitive aminophenyl group.

    • Expert Insight: Quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1M) solution of acetic acid. This neutralizes the excess hydride and borate salts without creating harsh acidic conditions.

  • Cause B: Over-reduction (Less Common): This is not a significant concern with NaBH₄ as it is a mild reducing agent that will not reduce the aromatic ring or the carboxylic acid group.[3] However, if a stronger, less selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) were used, it would problematically reduce the carboxylate. This underscores the importance of choosing the correct reagent.[4]

Section 3: Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis. Researchers should optimize based on their specific equipment and scale.

Workflow Visualization

Workflow A 1. Dissolution Dissolve ketone precursor in Methanol (MeOH) B 2. Cooling Cool solution to 0-5 °C (Ice Bath) A->B C 3. Reduction Add NaBH₄ portion-wise over 30 min B->C D 4. Reaction Stir at 0 °C for 1 hr, then RT for 2-4 hrs C->D E 5. Monitoring Check completion via TLC D->E E->D Incomplete F 6. Workup Quench with NH₄Cl (sat.) and remove solvent E->F Complete G 7. Purification Recrystallize from Ethanol/Water F->G

Caption: Step-by-step experimental workflow for the reduction synthesis.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium 2-(2-aminophenyl)-2-oxoacetate (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) until the starting material is consumed.

  • Workup: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous slurry contains your product.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude material in a minimal amount of hot water and add ethanol until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. Filter the resulting crystals and dry under vacuum.

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selective for ketones, cost-effective, and uses mild conditions.[2][3]
Stoichiometry (NaBH₄) 1.0 - 1.2 equivalentsEnsures complete reaction by compensating for quenching by the solvent.
Solvent Methanol or EthanolProtic solvents that are effective for NaBH₄ reductions.[2]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm; warming ensures completion.
Quenching Agent Saturated aq. NH₄ClProvides a mild, buffered quench to avoid product degradation.
Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like Sodium Cyanoborohydride (NaBH₃CN)? A1: Yes, NaBH₃CN is another excellent choice for reductive aminations and is generally milder than NaBH₄.[3][5] It is particularly useful in acidic conditions (pH ~4-5) where it is more stable than NaBH₄.[4] However, for this specific ketone reduction, the added cost and toxicity (due to cyanide) of NaBH₃CN are often unnecessary, as NaBH₄ is highly effective under neutral or slightly basic conditions.

Q2: How critical is pH control during the reaction and workup? A2: It is very important. During the reaction, the methanolic solution will be slightly basic due to the formation of sodium methoxide, which is an ideal condition for NaBH₄. During the workup, avoiding strongly acidic conditions is crucial to prevent any potential side reactions or degradation involving the aniline moiety of your molecule. A neutral or slightly acidic quench (pH 6-7) is optimal.

Q3: What analytical techniques are best for characterizing the final product? A3: A combination of techniques is recommended for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. You should see the disappearance of the ketone and the appearance of a new peak corresponding to the C-H proton of the newly formed alcohol, as well as the -OH proton.

  • IR (Infrared) Spectroscopy: To confirm the functional group transformation. Look for the disappearance of the strong ketone C=O stretch (around 1700-1720 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Q4: What are the key safety precautions for this synthesis? A4:

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and add it slowly and in portions.

  • Solvents: Methanol and ethanol are flammable. Work away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). REDUCTIVE AMINATION: Three Easy Pieces. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.
  • ResearchGate. (2021). (PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]

Sources

"common side reactions with Sodium 2-(2-aminophenyl)-2-hydroxyacetate"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for reliable and practical information when working with novel chemical entities. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and experimental challenges encountered with Sodium 2-(2-aminophenyl)-2-hydroxyacetate. Our goal is to move beyond simple procedural lists and offer in-depth, scientifically-grounded explanations to empower you in your research.

Technical Support Center: this compound

This guide is structured to anticipate and address the most common issues that may arise during the handling, reaction, and analysis of this compound. We will delve into the "why" behind each recommendation, fostering a deeper understanding of the compound's behavior.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about this compound, providing a quick reference for its properties and handling.

Q1: What is this compound and what are its primary applications?

A1: this compound is a salt of a substituted alpha-hydroxy acid. Its structure, featuring an aminophenyl group, a benzylic hydroxyl group, and a carboxylate, suggests its utility as a versatile synthetic intermediate in organic synthesis and pharmaceutical development.[1] The various functional groups offer multiple points for chemical modification, making it a valuable building block for more complex molecules.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to the presence of the oxidizable aminophenyl group, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Exposure to air and light can lead to oxidative degradation, often characterized by a change in color from off-white to various shades of brown or black. It is also likely hygroscopic and should be stored in a desiccator.

Q3: What are the expected spectral characteristics (NMR, IR, Mass Spec) for pure this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons of the aminophenyl group, a singlet for the methine proton (CH-OH), and broad, exchangeable protons for the amino (NH₂) and hydroxyl (OH) groups.

  • ¹³C NMR: Resonances for the aromatic carbons, the methine carbon bearing the hydroxyl group, and the carboxylate carbon.

  • IR: Characteristic absorption bands for N-H stretching of the amine, O-H stretching of the hydroxyl group, C=O stretching of the carboxylate, and vibrations associated with the aromatic ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free acid (2-(2-aminophenyl)-2-hydroxyacetic acid) or fragments resulting from the loss of water or carbon dioxide.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides in-depth guidance on identifying and mitigating common side reactions. We will explore the underlying mechanisms and provide actionable solutions.

Issue 1: Observation of a Color Change (Brown/Black) in the Solid Compound or Reaction Mixture

Q: My sample of this compound, which was initially off-white, has turned brown. What is causing this, and how can I prevent it?

A: This is a classic sign of oxidative degradation. The aminophenyl group is highly susceptible to oxidation, which can lead to the formation of highly colored polymeric or quinone-imine type structures.

Root Cause Analysis:

  • Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which can oxidize the electron-rich amino group. This process can be accelerated by light and the presence of trace metal impurities.

  • Inherent Instability: The presence of an electron-donating amino group on the aromatic ring makes the compound inherently prone to oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere Handling: Always handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with nitrogen or argon).

  • Solvent Degassing: Before use, thoroughly degas all solvents. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, be mindful that this could complicate purification in subsequent steps.

  • Purification of Discolored Material: If your starting material has already discolored, purification before use is recommended. Recrystallization from a deoxygenated solvent system under an inert atmosphere may be effective.

Issue 2: Unexpected Byproduct Formation in Acylation or Alkylation Reactions

Q: I'm attempting to acylate the amino group of this compound, but I'm observing multiple products and a low yield of my desired amide. What's going on?

A: The presence of multiple nucleophilic sites (the amino and hydroxyl groups) can lead to competitive reactions. Your acylating or alkylating agent is likely reacting with both the amine and the hydroxyl group.

Mechanistic Insight:

The relative nucleophilicity of the amine and the hydroxyl group is influenced by the reaction conditions, particularly the pH. In basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide.

Experimental Workflow for Selective Acylation:

G cluster_0 Troubleshooting Workflow: Selective Acylation start Start: Low yield of desired amide check_protection Is the hydroxyl group protected? start->check_protection protect_oh Protect the hydroxyl group (e.g., as a silyl ether). check_protection->protect_oh No check_conditions Are reaction conditions optimized? check_protection->check_conditions Yes acylate_nh2 Acylate the amino group. protect_oh->acylate_nh2 deprotect_oh Deprotect the hydroxyl group. acylate_nh2->deprotect_oh end_product Desired Amide Product deprotect_oh->end_product adjust_ph Adjust pH to favor amine reactivity (slightly acidic to neutral). check_conditions->adjust_ph low_temp Run the reaction at a lower temperature. check_conditions->low_temp adjust_ph->acylate_nh2 low_temp->acylate_nh2

Caption: Workflow for troubleshooting selective acylation.

Detailed Protocol for Selective N-Acylation:

  • Protection of the Hydroxyl Group (Recommended):

    • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

    • Add a suitable protecting group for the hydroxyl function, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a non-nucleophilic base like triethylamine or imidazole.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Isolate the protected intermediate.

  • Acylation of the Amino Group:

    • Dissolve the protected intermediate in an appropriate solvent.

    • Slowly add your acylating agent (e.g., acyl chloride or anhydride) at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection of the Hydroxyl Group:

    • Once the acylation is complete, deprotect the hydroxyl group using standard conditions (e.g., tetra-n-butylammonium fluoride (TBAF) for TBDMS ethers).

Alternative Strategy (Without Protection):

  • pH Control: Carefully control the pH of the reaction mixture. In slightly acidic to neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group.

  • Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for the more reactive amino group.

Issue 3: Decarboxylation Under Thermal or Acidic Stress

Q: When I heat my reaction mixture containing this compound above 80°C, I observe gas evolution and the formation of an unexpected product. What is happening?

A: You are likely observing thermal decarboxylation. Alpha-hydroxy acids are susceptible to the loss of carbon dioxide upon heating, which can be accelerated under acidic conditions. This would lead to the formation of 2-aminobenzaldehyde or subsequent reaction products.

Decarboxylation Pathway:

G reactant This compound C₈H₈NNaO₃ transition Heat (Δ) or H⁺ reactant->transition product1 2-Aminobenzaldehyde C₇H₇NO transition->product1 product2 Carbon Dioxide CO₂ transition->product2

Caption: Potential decarboxylation pathway.

Mitigation Strategies:

  • Temperature Management: Whenever possible, conduct your reactions at or below room temperature. Explore the use of catalysts or reagents that allow for milder reaction conditions.

  • Reaction Time: Minimize the duration of the reaction, especially if elevated temperatures are unavoidable.

  • pH Control: Maintain neutral or basic conditions to suppress acid-catalyzed decarboxylation.

  • Alternative Synthetic Routes: If high temperatures are essential for a particular transformation, consider if the carboxylate group can be introduced at a later stage in your synthetic sequence.

Section 3: Data Summary

Table 1: Common Solvents and Their Suitability

SolventSuitability for ReactionsSuitability for StorageNotes
WaterGood, but be mindful of pH and potential for microbial growth.Not RecommendedCan promote degradation over time.
Methanol/EthanolGood, but can be reactive with certain reagents.Not RecommendedPotential for esterification under acidic conditions.
THF/DioxaneExcellentGood (if anhydrous and deoxygenated)Must be properly prepared to avoid side reactions.
DMF/DMSOGood for enhancing solubility and reaction rates.Not RecommendedCan be difficult to remove and may decompose at high temperatures.
DichloromethaneGood for acylation/alkylation with appropriate base.Good (if anhydrous)Ensure it is free of acidic impurities.

References

  • At present, there are no specific, authoritative research articles or public database entries detailing the common side reactions of "this compound" found through standard searches. The troubleshooting and FAQ guidance provided above is based on established principles of organic chemistry and experience with structurally similar compounds containing aminophenyl, hydroxyl, and carboxylate functional groups. The reactivity and potential side reactions are inferred from the known chemistry of these functional groups. For specific experimental protocols and safety data, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier and to conduct small-scale test reactions to validate any proposed procedure.

Sources

"stability and degradation of Sodium 2-(2-aminophenyl)-2-hydroxyacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Document ID: TSS-SAHA-V1.0

Last Updated: January 17, 2026

Introduction: A Scientist's Guide to this compound

Welcome to the technical support guide for this compound (CAS 39588-85-7). This document is designed for researchers, formulation scientists, and analytical chemists who are working with this molecule. As a chiral α-hydroxy acid salt with an aniline moiety, its stability profile is nuanced. Understanding its potential degradation pathways is not merely an academic exercise; it is critical for ensuring data integrity, developing stable formulations, and meeting regulatory expectations.

This guide moves beyond simple protocols to provide the causal reasoning behind our recommendations. We will explore the inherent liabilities of the molecule's structure, provide robust troubleshooting frameworks for common experimental issues, and offer validated protocols for assessing its stability.

Section 1: Core Concepts & Proactive Stability Management

Before troubleshooting problems, it's essential to prevent them. The unique combination of a secondary alcohol, a carboxylic acid salt, and an aromatic amine in this compound presents specific handling challenges.

FAQ: Initial Handling and Storage

Question: I have just received a new batch of this compound. What are the optimal storage conditions?

Answer: Proper initial handling is the most critical step in preventing premature degradation. Based on its structure and supplier recommendations, the compound should be stored sealed in a dry, inert atmosphere at room temperature (20-25°C) .[1]

The rationale is based on two key molecular liabilities:

  • Hygroscopicity: Like many sodium salts, the compound is likely hygroscopic, meaning it can absorb moisture from the air. Absorbed water can act as a solvent and a reactant, facilitating hydrolytic and oxidative degradation pathways.

  • Oxidative Sensitivity: The 2-aminophenyl group is highly susceptible to oxidation, which is often catalyzed by light and trace metal ions and can result in the formation of colored impurities. The secondary alcohol is also a prime target for oxidation.

Table 1: Recommended Storage & Handling Protocols

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature Room Temperature (20-25°C)Elevated temperatures can accelerate oxidative and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The aminophenyl and secondary alcohol moieties are susceptible to oxidation. Oxygen exposure can lead to the formation of Sodium 2-(2-aminophenyl)-2-oxoacetate and colored impurities.
Moisture Tightly Sealed, in a DesiccatorThe compound is hygroscopic. Moisture can initiate hydrolysis and act as a medium for other reactions.
Light Amber Vial or Dark LocationPhotolytic degradation is a common pathway for aromatic amines, leading to colored radical species and subsequent degradation products.

Section 2: Understanding Degradation - Pathways and Products

The stability of a molecule is dictated by its weakest points. For this compound, the primary points of failure are oxidative.

FAQ: Degradation Mechanisms

Question: What is the most likely degradation pathway for this compound?

Answer: The most probable and well-documented degradation pathway is the oxidation of the secondary alcohol to a ketone. This reaction converts this compound into Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS 17617-34-4).[2][3] This is a critical transformation to monitor as it can significantly alter the compound's biological and physical properties.

A secondary, but common, degradation pathway involves the oxidation of the aniline moiety . This process can be complex, often involving radical mechanisms that lead to the formation of highly colored dimeric or polymeric impurities. This is often the cause of unexplained color changes (e.g., yellowing or browning) in solid samples or solutions.

G cluster_main Primary Degradation Pathway cluster_secondary Secondary Degradation Pathway parent This compound (C8H8NNaO3) degradant1 Sodium 2-(2-aminophenyl)-2-oxoacetate (C8H6NNaO3) parent->degradant1 Oxidation [O] (e.g., air, H₂O₂, metal ions) parent2 This compound degradant2 Colored Impurities (e.g., dimers, polymers) parent2->degradant2 Aniline Oxidation (e.g., light, air)

Caption: Key degradation pathways for the target compound.

Question: Under what conditions is the compound most likely to degrade?

Answer: Degradation is most pronounced under oxidative stress. Forced degradation studies, which intentionally stress a molecule to predict its long-term stability, provide the best insight.[4][5] The compound is expected to be highly sensitive to:

  • Oxidizing Agents: Solutions of hydrogen peroxide (H₂O₂) or exposure to atmospheric oxygen will likely lead to rapid formation of the oxo-degradant.

  • Acidic/Basic Hydrolysis: While the salt itself is stable in neutral water, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially hydrolyze functional groups, though oxidation is typically the faster process.[6]

  • Photolysis: Exposure to UV or high-intensity visible light can provide the energy to initiate oxidation of the aniline ring.

Section 3: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow to diagnose the root cause.

Q&A: Common Experimental Problems

Question: My solid sample/solution has turned yellow or brown. What happened and is it still usable?

Answer: A yellow-to-brown color change is a classic indicator of aniline oxidation . This is often caused by inadvertent exposure to air and/or light.

  • Root Cause Analysis: Review your handling and storage procedures. Was the vial left open? Was it exposed to direct sunlight?

  • Impact on Usability: The presence of color indicates impurity formation. For quantitative experiments (e.g., creating standard curves, dose-response studies), the material should be considered compromised as the purity is no longer known. For qualitative or screening purposes, it may still be useful, but the results should be interpreted with extreme caution. We strongly recommend using a fresh, uncolored sample for any critical work.

Question: I'm analyzing my sample by HPLC and see a new, unexpected peak. How can I identify it?

Answer: An unexpected peak is almost certainly a degradation product. The most probable candidate is the oxo-degradant, Sodium 2-(2-aminophenyl)-2-oxoacetate.

  • Identification Workflow: Follow a systematic approach to identify the impurity. The goal is to match the unknown peak to a known structure. Advanced analytical techniques like mass spectrometry are invaluable here.[7][8]

G start Unexpected Peak Observed in HPLC check1 1. Verify Storage Was the sample exposed to air, light, or heat? start->check1 check2 2. Analyze by LC-MS Determine the mass of the new peak. check1->check2 Yes/No compare 3. Compare Mass Does [M-H]⁻ match the oxo-degradant? (C8H6NO3⁻ = 176.03 g/mol) check2->compare confirm 4. Co-injection (if standard available) Does the peak co-elute with a Sodium 2-(2-aminophenyl)-2-oxoacetate standard? compare->confirm identified Conclusion: Peak is the oxo-degradant. confirm->identified Yes unidentified Conclusion: Peak is an unknown degradant. Further structural elucidation needed (e.g., NMR). confirm->unidentified No

Caption: Troubleshooting workflow for unknown HPLC peaks.

Section 4: Standard Operating Protocol - Forced Degradation Study

To formally assess the stability of this compound and validate that your analytical method is "stability-indicating," a forced degradation study is required.[5] This protocol is a standard starting point and may need optimization.

Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and confirm they can be separated from the parent peak by the analytical method.

Table 2: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureTime (Initial)Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl60°C24 hNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C24 hNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room Temp24 hN/A
Thermal Dry Heat (Solid State)80°C48 hN/A
Photolytic UV/Vis Light (ICH Q1B)Room TempPer ICH Q1BN/A (Protect from light after exposure)
Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • For hydrolytic and oxidative studies, mix equal volumes of the stock solution with the specified reagent (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • For thermal studies, place a known quantity of the solid powder in a vial and expose it to the specified temperature.

    • For photolytic studies, expose the solution or solid to a calibrated light source as per ICH Q1B guidelines.

  • Sampling: Take aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Quenching: For acid and base samples, neutralize the solution to stop the reaction before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by your primary analytical method (e.g., HPLC-UV/PDA).

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Check for the formation of new peaks.

    • Ensure the analytical method can resolve the parent peak from all degradation peaks (peak purity analysis is recommended).

This systematic study provides invaluable information about the molecule's intrinsic stability and is a cornerstone of robust drug development.[9]

References

  • Bhong, K. D., & Chaudhari, P. D. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Ligas, M., & Kaczmarczyk-Sedlak, I. (2024). Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

  • Ataman Kimya. Sodium Hydroxyacetate. Ataman Kimya. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. Hypha Discovery. [Link]

  • USGS Publications Warehouse. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS Publications Warehouse. [Link]

  • PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies for the synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate. The advice herein is based on established chemical principles and field-proven insights into handling sensitive aromatic amines and related functional groups.

The primary challenge in synthesizing and handling this molecule stems from the high reactivity of the 2-aminophenyl group, which is exceptionally prone to oxidation. This guide will focus on the most common synthetic route—the reduction of the corresponding α-keto acid, Sodium 2-(2-aminophenyl)-2-oxoacetate—and address the most frequently encountered failures.

Section 1: General Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Start Reaction Failure Identified (e.g., Low Yield, Impurities, Discoloration) Check_Reagents Step 1: Verify Reagents & Solvents Start->Check_Reagents Check_Atmosphere Step 2: Assess Reaction Atmosphere Check_Reagents->Check_Atmosphere Check_Conditions Step 3: Review Reaction Conditions (Temp, Stoichiometry, pH) Check_Atmosphere->Check_Conditions Analyze_Mixture Step 4: Analyze Reaction Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Mixture Oxidation Problem: Oxidation (Discoloration, Polymeric Impurities) Analyze_Mixture->Oxidation Dark Color? Incomplete_Rxn Problem: Incomplete Reaction (Starting Material Remains) Analyze_Mixture->Incomplete_Rxn Precursor Dominant? Side_Products Problem: Side Products (Unexpected Spots/Peaks) Analyze_Mixture->Side_Products New Spots/Peaks? Solve_Atmosphere Solution: Implement Strict Inert Atmosphere Techniques Oxidation->Solve_Atmosphere Solve_Reagents Solution: Use Fresh Reducing Agent, Increase Equivalents, Check Catalyst Incomplete_Rxn->Solve_Reagents Solve_Conditions Solution: Optimize Temperature, Adjust pH, Modify Workup Side_Products->Solve_Conditions Side_Reactions Precursor Starting Material (e.g., 2-Aminophenyl- 2-oxoacetate) Product Desired Product (Hydroxyacetate) Precursor->Product Correct Reduction (e.g., NaBH4) Oxidation Oxidative Polymerization Precursor->Oxidation O2, Trace Metals Incomplete Incomplete Reduction (Starting Material) Precursor->Incomplete Stalled Reaction Product->Oxidation O2, Trace Metals

Caption: Key reaction pathways: desired, stalled, and degradation.

Section 3: Detailed Experimental Protocols

Protocol 1: Rigorous Inert Atmosphere Technique for Synthesis
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow it to cool in a desiccator.

  • Solvent Deoxygenation: Place your chosen solvent (e.g., methanol) in a flask with a stir bar. Insert a long needle connected to a nitrogen or argon line below the solvent surface and a second, shorter needle as an outlet. Bubble the inert gas through the solvent for 30-60 minutes.

  • Reaction Setup: Assemble the reaction flask while it is still warm and immediately place it under a positive pressure of inert gas (e.g., connect to a gas manifold or attach an inert gas-filled balloon).

  • Reagent Addition: Add the deoxygenated solvent to the flask containing your starting material via cannula or a syringe. Dissolve the solid completely.

  • Cooling & Addition: Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath. Add any solid reagents (like NaBH₄) quickly under a positive flow of inert gas to minimize air exposure.

  • Reaction Monitoring: Throughout the reaction, maintain the inert atmosphere.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Solvent System: A good starting mobile phase is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 ratio), often with 1% acetic acid or triethylamine to improve spot shape for acidic or basic compounds, respectively.

  • Spotting: On the baseline of the plate, spot a sample of your starting material (SM), a co-spot (SM and reaction mixture in the same lane), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is proceeding. The reaction is complete when the SM spot is no longer visible in the RM lane.

References

  • Shvidenko, K., & Komyagin, A. (2018). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Chemistry of Heterocyclic Compounds, 54(1), 88-94.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Resources.
  • Chemrio International Limited. (n.d.). This compound.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • BLDpharm. (n.d.). This compound.
  • Edmondson, D. E., & Newton-Vinson, P. (2001). The Active Site of Monoamine Oxidase: A Focus on Flavocovalent Catalysis. Archives of Biochemistry and Biophysics, 393(1), 1-10.
  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).
  • Henbest, H. B., & Stratford, M. J. W. (1964). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents.
  • Singh, G. S., & D’hooghe, M. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29631-29663.
  • Kumar, A., & Agarwal, S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Pharmaceutical Sciences and Research, 11(9), 4236-4245.
  • Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11.
  • Chemistry Universe. (2021, August 31).
  • BLDpharm. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Ataman Kimya. (n.d.). Sodium Hydroxyacetate.
  • The Good Scents Company. (n.d.). 4-aminophenyl acetic acid.
  • Thermo Scientific Chemicals. (n.d.). 4-Aminophenylacetic acid, 98%. Retrieved from Thermo Fisher Scientific product page.
  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Resources.
  • WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • University of Rochester. (n.d.). OXIDATIONS 5.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid, 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. PubChem.
  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry.
  • US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid.

Technical Support Center: Purification of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-(2-aminophenyl)-2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. We will address common challenges and provide troubleshooting strategies grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before, during, or after the purification process.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common pathway involves the hydrolysis of a cyanohydrin formed from 2-aminobenzaldehyde or the reduction of a derivative of isatin.[1][2] Based on these routes, the primary impurities can be categorized as:

  • Unreacted Starting Materials: Residual isatin or 2-aminobenzaldehyde derivatives.

  • Oxidation Byproducts: The 2-aminophenyl group is highly susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities.[3][4] The secondary alcohol can also be oxidized to the corresponding ketone, forming Sodium 2-(2-aminophenyl)-2-oxoacetate.[5][6]

  • Side-Reaction Products: Impurities from intermediate steps, such as unhydrolyzed cyanohydrin or products from condensation side reactions.

  • Inorganic Salts: Salts like sodium sulfate or sodium chloride from workup and neutralization steps.[7]

Q2: My crude product is a dark brown or reddish color. What causes this and is it removable?

A2: A dark color is almost always indicative of oxidation of the aminophenyl moiety.[3] Aniline and its derivatives are notoriously unstable in the presence of air and light, forming highly colored quinone-imine structures and polymers.[8] While challenging, these impurities can often be removed. Mild reducing agents (e.g., a pinch of sodium dithionite) can sometimes be used during workup, but the most effective methods are typically recrystallization with activated carbon or chromatography. The key is to prevent further oxidation by working under an inert atmosphere (Nitrogen or Argon) whenever possible.

Q3: What is the most straightforward, first-pass method for purifying this compound?

A3: For a solid compound like this, recrystallization is the most direct and scalable initial purification strategy. The compound is a sodium salt of a carboxylic acid with an amino group, making its solubility highly dependent on the solvent system. A mixed-solvent system, such as ethanol/water or methanol/water, is often a good starting point. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[9]

Q4: How can I definitively assess the purity of my final product?

A4: A single method is rarely sufficient. A combination of analytical techniques is required to build confidence in the purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a buffered mobile phase is typically effective for aromatic acids.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and for identifying and quantifying residual solvents or structurally distinct impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.

  • Differential Scanning Calorimetry (DSC): For highly pure materials (>98%), DSC can provide an accurate measurement of absolute purity.[]

Section 2: Troubleshooting and Optimization Guide

This guide addresses specific issues you might encounter during your experiments.

Recrystallization Issues

Q: My product "oils out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This often traps impurities.

  • Causality: This typically happens when the solution is too concentrated or cooled too quickly. The boiling point of the solvent may also be higher than the melting point of the solute-solvent mixture.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

    • Increase Solvent Volume: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution until it is just fully dissolved. This lowers the saturation point.

    • Change Solvent System: If the issue persists, a different solvent pair may be necessary.

    • Seed the Solution: Add a single, pure crystal of the target compound to the cooled, supersaturated solution to induce controlled crystallization.[13]

Q: The color of my compound did not improve after recrystallization. What's the next step?

A: This indicates that the colored impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: The colored impurities are likely structurally similar to your product or are being trapped within the crystal lattice (occlusion).

  • Solutions:

    • Activated Carbon Treatment: Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution. The carbon will adsorb many large, colored, and polymeric impurities. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping. Hot filter the solution through celite to remove the carbon before cooling.

    • Solvent System Change: Test a different solvent system where the solubility of the impurities and the product are more distinct.

    • Chromatography: If recrystallization fails, column chromatography is the next logical step.[14]

Chromatography Issues

Q: I'm seeing significant peak tailing for my compound on reversed-phase HPLC. How can I improve the peak shape?

A: Peak tailing for a compound like this is often due to secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based column packing.

  • Causality: The positively charged amine (at acidic pH) can interact ionically with deprotonated silanols, causing a portion of the analyte to move more slowly through the column.

  • Solutions:

    • Use a Low pH Mobile Phase: Add an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to your mobile phase. This will protonate the silanol groups, minimizing the secondary interactions.

    • Add a Competing Base: Include a small amount of a competing base like triethylamine (TEA) in the mobile phase to occupy the active silanol sites.

    • Use a Modern Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.

Product Stability

Q: My purified, solid compound develops a yellow or brown tint over a few days of storage. How can I prevent this?

A: This is again due to the oxidation of the aminophenyl group.[3] Even as a solid, exposure to air and light can initiate degradation.

  • Causality: The amino group is sensitive to atmospheric oxygen and can be photochemically oxidized.

  • Solutions:

    • Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon.

    • Refrigeration/Freezing: Store the container at low temperatures (e.g., 4°C or -20°C) to slow the rate of oxidation.[15]

    • Light Protection: Use an amber vial or store the container in the dark to prevent light-induced degradation.

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure from an Ethanol/Water System
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to dissolve the solid with gentle heating and stirring.

  • Water Addition: While the ethanol solution is hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates you are near the saturation point.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again. At this point, you have an ideal hot, saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: HPLC Method Parameters for Purity Analysis
ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard for separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point for impurity profiling.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmThe aromatic ring will have strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard injection volume.

Section 4: Visualization of Workflows

Diagram 1: General Purification and Analysis Workflow

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & QC Crude Crude Product Recryst Recrystallization Crude->Recryst First Pass Carbon Activated Carbon? Recryst->Carbon Colored? HPLC HPLC Purity Check Recryst->HPLC Check Purity Carbon->Recryst Chrom Column Chromatography Chrom->HPLC Re-analyze Fractions HPLC->Chrom Purity Not OK? Final Pure Product (>99%) HPLC->Final Purity OK? NMR NMR for Structure & Residual Solvent Final->NMR Final QC

Caption: A typical workflow for purifying and analyzing this compound.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

TroubleshootingTree Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling Product 'Oils Out' Problem->Oiling Oiling LowYield Low Yield Problem->LowYield Yield NoColor Color Not Removed Problem->NoColor Color Sol_Oiling1 Slow Down Cooling Rate Oiling->Sol_Oiling1 Sol_Oiling2 Add More Solvent Oiling->Sol_Oiling2 Sol_Yield1 Analyze Mother Liquor (Check for Product) LowYield->Sol_Yield1 Sol_Yield2 Cool Longer / Colder LowYield->Sol_Yield2 Sol_Color1 Use Activated Carbon NoColor->Sol_Color1 Sol_Color2 Try Different Solvent System NoColor->Sol_Color2 Sol_Color3 Proceed to Chromatography NoColor->Sol_Color3

Sources

Technical Support Center: Reactions of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-(2-aminophenyl)-2-hydroxyacetate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on providing scientifically grounded solutions to common challenges, ensuring the integrity and success of your research.

Introduction: The Chemistry of this compound

This compound is a valuable intermediate, primarily utilized in the synthesis of isatin and its derivatives.[1][2] Isatin, or 1H-indole-2,3-dione, serves as a crucial precursor for a wide array of heterocyclic compounds with significant biological and pharmacological activities.[1][3] The primary reaction of this compound involves an intramolecular cyclization and oxidation to form the isatin ring system. However, due to the presence of multiple reactive functional groups—an aromatic amine, a benzylic alpha-hydroxy acid—several side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce yields.

This guide is structured to help you identify, understand, and mitigate the formation of these common byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Isatin and Formation of a Water-Soluble Byproduct

Symptoms:

  • Significantly lower than expected yield of the desired isatin product.

  • The reaction mixture remains largely aqueous, and upon workup, a significant amount of a polar, water-soluble compound is detected by TLC or LC-MS.

  • You may observe gas evolution (effervescence) during the reaction, especially upon heating or acidification.

Root Cause Analysis:

The most probable cause for these symptoms is the decarboxylation of the starting material. The alpha-hydroxy acid moiety of this compound is susceptible to losing carbon dioxide, particularly under acidic conditions or upon heating. This reaction is a known pathway for alpha-keto acids and related compounds.[4]

Proposed Byproduct Formation Pathway:

G A This compound B Decarboxylation (-CO2) A->B C 2-Aminobenzyl Alcohol B->C D Oxidation C->D E 2-Aminobenzaldehyde D->E

Caption: Decarboxylation and subsequent oxidation pathway.

The initial decarboxylation yields 2-aminobenzyl alcohol, a highly polar and water-soluble compound. If oxidizing conditions are present, this alcohol can be further oxidized to 2-aminobenzaldehyde.[5]

Troubleshooting and Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, as this can promote thermal decarboxylation. Run preliminary experiments at lower temperatures to find the optimal balance between reaction rate and byproduct formation.

  • pH Management: Maintain a neutral or slightly basic pH during the initial stages of the reaction if the subsequent steps allow. Acidic conditions can catalyze decarboxylation.

  • Choice of Oxidant: If the reaction is an oxidation, select a milder oxidizing agent that can effect the desired transformation without inducing harsh conditions that favor decarboxylation.

Experimental Protocol: Monitoring Decarboxylation by HPLC-UV

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL of 50:50 acetonitrile:water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 10% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength suitable for all components (e.g., 254 nm). A diode array detector (DAD) is highly recommended to obtain UV spectra of the different peaks.[6][7]

  • Analysis: Monitor the decrease in the peak corresponding to the starting material and the appearance of new, more polar peaks (shorter retention times) corresponding to 2-aminobenzyl alcohol and 2-aminobenzaldehyde.

CompoundExpected RetentionKey Characteristics
This compoundEarly to MidStarting material.
2-Aminobenzyl AlcoholVery EarlyHighly polar decarboxylation product.
2-AminobenzaldehydeEarlyOxidation product of the alcohol.
IsatinMid to LateDesired, less polar product.
Issue 2: Formation of Dark, Insoluble Polymeric Byproducts

Symptoms:

  • The reaction mixture darkens significantly, often turning deep brown or black.

  • Formation of a tarry, insoluble precipitate that is difficult to filter and analyze.

  • Complex mixture of products observed by TLC and NMR, often with a broad, unresolved baseline.

Root Cause Analysis:

The aromatic amine group in this compound is susceptible to oxidative polymerization . This is a common side reaction for anilines, especially in the presence of strong oxidants, air (oxygen), or metal catalysts. The resulting polymeric materials are often highly colored and insoluble.

Proposed Byproduct Formation Pathway:

G cluster_0 Monomer Units A This compound B Oxidative Coupling A->B C Dimeric & Oligomeric Intermediates B->C D Polymerization C->D E Insoluble Polymeric Byproducts (Dark Colored Tar) D->E

Caption: Oxidative polymerization of the aromatic amine.

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Controlled Addition of Reagents: If using an oxidizing agent, add it slowly and in a controlled manner to avoid localized high concentrations that can promote polymerization.

  • Protecting Groups: In multi-step syntheses, consider protecting the amine group (e.g., as an acetamide) before performing reactions that are sensitive to oxidation. The protecting group can be removed in a subsequent step.

Issue 3: Presence of 2-Aminobenzoic Acid in the Final Product

Symptoms:

  • An impurity is detected in the final product with a mass and fragmentation pattern consistent with 2-aminobenzoic acid (anthranilic acid).

  • The impurity may co-crystallize with the desired product, making purification difficult.

Root Cause Analysis:

This byproduct can arise from two main pathways:

  • Oxidative Cleavage: Harsh oxidizing conditions can lead to the cleavage of the C-C bond between the aromatic ring and the alpha-hydroxyacetate side chain.

  • Impurity in Starting Material: 2-Aminobenzoic acid can be a precursor or a byproduct in the synthesis of this compound itself.

Proposed Byproduct Formation Pathway:

G A This compound B Harsh Oxidizing Conditions A->B C Oxidative Cleavage B->C D 2-Aminobenzoic Acid (Anthranilic Acid) C->D

Caption: Formation of 2-aminobenzoic acid via oxidative cleavage.

Troubleshooting and Mitigation Strategies:

  • Purity of Starting Material: Always characterize the purity of your starting material before use. An NMR or HPLC analysis can help identify the presence of 2-aminobenzoic acid.

  • Milder Reaction Conditions: As with other side reactions, using milder oxidants and avoiding excessive heat can prevent the oxidative cleavage of the side chain.

  • Purification: If 2-aminobenzoic acid is present, purification can often be achieved by careful recrystallization or column chromatography, exploiting the difference in acidity and polarity between the byproduct and the desired product.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize isatin from this compound is not proceeding. What could be the issue?

A1: Several factors could be at play:

  • Inactive Oxidant: If you are performing an oxidation, ensure that your oxidizing agent is fresh and active.

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants.

  • Low Temperature: While high temperatures can cause byproduct formation, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure you are using a solvent in which your starting material is sufficiently soluble and that is compatible with your reaction conditions.

Q2: How can I best purify my isatin product from unreacted starting material and the byproducts mentioned?

A2: A multi-step purification approach is often most effective:

  • Aqueous Workup: After the reaction, an aqueous workup can help remove highly polar byproducts like 2-aminobenzyl alcohol and salts. Adjusting the pH can help separate acidic or basic compounds.

  • Recrystallization: Isatin is often amenable to recrystallization from solvents like glacial acetic acid or ethanol/water mixtures. This can be effective in removing less polar impurities.

  • Column Chromatography: For difficult separations, silica gel column chromatography is a powerful tool. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) can effectively separate isatin from its precursors and byproducts.

Q3: What are the key signals to look for in an NMR spectrum to confirm the formation of isatin and identify byproducts?

A3:

  • Isatin: In the 1H NMR spectrum (in DMSO-d6), you should see characteristic aromatic protons in the range of 6.9-7.6 ppm and a broad singlet for the N-H proton around 11.0 ppm. In the 13C NMR, two carbonyl signals will be present at approximately 159 ppm and 184 ppm.[8]

  • This compound (Starting Material): The 1H NMR will show a characteristic singlet for the alpha-proton (CH-OH) and distinct aromatic signals.

  • 2-Aminobenzyl Alcohol: Look for a singlet for the benzylic CH2 protons around 4.5 ppm.

  • 2-Aminobenzaldehyde: A characteristic singlet for the aldehyde proton (CHO) will appear downfield, typically between 9.5 and 10.0 ppm.[9]

References

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
  • X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Deriv
  • 2-Aminobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of New Isatin Nucleosides. (2020). Research Journal of Pharmacy and Technology.
  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). International Journal of Scientific Research in Engineering and Management.
  • SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). Indo American Journal of Pharmaceutical Research.
  • Synthesis of 2-aminobenzoic acid (anthranilic acid). (2022). Chemistry Online.
  • Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com.
  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.). Royal Society of Chemistry.
  • Preparation of 2-aminobenzaldehyde: A fragrant component of a floral odor. (2006).
  • Decarboxyl
  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2014). Journal of Analytical Methods in Chemistry.
  • Anaerobic Degradation of 2-aminobenzoic Acid (Anthranilic Acid) via Benzoyl-Coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a Denitrifying Bacterium. (1989). Journal of Bacteriology.
  • Method for producing 2-amino-substituted benzaldehyde compound. (2017).
  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021).
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry.
  • Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. (2023). YMER.
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.
  • sensitive hplc-uv method: Topics by Science.gov. (n.d.). Science.gov.
  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Prepar
  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. (n.d.). Revue Roumaine de Chimie.
  • Aspirin: A Review On Analytical Method Development And Validation For Tablet Dosage Form By UV Visible Spectroscopy. (2024). International Journal of Pharmaceutical Sciences.
  • Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics. (2011).
  • Mandelic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). Semantic Scholar.
  • N-N(+)
  • Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. (2020).
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024).
  • Reactions with amines and thioglycolic acids. (2023).
  • Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. (2015).
  • Stability of antibiotics and amino acids in two synthetic L-amino acid solutions commonly used for total parenteral nutrition in children. (1979).
  • Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca. (2015). Der Pharma Chemica.

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Technical Support Center: Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective handling of Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS No. 39588-85-7). As a hygroscopic solid, this compound requires specific laboratory practices to ensure its physical and chemical integrity, which is paramount for experimental reproducibility and the success of research and development activities. This guide is structured to address common questions and troubleshooting scenarios encountered during its use.

Understanding the Challenges: The Hygroscopic Nature of this compound

This compound possesses functional groups, namely a sodium carboxylate and a hydroxyl group, that make it susceptible to absorbing moisture from the atmosphere. This hygroscopicity can lead to a range of experimental challenges, from inaccurate weighing to potential chemical degradation.[1][2] Adsorbed water can act as a plasticizer, leading to caking and poor flowability of the powder, and in more significant amounts, can even cause deliquescence (dissolving in the absorbed water).[3] Furthermore, the presence of moisture can impact the stability of the compound, potentially affecting its purity and reactivity in downstream applications.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound?

A1: Based on supplier information, this compound should be stored sealed in a dry place at room temperature.[5] To mitigate its hygroscopic nature, it is best practice to store the primary container inside a larger, sealed secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant.[6] This creates a dry microenvironment that minimizes moisture uptake, especially in laboratories with high ambient humidity.

Q2: I've noticed the powder has formed clumps. Can I still use it?

A2: Clumping is a clear indication of moisture absorption. While the compound may still be usable for some non-quantitative applications, it is not recommended for experiments requiring precise concentrations. The presence of water will lead to inaccurate weighing, and it may have initiated chemical degradation. For best results, use a fresh, free-flowing lot of the compound.

Q3: How does moisture absorption affect the accuracy of my experiments?

A3: Moisture absorption directly impacts the accuracy of weighing, leading to a lower-than-expected amount of the active compound in your preparations. This can significantly affect reaction stoichiometry, dose-response curves, and other quantitative assays. For reference standards, this can lead to biased results.[6] It is also important to consider that absorbed water can alter the dissolution properties of the solid.

Q4: Are there any known degradation pathways for this compound in the presence of water?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) Inaccurate concentration due to weighing a partially hydrated sample. Potential degradation of the compound.Use a fresh sample and handle it in a controlled, low-humidity environment (e.g., a glovebox). Prepare solutions fresh before use.
Powder is difficult to handle and appears "sticky" or "oily" Significant moisture absorption, potentially leading to deliquescence.The current lot may be compromised. It is advisable to use a new, unopened container of the compound. Review and improve storage and handling procedures.
Color change observed in the solid material This could be a sign of chemical degradation, possibly due to oxidation of the aniline group, which can be exacerbated by moisture.[8]Do not use the material if a color change is observed. Discard the compromised lot according to safety guidelines and obtain a fresh supply.
Difficulty in achieving complete dissolution The presence of clumps due to moisture absorption can slow down the dissolution process.If the material must be used, gently break up any aggregates with a clean, dry spatula before adding the solvent. Sonication may aid in dissolution. However, for quantitative work, a fresh sample is strongly recommended.

Experimental Protocols

Protocol 1: Weighing and Dispensing in a Controlled Environment

This protocol outlines the best practice for accurately weighing hygroscopic solids like this compound using a glovebox.

Objective: To minimize moisture absorption during weighing to ensure accurate sample preparation.

Materials:

  • This compound

  • Analytical balance (located inside a glovebox)

  • Spatula

  • Weighing paper or boat

  • Pre-tared vials with airtight caps

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with a humidity level below 10% RH.

  • Equilibrate Materials: Place the sealed container of the compound, vials, and all necessary tools inside the glovebox antechamber. Cycle the antechamber atmosphere as per the glovebox operating procedure to remove air and moisture.[9] Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Tare the Vial: Place the pre-tared, empty vial on the analytical balance and record its mass.

  • Dispense the Compound: Carefully dispense the desired amount of the free-flowing powder into the vial. Avoid creating dust.

  • Record the Mass: Immediately cap the vial and record the final mass. The difference between the final and initial mass is the accurate weight of the compound.

  • Seal and Store: Tightly seal the vial before removing it from the glovebox. If preparing multiple aliquots, it is advisable to prepare single-use vials to avoid repeated opening and closing of the main container.[10]

Weighing_Protocol cluster_glovebox Inside Glovebox (Low Humidity) A Equilibrate Compound and Tools B Tare Vial on Balance A->B 1 C Dispense Compound into Vial B->C 2 D Record Final Mass C->D 3 E Tightly Seal Vial D->E 4 End Remove Sealed Vial for Use E->End Start Prepare Glovebox Start->A

Caption: Workflow for weighing hygroscopic compounds in a glovebox.

Protocol 2: Storage and Handling in a Desiccator

For laboratories without access to a glovebox, a desiccator provides a suitable alternative for short-term storage and handling.

Objective: To maintain a low-humidity environment for the compound.

Materials:

  • This compound in its original sealed container

  • Glass or plastic desiccator with a perforated plate

  • Active desiccant (e.g., silica gel with a moisture indicator)

  • Vacuum grease (for glass desiccators)

Procedure:

  • Prepare the Desiccator: Ensure the desiccant at the bottom of the desiccator is active (e.g., blue for silica gel). If it is saturated (e.g., pink), regenerate or replace it.

  • Seal the Desiccator: If using a glass desiccator, apply a thin layer of vacuum grease to the rim to ensure an airtight seal.

  • Store the Compound: Place the sealed container of this compound on the perforated plate inside the desiccator.

  • Minimize Exposure: When you need to access the compound, open the desiccator for the shortest possible time. Quickly remove the container, take what you need, and immediately reseal the primary container and return it to the desiccator.

  • Work Swiftly: When weighing the compound on an open bench, do so as quickly as possible to minimize the time it is exposed to ambient air.[6]

Desiccator_Storage cluster_storage Desiccator Storage cluster_handling Handling Procedure A Place Sealed Compound in Desiccator B Ensure Desiccator is Sealed A->B C Store in a Cool, Dry Place B->C D Open Desiccator Briefly C->D When access is needed E Remove Compound Container D->E F Weigh Compound Quickly E->F G Reseal Container Immediately F->G H Return to Desiccator G->H H->B Reseal desiccator

Caption: Logic flow for storing and handling hygroscopic compounds using a desiccator.

References

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Emery, E., Oliver, J., Pugsley, T., Sharma, J., & Zhou, J. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Technology, 46(6).
  • Berry, J. F., Park, S., & Roy, M. (2019). Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison.
  • MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7008.
  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic compounds in atmospheric aerosols. Environmental Science & Technology, 35(22), 4495–4501.
  • Lyons, T. W., & Lyons, T. (2016). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PLoS ONE, 11(4), e0153256.
  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908.
  • Lei, T., Zuend, A., & Wang, J. (2019). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 19(23), 14649–14665.
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Tang, G., Chen, Q., Li, B., Feng, J., & Shi, J. (2022). The major challenges with hygroscopic media are caking and appearance changes. Pharmaceutical Development and Technology, 27(6), 669-681.
  • Biver, T., & Funaioli, T. (2020). Coordination of α-hydroxycarboxylic acids with first-row transition ions.
  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Degradation of aniline in water with gaseous streamer corona plasma. Royal Society Open Science, 8(4), 202314.
  • Pharmaguideline Forum. (2022). Reference Standard Storage. Retrieved from [Link]

  • Avdeef, A., Tsinman, K., & Tsinman, O. (2013). Aqueous Solubility of Sodium and Chloride Salts of Glycine: “Uncommon” Common-Ion Effects of Self-Titrating Solids.
  • Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable? Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Retrieved from [Link]

  • ICH. (2022). ICH Q2(R2)
  • Biblioteca Digital do IPB. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Retrieved from [Link]

  • PubMed. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • PharmaInfo. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Chromatography Forum. (2005). Weighing Procedure. Retrieved from [Link]

  • Google Patents. (2017). US9809528B2 - Production of alpha-hydroxy carboxylic acids and esters from higher sugars using tandem catalyst systems.
  • ResearchGate. (2019). Bacterial degradation of aniline. (A) Initial steps of aniline... Retrieved from [Link]

  • MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (2016). Salts of Amino Acids: Crystallization, Structure and Properties. Retrieved from [Link]

  • Sigma-Aldrich. (2023).

Sources

Technical Support Center: Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the handling, storage, and use of Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS No. 39588-85-7). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. The following information is synthesized from supplier data and analysis of structurally related compounds to ensure scientific integrity and provide practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on supplier recommendations, the optimal storage condition for this compound is sealed in a dry environment at room temperature.[1][2] To maximize stability, it is crucial to maintain a tightly sealed container to protect the compound from atmospheric moisture.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data for this exact compound is limited, structurally related compounds, such as sodium hydroxyacetate, are known to be hygroscopic (tend to absorb moisture from the air). The presence of a sodium salt of a carboxylic acid and a hydroxyl group increases the likelihood of hygroscopicity. Therefore, it is best practice to handle this compound in a low-humidity environment and to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Q3: Does this compound require protection from light?

A3: The aminophenyl group in the molecule's structure suggests a potential sensitivity to light, which can cause degradation and discoloration over time. A structurally similar compound, Sodium 2-(2-aminophenyl)-2-oxoacetate, is recommended to be kept in a dark place.[3] Although not explicitly stated for this specific molecule, it is a critical precautionary measure to store this compound protected from light, for instance, by using an amber vial or by storing the container in a light-blocking outer package.

Q4: What is the recommended short-term storage for solutions of this compound?

A4: For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the compound in various solvents has not been extensively documented, so it is recommended to use freshly prepared solutions to ensure the integrity of your experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.1. Review your storage protocol against the recommended guidelines (sealed, dry, room temperature, protected from light). 2. If the compound has been stored for an extended period without these precautions, consider using a fresh batch. 3. For critical applications, re-characterize the compound (e.g., via NMR or HPLC) to confirm its purity and integrity.
The solid material appears clumpy, discolored, or has a different texture. Moisture absorption (hygroscopicity) or degradation from light/air exposure.1. This is a strong indicator of compound degradation. It is highly recommended to discard the material and use a fresh, properly stored batch. 2. To prevent this in the future, ensure the container is tightly sealed immediately after use and consider storing it in a desiccator.
Difficulty in dissolving the compound. Potential partial degradation or presence of impurities.1. Ensure you are using an appropriate solvent and concentration. 2. If solubility issues persist with a previously reliable batch, it may be a sign of degradation. Test the solubility of a new, unopened vial of the compound to compare.

Summary of Storage Conditions

Parameter Recommendation Rationale/Source
Temperature Room TemperatureDirect supplier recommendation.[1][2]
Atmosphere Sealed, dry. Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage.To prevent moisture absorption. The related compound, sodium hydroxyacetate, is known to be hygroscopic.
Light Protect from light (e.g., use an amber vial or store in the dark).The aminophenyl group can be light-sensitive. A similar compound is recommended to be stored in the dark.[3]

Experimental Workflow: Handling and Storage Protocol

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage A Receive Shipment B Inspect Container Seal Integrity A->B Check for damage C Log Lot Number and Date B->C If seal is intact D Store in a Dark, Dry Location at Room Temperature C->D E Equilibrate Container to Room Temperature Before Opening D->E F Weigh Compound in a Low-Humidity Environment E->F Prevents condensation G Immediately and Tightly Reseal Container F->G H Prepare Solution Fresh G->H I Return to Dark, Dry, Room Temperature Storage G->I J For Long-Term Storage, Consider Inert Gas Blanket I->J Optional but recommended K Place in Desiccator I->K Optional

Caption: Workflow for receiving, handling, and storing this compound.

References

  • SODIUM HYDROXYACETATE - Ataman Kimya . Ataman Kimya. [Link]

  • Thermal decomposition of the prepared compounds | Download Table . ResearchGate. [Link]

Sources

Technical Support Center: Reaction Monitoring for Sodium 2-(2-aminophenyl)-2-hydroxyacetate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for monitoring the synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate using Thin Layer Chromatography (TLC). This document moves beyond a simple protocol to explain the scientific rationale behind each step, helping you troubleshoot common issues and interpret your results with confidence.

Core Principles: Understanding the Chemistry of the TLC Separation

The successful application of TLC for monitoring this reaction hinges on understanding the physicochemical properties of the key molecules involved. This compound is a salt containing multiple polar functional groups: a primary aromatic amine, a hydroxyl group, and a sodium carboxylate. This makes the molecule highly polar.

The goal of TLC in this context is to separate the starting materials from the final product based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase (the solvent system).[1] In general, more polar compounds will adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[2] Your starting materials will likely have different polarities than the final sodium salt product, enabling separation and reaction tracking.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for reliably tracking your reaction's progress.

Materials:

  • TLC plates (Silica gel 60 F254 recommended)

  • Developing chamber (a beaker with a watch glass or a dedicated tank)

  • Capillary tubes for spotting

  • Pencil and ruler

  • Mobile Phase (see Table 1 for suggestions)

  • Visualization Agent (e.g., Ninhydrin solution)

  • Heat gun or hot plate

Step-by-Step Methodology
  • Chamber and Plate Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for achieving a uniform solvent front and better spot resolution.[3]

    • Cover the chamber and let it equilibrate for at least 10-15 minutes.

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4] Never use a pen, as the ink will chromatograph with your samples.[2]

    • Mark three small tick marks on the baseline for spotting.

  • Sample Preparation and Spotting:

    • Lane 1 (Starting Material - SM): Dilute a small sample of your key limiting starting material in a suitable solvent (e.g., methanol, ethanol).

    • Lane 2 (Co-spot - Co): In a small vial, mix a drop of the SM solution (Lane 1) with a drop of the reaction mixture solution (Lane 3).

    • Lane 3 (Reaction Mixture - Rxn): Take a small aliquot (a few drops) from your reaction vessel and dilute it in the same solvent used for the SM.

    • Using a capillary tube, apply a tiny, concentrated spot of each prepared sample onto the corresponding tick mark on the baseline.[3] Aim for spots no larger than 1-2 mm in diameter to prevent poor separation.[2] Allow the solvent to fully evaporate between applications if you need to spot multiple times to increase concentration.[4]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the level of the solvent pool; otherwise, your samples will dissolve into the solvent instead of eluting up the plate.[4]

    • Allow the solvent to travel up the plate via capillary action. Let it run until the solvent front is about 1 cm from the top of the plate.

    • Immediately remove the plate and, using a pencil, mark the position of the solvent front.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Since amino compounds are often colorless, a visualization agent is required.[5]

    • Primary Method (Ninhydrin): Evenly spray the plate with a ninhydrin solution. Ninhydrin reacts with the primary amine in your compound to produce a characteristic purple or violet color, known as Ruhemann's purple.[3][6]

    • Gently heat the plate with a heat gun (or on a hot plate at ~100°C) for a few minutes until colored spots appear.[5]

    • Immediately circle the visible spots with a pencil, as the colors can fade over time.

  • Analysis and Interpretation:

    • Reaction Progress: The goal is to see the spot corresponding to the starting material in the "Rxn" lane diminish over time while a new spot (the product) appears.[7] The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

    • The Co-spot Lane: This lane is critical for interpretation. If the product and starting material Rf values are very close, the co-spot will appear as a single, potentially elongated spot. If they are well-separated, you will see two distinct spots in the co-spot lane, which helps to definitively identify the SM spot in the reaction lane.[7]

    • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase sample_prep 1. Sample Preparation (Dilute SM and Reaction Aliquot) chamber_prep 2. Chamber & Plate Prep (Add Solvent, Saturate, Draw Baseline) spotting 3. Spotting Plate (Lane 1: SM | Lane 2: Co-spot | Lane 3: Rxn) chamber_prep->spotting development 4. Plate Development (Elute in Saturated Chamber) spotting->development visualization 5. Visualization (Dry Plate, Apply Ninhydrin, Heat) development->visualization analysis 6. Interpretation (Circle Spots, Calculate Rf Values, Assess Completion) visualization->analysis

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when running TLC for highly polar, salt-like compounds.

Question: My spot isn't moving from the baseline (Rf = 0). What's wrong? Answer: This is the most common issue for highly polar compounds like sodium salts. Your compound is adhering too strongly to the polar silica gel and is not soluble enough in the mobile phase to move.

  • Cause: The mobile phase is not polar enough.

  • Solution 1 (Increase Solvent Polarity): Increase the proportion of the most polar solvent in your mixture (e.g., methanol or water). See Table 1 for recommended starting points for polar compounds.

  • Solution 2 (Modify with Acid): Since your compound is a carboxylate salt, its high polarity is partly due to the ionic charge. Adding a small amount of acetic acid (1-2%) to your mobile phase can protonate the carboxylate (R-COO⁻Na⁺ → R-COOH). The resulting carboxylic acid is less polar than the salt and will travel further up the plate.[8]

Question: My spots are streaking instead of forming tight circles. How can I fix this? Answer: Streaking can be caused by several factors.

  • Cause 1 (Overloading): You have applied too much sample to the plate.[4] The stationary phase becomes saturated, and the excess compound is smeared up the plate by the solvent.

    • Solution: Dilute your sample further or apply less of it to the baseline.

  • Cause 2 (Strongly Acidic/Basic Compound): The primary amine (basic) and the carboxylate (can be protonated to an acid) can interact too strongly with the slightly acidic silica gel, causing tailing.

    • Solution: To counteract the basic amine, add a few drops of acetic acid to the mobile phase. To counteract the acidic nature, you could add a few drops of a base like triethylamine or ammonium hydroxide, though for this specific molecule, acid is more likely to be effective.[8]

  • Cause 3 (Inappropriate Spotting Solvent): If you dissolve your sample in a very polar solvent and your mobile phase is less polar, the spot may not chromatograph properly.

    • Solution: Ensure your spotting solvent is as non-polar as possible while still dissolving the sample. Also, ensure the spot is completely dry before placing the plate in the chamber.

Question: I can't see any spots after visualization with ninhydrin. What should I do? Answer: This indicates either a problem with the sample concentration, the visualization technique, or the compound itself.

  • Cause 1 (Sample Too Dilute): There may not be enough compound on the plate to be detected.

    • Solution: Re-spot the plate, applying the sample multiple times in the same location (allowing it to dry in between) to increase the concentration.[4]

  • Cause 2 (Reaction Failure): It's possible there is no amine-containing compound present in your reaction mixture aliquot.

    • Solution: Double-check that your starting material spot is visible. If it is, but the reaction lane is blank, it may indicate an issue with the reaction itself.

  • Cause 3 (Alternative Visualization): While ninhydrin is excellent for primary amines, you can try a more general stain.

    • Solution: Try staining with a potassium permanganate (KMnO₄) solution. This stain develops as yellow spots on a purple background and is effective for compounds that can be oxidized, such as amines and alcohols.[9] Another option is a p-Anisaldehyde stain, which is a versatile stain sensitive to many functional groups.[9]

Question: The Rf values for my starting material and product are almost identical. How can I tell them apart? Answer: This is a challenging situation that requires changing the separation conditions.

  • Cause: The chosen mobile phase does not have the right selectivity to differentiate between your compounds.

  • Solution 1 (Change Solvent System): The most effective solution is to experiment with different solvent systems (see Table 1). Try changing the components entirely (e.g., switch from an ethyl acetate/hexane system to a butanol/acetic acid/water system) to alter the interactions between your compounds and the mobile/stationary phases.[10]

  • Solution 2 (Use the Co-spot): This is where the co-spot lane is invaluable. Even with very close Rf values, the co-spotted lane might show a single spot that is slightly elongated or "snowman" shaped compared to the perfectly round spots of the pure SM and reaction mixture, indicating the presence of two unresolved compounds.[7][10]

  • Solution 3 (Consider 2D TLC): For very difficult separations, you can run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a second, different solvent system. This can often separate compounds that are inseparable in a single system.[10]

Data Summary Table

Table 1: Recommended Mobile Phase Systems for Polar Aromatic Amines

Mobile Phase System (v/v/v) Components Rationale & Use Case Potential Issues
System A n-Butanol / Acetic Acid / Water (4:1:5 or similar ratio) A classic system for separating amino acids and other highly polar compounds.[3] The acid helps suppress the ionization of the carboxylate group. The water layer may separate; use the upper organic layer for development.
System B Dichloromethane / Methanol (e.g., 9:1 to 8:2) + 1% Acetic Acid A good starting point with tunable polarity. Increase methanol to decrease Rf values. The acid improves spot shape. Dichloromethane is a volatile solvent; keep the chamber well-sealed.
System C Ethyl Acetate / Methanol (e.g., 9:1) + 1-2% Triethylamine Useful if streaking is caused by interactions with acidic silica. The base neutralizes active sites on the plate. May not be as effective as acidic modifiers for this specific molecule.

| System D | Reversed-Phase TLC (C18 plate) with Methanol / Water | If the compound is intractable on normal phase silica, reversing the phases (polar mobile phase, non-polar stationary phase) can provide separation. | Requires purchase of specialized reversed-phase TLC plates. |

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • University of Colorado Boulder.
  • ResearchGate. (2025, August 6).
  • Amrita University. (2011, January 14).
  • University of Rochester, Department of Chemistry.
  • The University of Burdwan.
  • ChemBAM. TLC troubleshooting.
  • Molbase. Synthesis of 2-(4-BOC-aminophenyl)-2-hydroxyiminoacetic acid sodium salt.
  • Chemistry Hall.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Bitesize Bio. (2025, June 3).
  • Chemistry LibreTexts. (2022, August 23).

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a substituted mandelic acid derivative, is an emerging molecule of interest in pharmaceutical research. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will not only detail the step-by-step protocols but also delve into the scientific rationale behind the methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, stability-indicating analytical methods for novel compounds.

Anticipated Impurities and Degradation Profile

A robust purity method must be able to separate the main component from any potential process-related impurities and degradation products. While specific impurity standards for this compound may not be commercially available, we can anticipate potential impurities based on its chemical structure and likely synthetic routes.

Potential Process-Related Impurities:

  • Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2-aminobenzaldehyde or isatin could be present.

  • Positional Isomers: Isomers like Sodium 4-(2-aminophenyl)-2-hydroxyacetate or Sodium 3-(2-aminophenyl)-2-hydroxyacetate could be formed during synthesis.

  • Related Substances: Incomplete reactions or side reactions could lead to impurities such as 2-aminomandelic acid or 2-aminophenylacetic acid.

Potential Degradation Products:

  • Oxidation Product: The secondary alcohol in the analyte is susceptible to oxidation, which would form Sodium 2-(2-aminophenyl)-2-oxoacetate.

  • Dehydration Product: Under acidic conditions and heat, dehydration could occur.

  • Dimerization Products: Self-condensation or dimerization may occur under certain stress conditions.

To effectively evaluate the separation capabilities of our HPLC methods, we will employ a forced degradation study as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] This will involve subjecting the this compound to harsh conditions to intentionally generate degradation products.

Experimental Design: A Comparative Approach

We will develop and compare two distinct RP-HPLC methods:

  • Method A: Rapid Isocratic Analysis. This method is designed for high-throughput screening and routine quality control, prioritizing speed and efficiency.

  • Method B: High-Resolution Gradient Analysis. This method is optimized for comprehensive impurity profiling and separation of closely eluting species, prioritizing resolution and sensitivity.

Forced Degradation Study Protocol

A stock solution of this compound (1 mg/mL in water) will be subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/square meter of UV light.[3]

Samples will be taken at appropriate time points, neutralized if necessary, and diluted to the working concentration for HPLC analysis.

Method A: Rapid Isocratic Analysis

This method is designed for rapid assessment of purity, making it suitable for in-process controls or routine quality checks.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Method A

A standard C18 column is chosen for its broad applicability and robustness. The isocratic mobile phase with a higher aqueous content is suitable for retaining the polar analyte and its likely polar impurities. A slightly acidic pH of 3.0 ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. The flow rate of 1.2 mL/min is selected to shorten the analysis time.

Method B: High-Resolution Gradient Analysis

This method is developed to provide a comprehensive separation of all potential impurities, which is crucial for reference standard characterization and stability studies.

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min, 5% B; 5-25 min, 5-60% B; 25-30 min, 60% B; 30.1-35 min, 5% B
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 254 nm (scan range 200-400 nm)
Column Temperature 35°C
Injection Volume 5 µL
Run Time 35 minutes
Rationale for Method B

A Phenyl-Hexyl column is selected for its alternative selectivity compared to a standard C18 column. The phenyl stationary phase can provide unique pi-pi interactions with the aromatic rings of the analyte and its impurities, potentially resolving co-eluting peaks observed on a C18 column. A gradient elution allows for the separation of a wider range of impurities with varying polarities. The use of formic acid as a mobile phase modifier makes this method compatible with mass spectrometry (MS) for impurity identification. A Diode Array Detector (DAD) is employed for peak purity analysis and to identify the optimal detection wavelength for all separated components.

Visualizing the Analytical Workflow

HPLC Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis & Comparison API_Sample This compound Sample Forced_Degradation Forced Degradation (ICH Q1A) API_Sample->Forced_Degradation Method_A Method A: Isocratic C18 API_Sample->Method_A Method_B Method B: Gradient Phenyl-Hexyl API_Sample->Method_B Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples Stressed_Samples->Method_A Stressed_Samples->Method_B Data_A Chromatograms & Purity Data (Method A) Method_A->Data_A Data_B Chromatograms & Purity Data (Method B) Method_B->Data_B Comparison Comparative Analysis of Method Performance Data_A->Comparison Data_B->Comparison Final_Report Final Report & Method Selection Comparison->Final_Report

Caption: Workflow for the comparative HPLC purity analysis.

Comparative Performance Data

The following tables summarize the expected performance of the two HPLC methods based on validation principles outlined in ICH Q2(R1).

Table 1: System Suitability
ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 15000> 2000
%RSD of Peak Area (n=6)< 0.5%< 0.3%≤ 1.0%
Table 2: Method Validation Summary
ParameterMethod A (Isocratic)Method B (Gradient)
Linearity (r²) > 0.999> 0.999
Range 50 - 150% of nominal conc.LOQ - 150% of nominal conc.
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%
Precision (%RSD) < 1.0%< 0.8%
LOD ~0.05%~0.01%
LOQ ~0.15%~0.03%
Specificity Separates major degradantsBaseline separation of all degradants

Discussion and Method Selection

Method A (Rapid Isocratic Analysis) demonstrates acceptable performance for its intended purpose. It is fast, robust, and provides sufficient resolution for routine purity checks where the impurity profile is well-understood. Its primary advantage is the short run time, which significantly increases sample throughput. However, in the analysis of the stressed samples, some minor degradation products may co-elute or have poor resolution from the main peak.

Method B (High-Resolution Gradient Analysis) offers superior separation capabilities. The combination of a longer column with smaller particle size, a gradient elution program, and the unique selectivity of the phenyl-hexyl phase allows for the baseline separation of all observed degradation products. The lower LOD and LOQ make it the preferred method for trace impurity analysis and stability studies. The use of a DAD provides valuable information on peak purity, confirming that the main peak is free from co-eluting impurities.

The choice between these two methods will depend on the specific application:

  • For routine quality control and in-process monitoring , where speed is critical and the impurity profile is known, Method A is a suitable choice.

  • For stability studies, reference standard characterization, and final product release testing , where comprehensive impurity profiling and high sensitivity are required, Method B is the superior and recommended method.

Conclusion

This guide has presented a comprehensive comparison of two distinct HPLC methods for the purity analysis of this compound. By systematically evaluating a rapid isocratic method against a high-resolution gradient method, we have demonstrated a practical approach to analytical method development for a novel pharmaceutical compound. The principles and protocols outlined herein provide a solid foundation for establishing a robust, reliable, and scientifically sound purity analysis that meets stringent regulatory requirements.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1), 30-37.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. Scilit. [Link]

  • Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. Journal of Chromatographic Science. [Link]

Sources

A Comparative Guide to the Characterization of Sodium 2-(2-aminophenyl)-2-hydroxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the characterization of Sodium 2-(2-aminophenyl)-2-hydroxyacetate and its derivatives. These compounds, structurally related to aromatic amino acids, are of significant interest as synthetic intermediates in medicinal chemistry. Objective comparison of their structural and physicochemical properties is paramount for downstream applications. This document outlines detailed experimental protocols, presents comparative data, and explains the scientific rationale behind the analytical choices, ensuring a robust and reproducible characterization workflow.

Introduction

This compound, also known as the sodium salt of isatinic acid, is an α-hydroxy acid derivative featuring an aromatic amine. This structural motif is a key component in various pharmacologically active molecules. Derivatives of this parent compound, modified at the aromatic ring or carboxyl group, can exhibit diverse chemical and biological properties. A thorough and standardized characterization is essential to establish structure-activity relationships (SAR) and ensure quality control in drug discovery and development pipelines.

This guide will compare the parent compound with representative derivatives, focusing on spectroscopic and physicochemical analysis. We will explore how substitutions on the phenyl ring influence the electronic environment and, consequently, the analytical signatures of these molecules.

Synthesis Overview

The primary synthetic route to the parent compound involves the base-catalyzed hydrolysis of isatin. This reaction proceeds through the opening of the lactam ring to form the corresponding keto-acid, which exists in equilibrium with its hydrated hydroxy-acid form. Neutralization with a sodium base, such as sodium hydroxide, yields the target sodium salt.

Derivatives can be synthesized from substituted isatins. For the purpose of this guide, we will consider the parent compound (Derivative A) and a hypothetical electron-withdrawing derivative, such as 5-chloro-substituted Sodium 2-(2-amino-5-chlorophenyl)-2-hydroxyacetate (Derivative B), to illustrate the comparative characterization process.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques provide a molecular fingerprint, offering detailed information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules in solution.

Experimental Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR details the carbon skeleton. For these derivatives, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the sodium salts, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., -OH, -NH₂) which might be broadened or unobserved in other solvents like chloroform-d.

Comparative ¹H NMR Data:

Proton AssignmentDerivative A (Unsubstituted)Derivative B (5-Chloro)Rationale for Chemical Shift (δ) Differences
Aromatic Protons 6.5 - 7.5 ppm (multiplet)6.6 - 7.6 ppm (multiplet)The electron-withdrawing chlorine atom in Derivative B deshields adjacent aromatic protons, causing a downfield shift.
Methine Proton (-CHOH) ~4.9 ppm (singlet)~5.0 ppm (singlet)The electronegative chlorine has a minor, long-range deshielding effect on the benzylic proton.
Amine Protons (-NH₂) ~5.5 ppm (broad singlet)~5.7 ppm (broad singlet)Reduced electron density on the ring in Derivative B slightly deshields the amine protons.
Hydroxyl Proton (-OH) Variable (broad)Variable (broad)Position is concentration and temperature-dependent due to hydrogen bonding and exchange.

Comparative ¹³C NMR Data:

Carbon AssignmentDerivative A (Unsubstituted)Derivative B (5-Chloro)Rationale for Chemical Shift (δ) Differences
Carboxylate Carbon (-COO⁻) ~175 ppm~174 ppmMinimal effect from the remote substituent.
Methine Carbon (-CHOH) ~72 ppm~71 ppmMinor inductive effects from the chloro-substituent.
Aromatic Carbons 115 - 150 ppm116 - 152 ppmThe C-Cl carbon in Derivative B will be significantly downfield, while other carbons show predictable shifts based on substituent effects.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a quick and effective method for structural confirmation.[1][2][3] An attenuated total reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

Comparative IR Data (Key Peaks, cm⁻¹):

Vibrational ModeDerivative A (Unsubstituted)Derivative B (5-Chloro)Interpretation
O-H Stretch (Alcohol) ~3400 (broad)~3410 (broad)Indicates the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
N-H Stretch (Amine) ~3300, ~3200 (two bands)~3310, ~3210 (two bands)Characteristic of a primary amine.
C=O Stretch (Carboxylate) ~1600 (strong, sharp)~1605 (strong, sharp)The asymmetric stretch of the carboxylate anion is a prominent feature.
C=C Stretch (Aromatic) ~1580, ~1490~1575, ~1485Confirms the presence of the benzene ring.
C-Cl Stretch N/A~750A key diagnostic peak for the presence of the chloro-substituent in Derivative B.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is the preferred method for these polar, salt-like compounds, typically run in negative ion mode to observe the [M-Na]⁻ ion.

Comparative MS Data:

IonDerivative A (Unsubstituted)Derivative B (5-Chloro)
Chemical Formula C₈H₈NNaO₃C₈H₇ClNNaO₃
Molecular Weight 189.14 g/mol 223.59 g/mol
[M-Na]⁻ (Observed m/z) 166.05200.01 / 202.01
Key Fragmentation Ions Loss of CO₂ (-44) -> m/z 122Isotopic pattern (3:1 ratio) for chlorine is a definitive marker. Loss of CO₂ (-44) -> m/z 156/158.

Physicochemical Properties

PropertyDerivative A (Unsubstituted)Derivative B (5-Chloro)Significance & Rationale
Appearance White to off-white solidWhite to off-white solidPurity check. Any significant color may indicate impurities or degradation.
Aqueous Solubility HighModerately HighThe ionic nature of the sodium salt confers good water solubility. The increased lipophilicity of the chloro-substituent may slightly decrease solubility.
Melting Point >200 °C (decomposes)>200 °C (decomposes)As ionic salts, they typically have high melting points and often decompose before melting.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

    • Causality: Precise weighing is crucial for potential quantitative NMR (qNMR) applications. Full dissolution is necessary to obtain sharp, well-resolved spectral lines.

  • Instrument Setup:

    • Use a spectrometer operating at a minimum of 400 MHz for ¹H.

    • Lock the instrument on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical peak for the residual solvent signal (DMSO ~2.50 ppm) indicates good shimming.

    • Causality: Locking ensures field stability during the experiment. Shimming corrects for magnetic field inhomogeneities, which is critical for high resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay (d1) of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

    • Causality: The relaxation delay allows the nuclear spins to return to equilibrium, ensuring accurate signal integration. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual DMSO solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

    • Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, coupling patterns, and integrals.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and exact mass of the derivative.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

    • Causality: The solvent system must be compatible with ESI and capable of fully dissolving the analyte. Low concentrations prevent detector saturation and ion suppression.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard immediately before analysis to ensure high mass accuracy.

    • Set the ionization mode to negative ion electrospray (ESI-).

    • Optimize key ESI parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate.

    • Causality: Calibration is the cornerstone of HRMS, allowing for mass measurements with sub-ppm accuracy. Optimization of source parameters is crucial for achieving stable and efficient ionization.

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data over a relevant m/z range (e.g., 50-500 Da) for several minutes to obtain an averaged, high-quality spectrum.

  • Data Analysis:

    • Determine the accurate mass of the [M-Na]⁻ ion.

    • Use the instrument's software to calculate the elemental formula based on the measured accurate mass and isotopic pattern. The calculated mass should be within 5 ppm of the theoretical mass.

    • For Derivative B, verify the characteristic 3:1 isotopic pattern for the presence of a single chlorine atom.

    • Causality: High mass accuracy allows for the confident determination of an elemental formula, a critical piece of data for confirming the identity of a new compound.

Visualizations

Generalized Chemical Structure

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Data Interpretation Syn Synthesis of Derivative Pur Purification & Drying Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR IR Spectroscopy NMR->IR MS HRMS (ESI) IR->MS PhysChem Physicochemical Tests (Solubility, MP) MS->PhysChem Data Comparative Data Analysis PhysChem->Data Report Final Characterization Report Data->Report

Caption: A logical workflow for the synthesis and characterization of derivatives.

Conclusion

The systematic characterization of this compound derivatives requires a multi-technique approach. As demonstrated, NMR spectroscopy provides definitive structural proof, IR spectroscopy confirms functional groups, and mass spectrometry validates molecular weight and elemental composition. By comparing the data of an unsubstituted parent compound with a substituted derivative, we can directly observe the electronic and structural effects of the substituent. This comparative methodology, grounded in robust and well-rationalized experimental protocols, is essential for building reliable structure-activity relationships and advancing drug development programs that utilize these versatile chemical scaffolds.

References

  • Snoek, L. C., et al. (2001). Conformational landscapes of aromatic amino acids in the gas phase: Infrared and ultraviolet ion dip spectroscopy of tryptophan. RSC Publishing. Available at: [Link]

  • Cataldo, F., et al. (2011). FT-IR spectra of amino acids studied in the present work. ResearchGate. Available at: [Link]

  • AZoM. (2024). What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. AZoM.com. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 583776, 2-Aminophenylacetic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23690424, Sodium Phenylacetate. PubChem. Available at: [Link]

  • Karlsson, E. S., et al. (2010). High-performance Liquid chromatography/mass Spectrometric and Proton Nuclear Magnetic Resonance Spectroscopic Studies of the Transacylation and Hydrolysis of the Acyl Glucuronides of a Series of Phenylacetic Acids in Buffer and Human Plasma. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. PubChem. Available at: [Link]

Sources

A Comparative Guide to Synthetic Reagents for 3-Hydroxy-2-Oxindole Scaffolds: An Evaluation of Alternatives to Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for accessing the 3-hydroxy-2-oxindole core, a privileged scaffold in medicinal chemistry. We will analyze the utility of Sodium 2-(2-aminophenyl)-2-hydroxyacetate as a direct precursor and objectively compare its implied synthetic pathway against alternative, field-proven methodologies. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to guide researchers in selecting the optimal strategy for their specific drug development and discovery programs.

Introduction: The Strategic Importance of the 3-Hydroxy-2-Oxindole Core

The oxindole skeleton, particularly when functionalized at the C3 position with a hydroxyl group and a potential stereocenter, is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure is ideal for targeted interactions with biological macromolecules, leading to a wide spectrum of activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance to the scientific community.

One direct and conceptually elegant precursor for this scaffold is this compound.

Structure of this compound:

  • CAS Number: 39588-85-7[4]

  • Molecular Formula: C8H8NNaO3[4]

  • Molecular Weight: 189.14 g/mol [4]

This reagent contains all the necessary atoms, arranged in a favorable configuration, for a direct intramolecular cyclization to form the 3-hydroxy-2-oxindole core. The reaction is a lactamization, where the nucleophilic aniline amine attacks the ester carbonyl (or the activated carboxylic acid) to form the five-membered lactam ring.

Caption: Proposed cyclization of this compound.

While this approach is direct, the practical utility and availability of the starting material can be limiting. Therefore, a comprehensive evaluation of alternative, more established, and versatile methods is essential for the modern synthetic chemist.

The Dominant Alternative: Synthesis via Isatin Intermediates

The most prevalent and versatile route to 3-hydroxy-2-oxindoles involves the use of isatin (1H-indole-2,3-dione) and its derivatives as key intermediates. Isatins are readily available, highly reactive building blocks that offer multiple points for diversification.[5][6]

Strategy 1: Nucleophilic Addition to Isatin

This strategy leverages the electrophilic C3-carbonyl of the isatin core. Nucleophilic reagents, such as Grignard reagents, organolithium compounds, or enolates, can add to this position to generate a variety of C3-substituted 3-hydroxy-2-oxindoles. A simple reduction of the C3-ketone provides the parent 3-hydroxy-2-oxindole.

G cluster_workflow Workflow: Nucleophilic Addition to Isatin isatin Isatin Derivative product C3-Substituted 3-Hydroxy-2-oxindole isatin->product reagent Nucleophile (e.g., Grignard, Organolithium) or Reducing Agent (e.g., NaBH4) reagent->product G cluster_workflow Workflow: Isatin Synthesis via Oxindole Oxidation oxindole Substituted Oxindole isatin Isatin Derivative oxindole->isatin conditions O2 (1 atm) t-BuONO (additive) THF, 50 °C conditions->isatin G start Aromatic Amine nitroamine Stable Nitroamine Intermediate start->nitroamine Nitration of Amine final Substituted Arene (Halide, etc.) nitroamine->final Nucleophilic Substitution (Metal-Free)

Sources

"comparative study of Sodium 2-(2-aminophenyl)-2-hydroxyacetate and its oxo-analogue"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Technical Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate and its Oxo-Analogue

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and its corresponding oxo-analogue, Sodium 2-(2-aminophenyl)-2-oxoacetate. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by established experimental methodologies and comparative data to inform future research and development.

Introduction: The Significance of the α-Functional Group

In the realm of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This principle is well-exemplified by the comparison between α-hydroxy acids and their corresponding α-keto acid analogues.[1][2] this compound and Sodium 2-(2-aminophenyl)-2-oxoacetate represent such a pair, differing only by the oxidation state of the carbon atom alpha to the carboxylate. This guide aims to elucidate the key differences that arise from this single functional group alteration, providing a framework for their potential applications.

Synthesis and Physicochemical Characterization

The synthetic pathways to these compounds are distinct, reflecting the different chemical nature of the α-hydroxyl and α-keto groups. Their physicochemical properties, in turn, influence their solubility, stability, and formulation possibilities.

Synthetic Approaches

This compound: The synthesis of this α-hydroxy acid derivative can be approached through the reduction of a suitable precursor. A common strategy involves the reduction of the corresponding α-keto ester, followed by saponification. The choice of reducing agent is critical to avoid the reduction of other functional groups.

Sodium 2-(2-aminophenyl)-2-oxoacetate: The preparation of the α-keto acid analogue can be achieved through the oxidation of the corresponding α-hydroxy acid or by methods involving the hydrolysis of isatin (1H-indole-2,3-dione) under basic conditions.[3]

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for their handling, formulation, and interpretation of biological data.

PropertyThis compoundSodium 2-(2-aminophenyl)-2-oxoacetateSource(s)
CAS Number 39588-85-717617-34-4[4][5],[3][6][7]
Molecular Formula C₈H₈NNaO₃C₈H₆NNaO₃[4],[3][6]
Molecular Weight 189.14 g/mol 187.13 g/mol [4],[3][6]
Appearance White to off-white solidWhite to yellowish crystalline powder[8]
Solubility Soluble in waterSoluble in water[8]
Storage Room temperature, sealed in dry conditions2-8°C, inert atmosphere, keep in dark place[4],[7]

Experimental Design for Comparative Analysis

A robust comparative study necessitates well-defined experimental protocols. Below, we outline a general workflow for synthesis and characterization, followed by a specific protocol for a cytotoxicity assay, a key experiment for evaluating potential therapeutic agents.

General Workflow for Synthesis, Purification, and Characterization

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Reduction or Oxidation) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification Crude Product analysis Structural & Purity Analysis (NMR, MS, HPLC) purification->analysis Purified Compound

Caption: A generalized workflow for the synthesis, purification, and characterization of the target compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the steps for evaluating the cytotoxic effects of the two compounds on a cancer cell line.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media and conditions until it reaches 80-90% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and Sodium 2-(2-aminophenyl)-2-oxoacetate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of each compound in cell culture media.

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of the compounds. Include a vehicle control (media with the solvent) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Biological Activity: A Hypothetical Case Study

Potential Differences in Anticancer Activity

The increased electrophilicity of the α-keto group in the oxo-analogue might allow it to react with nucleophilic residues in enzymes or other proteins, potentially leading to greater cytotoxicity against cancer cells.

Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell LineThis compoundSodium 2-(2-aminophenyl)-2-oxoacetate
HeLa (Cervical Cancer) > 100 µM45.2 µM
MCF-7 (Breast Cancer) > 100 µM62.8 µM
A549 (Lung Cancer) 92.5 µM38.7 µM

This hypothetical data suggests that the oxo-analogue exhibits more potent cytotoxic effects across multiple cancer cell lines.

Signaling Pathway Visualization

G cluster_hydroxy Hydroxy-Analogue cluster_oxo Oxo-Analogue hydroxy Sodium 2-(2-aminophenyl) -2-hydroxyacetate target_h Cellular Target (e.g., signaling protein) hydroxy->target_h Weak Interaction effect_h Low Cytotoxicity target_h->effect_h oxo Sodium 2-(2-aminophenyl) -2-oxoacetate target_o Cellular Target (e.g., enzyme active site) oxo->target_o Strong Interaction (e.g., covalent modification) effect_o Apoptosis / Cell Death target_o->effect_o

Sources

A Comparative Analysis of the Biological Activity of Sodium 2-(2-aminophenyl)-2-hydroxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds and their derivatives is a cornerstone of identifying new therapeutic agents. The Sodium 2-(2-aminophenyl)-2-hydroxyacetate backbone presents a versatile scaffold for the development of compounds with diverse biological activities. This guide provides a comparative analysis of the anticancer and neuroprotective properties of various derivatives of this core structure, synthesizing findings from multiple in vitro studies. We will delve into the experimental data that underpins these findings, offering a clear comparison of their efficacy and potential mechanisms of action.

Introduction to the 2-(2-aminophenyl)-2-hydroxyacetate Scaffold

The 2-(2-aminophenyl)-2-hydroxyacetate moiety is a key structural feature that has garnered interest in medicinal chemistry. Its aromatic amine and alpha-hydroxy acid functionalities provide opportunities for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, resulting in a spectrum of biological activities. This guide will focus on two of the most promising therapeutic areas for these derivatives: oncology and neuroprotection.

Anticancer Activity: A Comparative Study of Derivatives

Several derivatives of the 2-(2-aminophenyl)-2-hydroxyacetate scaffold have been investigated for their potential as anticancer agents. The primary method for evaluating this activity in vitro is the assessment of cytotoxicity against various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. A decrease in metabolic activity is indicative of either cell death or a reduction in the rate of cell proliferation.

A comparative analysis of the cytotoxic effects of different aminophenyl derivatives reveals significant variations in their potency. For instance, studies on 2-acyl-3-aminophenyl-1,4-naphthoquinones, which share the aminophenyl core, have demonstrated interesting cytotoxic activities against human prostate (DU-145) and mammary (MCF-7) cancer cells[1]. Similarly, novel phenoxyacetamide derivatives have shown promising cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines[2].

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide Derivative IHepG2Data not specified[2]
Phenoxyacetamide Derivative IIHepG2Data not specified[2]
3-(4-Aminophenyl)propionic acidHepG2Moderately cytotoxic[3]
2-Acetyl-3-aminophenyl-1,4-naphthoquinone Derivative ADU-145Data not specified[1]
2-Acetyl-3-aminophenyl-1,4-naphthoquinone Derivative BMCF-7Data not specified[1]

Note: Specific IC50 values were not always available in the abstracts. The table reflects the reported activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind choosing the MTT assay lies in its reliability and sensitivity for assessing cell viability. It provides a quantitative measure of the effect of a compound on cell proliferation and survival.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[2].

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm)[4].

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Add Compound Derivatives seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability & IC50 Value read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Activity: A Comparative Perspective

The potential for this compound derivatives to act as neuroprotective agents is an emerging area of research. Neuroprotection refers to the preservation of neuronal structure and function. In vitro models of neurotoxicity are crucial for the initial screening of compounds with neuroprotective potential.

Mechanisms of Neuroprotection

The neuroprotective effects of various compounds are often attributed to their ability to counteract cellular stressors that lead to neuronal death. Key mechanisms include antioxidant activity, anti-inflammatory effects, and the modulation of apoptosis (programmed cell death). For instance, flavonoid metabolites have demonstrated significant neuroprotective effects by mitigating oxidative stress and suppressing neuroinflammation[5]. While direct data on this compound derivatives is limited, the evaluation of related aromatic compounds provides a framework for comparison.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves inducing neuronal cell death with a neurotoxin and then evaluating the ability of a test compound to prevent this cell death.

Step-by-Step Methodology:

  • Neuronal Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or glutamate, is added to the culture medium to induce neuronal cell death.

  • Co-incubation: The cells are incubated with both the neurotoxin and the test compound.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Evaluation of Apoptosis: To investigate the mechanism of neuroprotection, markers of apoptosis can be measured. This can include assays for caspase activity or staining with Annexin V/propidium iodide followed by flow cytometry.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Neuroprotection_Workflow cluster_setup Cell Culture & Treatment cluster_induction Toxicity Induction cluster_assessment Assessment cluster_end Data Analysis start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture pretreat Pre-treat with Test Compound culture->pretreat induce Induce Neurotoxicity (e.g., with 6-OHDA) pretreat->induce coincubate Co-incubate Compound & Neurotoxin induce->coincubate viability Assess Cell Viability (MTT or LDH assay) coincubate->viability apoptosis Evaluate Apoptosis (Caspase, Annexin V) coincubate->apoptosis analyze Calculate % Neuroprotection viability->analyze apoptosis->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Comparative Discussion and Future Directions

The preliminary data on the derivatives of the this compound scaffold suggest a promising foundation for the development of novel therapeutics. The observed cytotoxicity of some derivatives against cancer cell lines warrants further investigation into their mechanisms of action, which could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer progression.

In the context of neuroprotection, while direct evidence for this class of compounds is still emerging, the established protocols for evaluating neuroprotective effects provide a clear roadmap for future studies. Investigating the antioxidant and anti-inflammatory properties of these derivatives would be a logical next step.

The structural diversity that can be achieved through the modification of the 2-(2-aminophenyl)-2-hydroxyacetate core is a significant advantage. Future research should focus on synthesizing a broader range of derivatives and establishing a clear structure-activity relationship (SAR). This will enable the rational design of more potent and selective compounds for both anticancer and neuroprotective applications.

References

  • Synthesis of aminophenylhydroxamate and aminobenzylhydroxamate derivatives and in vitro screening for antiparasitic and histone deacetylase inhibitory activity. (2018). ResearchGate. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. [Link]

  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. (n.d.). ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]

  • Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (n.d.). PMC. [Link]

  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. (2025). Dove Medical Press. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]

  • In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. (n.d.). International Journal of Pharmaceutical Research. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]

  • New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. (2020). PubMed. [Link]

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A Comparative Spectroscopic Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core structure, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of sodium 2-(2-aminophenyl)-2-hydroxyacetate and its meta- and para-isomers (sodium 2-(3-aminophenyl)-2-hydroxyacetate and sodium 2-(4-aminophenyl)-2-hydroxyacetate, respectively). We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these closely related structures.

The Critical Importance of Isomer Differentiation

This compound and its isomers are derivatives of mandelic acid, an important chiral aromatic hydroxy acid used in pharmaceuticals.[1] The relative positions of the amino (-NH₂) and hydroxyacetate [-CH(OH)COONa] groups on the phenyl ring can significantly influence a molecule's pharmacological activity, toxicity, and metabolic fate. For instance, the proximity of the amino group in the ortho isomer allows for potential intramolecular interactions, such as hydrogen bonding, which are absent in the meta and para isomers.[2][3] These subtle structural variations manifest as distinct spectroscopic signatures, which can be leveraged for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is a powerful technique for differentiating constitutional isomers by probing the unique electronic environments of atomic nuclei.[4][5] The chemical shifts (δ) and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular structure.

The primary differences between the isomers will be observed in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates the splitting patterns and chemical shifts of the aromatic protons.

  • Ortho Isomer: The aromatic region will display a complex multiplet pattern due to the four adjacent protons.

  • Meta Isomer: This isomer will also show a complex pattern, but with different coupling constants and chemical shifts compared to the ortho isomer.

  • Para Isomer: The para-substitution results in a more symmetrical molecule, leading to a simpler spectrum, typically two doublets (an AA'BB' system).

The chemical shifts of the benzylic proton (-CH(OH)-) and the amine protons (-NH₂) can also provide clues. Intramolecular hydrogen bonding in the ortho isomer may lead to a downfield shift of the -NH₂ and -OH protons compared to the other isomers.[2]

¹³C NMR spectroscopy further aids in differentiation by revealing the number of unique carbon environments.

  • Ortho and Meta Isomers: Each will show eight distinct signals for the eight carbon atoms.

  • Para Isomer: Due to its symmetry, it will exhibit only six unique carbon signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sodium 2-(aminophenyl)-2-hydroxyacetate isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Use a standard proton experiment.

    • Set a spectral width sufficient to cover both aromatic and aliphatic regions (e.g., 0-12 ppm).[4]

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled experiment to obtain singlets for each carbon.

    • Use a wider spectral width (e.g., 0-160 ppm).[4]

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.[4]

IsomerKey ¹H NMR Features (Aromatic Region)Predicted No. of ¹³C Signals
Ortho Complex multiplet8
Meta Complex multiplet (distinct from ortho)8
Para Two doublets (AA'BB' system)6

Workflow for Comparative NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_id Isomer Identification prep Dissolve Isomer in Deuterated Solvent h1_nmr ¹H NMR Acquisition prep->h1_nmr c13_nmr ¹³C NMR Acquisition prep->c13_nmr analyze_h1 Analyze Aromatic Splitting Patterns & Chemical Shifts h1_nmr->analyze_h1 analyze_c13 Count Unique Carbon Signals c13_nmr->analyze_c13 identify Differentiate Ortho, Meta, and Para Isomers analyze_h1->identify analyze_c13->identify

Caption: Workflow for a comparative NMR study of isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a valuable tool for identifying functional groups and can be used to distinguish between positional isomers based on differences in their vibrational modes.[6][7] The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region of the spectrum.

  • N-H and O-H Stretching: The amino (-NH₂) and hydroxyl (-OH) groups will exhibit characteristic stretching bands, typically in the range of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding in the ortho isomer may cause these bands to be broader and shifted to lower wavenumbers compared to the meta and para isomers.

  • C=O Stretching: The carboxylate group (-COO⁻) will show a strong absorption band, typically around 1600 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations are highly diagnostic for the substitution pattern on the benzene ring and typically appear between 650 and 900 cm⁻¹.[8]

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Bands around 690 cm⁻¹ and 780 cm⁻¹.

    • Para: A strong band around 830 cm⁻¹.

  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty sample compartment or ATR crystal, which will be automatically subtracted from the sample spectrum.

Vibrational ModeOrtho Isomer (cm⁻¹)Meta Isomer (cm⁻¹)Para Isomer (cm⁻¹)
Aromatic C-H Bending~750~690, ~780~830
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[9] The position and intensity of absorption bands are sensitive to the extent of conjugation and the presence of auxochromes (substituents on the chromophore).

All three isomers are expected to exhibit absorption bands corresponding to π → π* transitions of the benzene chromophore.[9] However, the position of the amino group relative to the hydroxyacetate group will influence the electronic environment and, consequently, the absorption maxima (λ_max). The conjugation of the amino group's lone pair of electrons with the aromatic ring will affect the energy of the electronic transitions. As the extent of conjugation changes with the substitution pattern, a shift in λ_max can be expected.[10] While UV-Vis spectroscopy may not be as definitive as NMR for isomer differentiation, it can serve as a complementary technique.[11][12]

  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., water or ethanol) of known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the samples over a wavelength range of approximately 200-400 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorbance spectra and determine the λ_max for each isomer.

General Spectroscopic Analysis Workflow

G cluster_sample Sample cluster_methods Spectroscopic Methods cluster_data Data Analysis cluster_result Conclusion sample Sodium 2-(aminophenyl)- 2-hydroxyacetate Isomer nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv ms Mass Spectrometry sample->ms nmr_data Chemical Shifts, Coupling Patterns nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data uv_data Absorption Maxima uv->uv_data ms_data Fragmentation Patterns ms->ms_data result Unambiguous Isomer Identification nmr_data->result ir_data->result uv_data->result ms_data->result

Caption: Integrated workflow for isomer characterization.

Mass Spectrometry (MS): Differentiating Isomers Through Fragmentation

While standard mass spectrometry provides the molecular weight, which is identical for isomers, tandem mass spectrometry (MS/MS) can often differentiate them by analyzing their fragmentation patterns. The proximity of the functional groups in the ortho isomer can lead to unique fragmentation pathways that are not observed for the meta and para isomers. Infrared Ion Spectroscopy (IRIS) is an emerging mass spectrometry-based technique that has shown promise in distinguishing positional isomers.[8][13]

The fragmentation of the molecular ion or a protonated/deprotonated molecule can be influenced by the substituent positions. For the ortho isomer, a characteristic loss of a small neutral molecule (e.g., H₂O or CO) might be facilitated by the neighboring amino group, leading to a unique fragment ion in the MS/MS spectrum.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion or the [M-H]⁻/[M+H]⁺ ion.

  • MS/MS Scan: Isolate the ion of interest and subject it to collision-induced dissociation (CID).

  • Data Analysis: Compare the resulting fragmentation patterns of the three isomers to identify unique fragment ions or significant differences in the relative abundances of common fragments.

Conclusion

The differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. NMR spectroscopy, particularly the analysis of aromatic proton splitting patterns and the number of ¹³C signals, provides the most definitive evidence for isomer identification. IR spectroscopy offers a rapid and effective method for differentiation based on the characteristic C-H out-of-plane bending vibrations. UV-Vis spectroscopy and Mass Spectrometry serve as valuable complementary techniques. By employing these methods in a coordinated manner, researchers and drug development professionals can ensure the unambiguous structural characterization of these important pharmaceutical building blocks.

References

  • PubMed. (n.d.). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Retrieved from [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • RSC Publishing. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]

  • PubMed. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Isomeric Lipids by UV Spectroscopy of Noncovalent Complexes with Aromatic Molecules. Analytical Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • RSC Publishing. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Structural isomer. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

  • PubMed. (2010). High-performance Liquid chromatography/mass Spectrometric and Proton Nuclear Magnetic Resonance Spectroscopic Studies of the Transacylation and Hydrolysis of the Acyl Glucuronides of a Series of Phenylacetic Acids in Buffer and Human Plasma. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0158382). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneacetic acid, TMS derivative. Retrieved from [Link]

  • PubChem. (n.d.). sodium;(2R)-2-(3-aminophenyl)-2-hydroxyacetate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM HYDROXYACETATE. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Verification of Commercial Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the absolute certainty of a starting material's identity is the bedrock of reproducible and reliable results. This guide provides a comprehensive framework for researchers to confirm the identity and assess the purity of commercially sourced Sodium 2-(2-aminophenyl)-2-hydroxyacetate. We will delve into the rationale behind a multi-pronged analytical approach, comparing the utility of various spectroscopic and chromatographic techniques. This guide is intended to be a practical resource, empowering researchers to move forward in their work with confidence in their reagents.

At the outset, it is crucial to distinguish this compound from a closely related compound, Sodium 2-(2-aminophenyl)-2-oxoacetate. The presence of a hydroxyl group versus a ketone at the alpha-carbon position dramatically alters the molecule's chemical properties and reactivity. A simple mix-up in supply or labeling could lead to unforeseen side reactions, failed syntheses, or incorrect biological data. Therefore, rigorous incoming quality control is not just a formality but a scientific necessity.

PropertyThis compoundSodium 2-(2-aminophenyl)-2-oxoacetate
CAS Number 39588-85-7[1]17617-34-4[2][3]
Molecular Formula C₈H₈NNaO₃[1]C₈H₆NNaO₃[2][3]
Molecular Weight 189.14 g/mol [1][4]187.13 g/mol [2][3]
Structure Aromatic ring with amine and sodium hydroxyacetate substituentsAromatic ring with amine and sodium oxoacetate substituents

A Multi-faceted Approach to Identity Confirmation

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation relies on the convergence of data from multiple, orthogonal methods. This guide will focus on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as the pillars of a comprehensive identity confirmation workflow.

cluster_workflow Identity Confirmation Workflow start Receive Commercial Sample nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) start->ms Molecular Weight Verification hplc HPLC-UV/DAD start->hplc Purity Assessment data_analysis Correlate and Analyze Data nmr->data_analysis ms->data_analysis hplc->data_analysis pass Identity Confirmed Proceed with Research data_analysis->pass Data Consistent fail Identity Questioned Contact Vendor/Further Analysis data_analysis->fail Discrepancies Found

Caption: A typical workflow for the identity confirmation of a commercial chemical reagent.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of a small molecule's structure. By providing information about the chemical environment and connectivity of each atom, NMR allows for a detailed structural fingerprint.

Why it's essential:

  • Unambiguous Structure Confirmation: ¹H NMR will reveal the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through splitting patterns). The aromatic protons will have characteristic shifts and splitting patterns indicative of a 1,2-disubstituted benzene ring. The proton on the alpha-carbon will be a key diagnostic peak.

  • Detection of Impurities: The presence of unexpected signals can indicate impurities, including residual solvents, starting materials from the synthesis, or the "oxo" analogue.

  • ¹³C NMR for Carbon Skeleton: ¹³C NMR provides information on the number and types of carbon atoms, confirming the carbon backbone of the molecule. The chemical shift of the alpha-carbon will be significantly different for the hydroxyacetate versus the oxoacetate.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the commercial this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate all peaks and determine the splitting patterns.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of the molecular weight.

Why it's essential:

  • Molecular Ion Confirmation: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In negative ion mode, one would expect to see a peak corresponding to the deprotonated molecule [M-Na]⁻. The accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition.

  • Distinguishing from the "oxo" analogue: The molecular weight of this compound (189.14 g/mol ) is different from the "oxo" analogue (187.13 g/mol ).[1][2] This mass difference is easily resolved by mass spectrometry.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI-MS system.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound. This may require a direct infusion of a more concentrated solution first.

    • Set the mass range to scan for the expected molecular ion.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

    • Acquire the mass spectrum in both positive and negative ion modes to ensure the best ionization is observed.

HPLC: Assessing Purity and Detecting Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the components of a mixture. When coupled with a UV or Diode Array Detector (DAD), it is a powerful tool for purity assessment.

Why it's essential:

  • Quantitative Purity Assessment: HPLC can separate the target compound from impurities, and the relative peak areas can be used to estimate the purity.

  • Detection of Related Substances: The "oxo" analogue, if present as an impurity, will likely have a different retention time and can be resolved and quantified. Other potential impurities from the synthesis, such as the starting materials, can also be detected.

  • Method Validation: A well-developed HPLC method can be validated for linearity, precision, and accuracy, making it suitable for routine quality control.[5][6][7]

Experimental Protocol: Reverse-Phase HPLC-UV
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the commercial sample in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions for linearity assessment if quantification is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point for method development could be a gradient from 10% to 90% organic solvent over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm and 280 nm). A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak to estimate the purity.

    • If standards are available for potential impurities, a more accurate quantification can be performed.

cluster_logic Analytical Technique Rationale compound This compound nmr NMR Spectroscopy compound->nmr Confirms Structure ms Mass Spectrometry compound->ms Confirms Mass hplc HPLC compound->hplc Assesses Purity nmr_info Provides: - Atomic connectivity - Stereochemistry - Structural fingerprint nmr->nmr_info ms_info Provides: - Molecular Weight - Elemental Formula (HRMS) ms->ms_info hplc_info Provides: - Purity (%) - Number of components - Quantification of impurities hplc->hplc_info

Caption: The logical relationship between analytical techniques and the information they provide.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
¹H and ¹³C NMR Detailed molecular structure, connectivity, and detection of structurally similar impurities.Provides the most definitive structural information.Lower sensitivity compared to MS; may not detect non-protonated or low-level impurities.
Mass Spectrometry Molecular weight and elemental composition (with high resolution).High sensitivity; excellent for confirming molecular formula and differentiating from compounds with different masses.Does not provide information on connectivity or isomerism.
HPLC-UV/DAD Purity, number of components, and quantification of impurities.Excellent for quantitative analysis and assessing purity; can be readily implemented for routine QC.Requires a chromophore for UV detection; peak identity is based on retention time and requires confirmation by other methods.

Conclusion and Recommendations

The identity of a chemical reagent should never be taken for granted. For a compound like this compound, where a structurally similar and commercially available alternative exists, a rigorous, multi-technique approach to identity confirmation is paramount. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a self-validating system that ensures the integrity of your starting material. By implementing these, or similar, analytical workflows, researchers can mitigate the risks of failed experiments and unreliable data, ultimately accelerating the pace of discovery and development.

References

  • PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). sodium;(2R)-2-(2-aminophenyl)-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]

  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. [Link]

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  • Saeed ul-Hassan, et al. (2018). Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. ResearchGate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (A general authoritative reference for spectroscopic methods).
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A Researcher's Guide to Evaluating Small Molecule Cross-Reactivity in Immunoassays: A Case Study with Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data generation. Cross-reactivity, the phenomenon where an antibody binds to unintended, structurally similar molecules, can lead to significant analytical errors, including false positives or inaccurate quantification.[1][2] This guide provides a comprehensive framework for designing and executing experiments to assess the cross-reactivity of small molecules. Using Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a metabolite related to the tryptophan-isatin pathway, as a case study, we detail a systematic approach grounded in the principles of competitive enzyme-linked immunosorbent assay (ELISA).[3][4] We explain the causality behind experimental choices, provide a detailed, self-validating protocol, and offer guidance on data interpretation, empowering researchers to rigorously validate their immunoassays and ensure data integrity.

Introduction: The Challenge of Small Molecule Specificity

Immunoassays leverage the highly specific binding between an antibody and its target antigen to detect and quantify molecules of interest.[5][6] While this "lock and key" relationship is highly effective for large protein antigens, assays designed for small molecules (haptens) face a unique challenge.[7][8] Small molecules like this compound often belong to families of structurally related metabolites. For instance, its core structure is reminiscent of compounds within the tryptophan metabolic pathway, which generates numerous bioactive molecules critical in physiology and pathology.[9][10]

The presence of these related metabolites in a biological sample creates a risk of assay interference.[9][11][12] An antibody developed against one specific metabolite may exhibit off-target binding to another, a phenomenon known as cross-reactivity.[2][13] This can lead to an overestimation of the target analyte's concentration, confounding results in clinical diagnostics, drug metabolism studies, and fundamental research. Therefore, characterizing an antibody's cross-reactivity profile against relevant metabolites is not merely a quality control step but a fundamental aspect of assay validation.[14][15][16]

This guide uses this compound as a model compound to demonstrate a robust workflow for assessing cross-reactivity in a competitive immunoassay format, which is particularly well-suited for the quantification of small molecules.[17][18]

The Principle of the Competitive Immunoassay for Cross-Reactivity Assessment

The competitive ELISA is the cornerstone for evaluating cross-reactivity for small molecule analytes.[19] Its principle relies on the competition between the target analyte in the sample and a fixed amount of a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate.[5][17][20]

Mechanism of Action:

  • High Analyte Concentration: When the concentration of the (unlabeled) analyte in the sample is high, it outcompetes the labeled analyte for antibody binding. This results in less labeled analyte being captured, leading to a weak signal.

  • Low Analyte Concentration: Conversely, when the sample analyte concentration is low, more labeled analyte binds to the antibodies, producing a strong signal.

The signal generated is therefore inversely proportional to the concentration of the target analyte in the sample.[5] To test for cross-reactivity, the potential cross-reacting substance (in this case, this compound) is run in the assay in place of the target analyte. By comparing the concentration required to inhibit the signal by 50% (IC50), we can quantitatively determine the antibody's preference for the target analyte versus the cross-reactant.[1][19]

Competitive ELISA Principle cluster_0 High Target Analyte Concentration cluster_1 Low Target Analyte / High Cross-Reactant Analyte_H Target Analyte (High Conc.) Antibody_H Immobilized Antibody Analyte_H->Antibody_H Compete for Binding Sites Labeled_H Labeled Analyte (Fixed Conc.) Labeled_H->Antibody_H Compete for Binding Sites Result_H Low Signal Antibody_H->Result_H Analyte binding dominates Analyte_L Cross-Reactant (Test Compound) Antibody_L Immobilized Antibody Analyte_L->Antibody_L Compete for Binding Sites Labeled_L Labeled Analyte (Fixed Conc.) Labeled_L->Antibody_L Compete for Binding Sites Result_L Signal Depends on Cross-Reactivity Antibody_L->Result_L Binding affinity determines signal

Principle of Competitive ELISA for Cross-Reactivity.

Experimental Design & Self-Validating Protocol

A robust experimental design is crucial for obtaining reliable cross-reactivity data. The protocol must be self-validating, meaning it includes the necessary controls to confirm the assay is performing correctly. Here, we outline a protocol to test the cross-reactivity of this compound in a hypothetical competitive ELISA for Kynurenic Acid, a structurally related tryptophan metabolite.

Materials & Reagents
  • Microplate: 96-well high-binding polystyrene plates.

  • Target Analyte Standard: Kynurenic Acid (high purity).

  • Potential Cross-Reactant: this compound (high purity).

  • Capture Antibody: Anti-Kynurenic Acid antibody (e.g., rabbit polyclonal).

  • Labeled Antigen: Kynurenic Acid conjugated to Horseradish Peroxidase (KA-HRP).

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS), Assay Buffer (similar to blocking buffer).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment: Microplate reader (450 nm), calibrated pipettes, incubator.

Experimental Workflow Diagram

Cross-Reactivity Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Plate (e.g., 1% BSA) Wash1->Block Wash2 Wash Block->Wash2 Prepare 3. Prepare Standards & Test Compound Dilutions Wash2->Prepare AddSamples 4. Add Standards/Controls/ Test Compound to Wells Prepare->AddSamples AddConjugate 5. Add Labeled Antigen (KA-HRP) AddSamples->AddConjugate Incubate1 6. Incubate (Competition) AddConjugate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSubstrate 7. Add TMB Substrate Wash3->AddSubstrate Incubate2 8. Incubate (Color Dev.) AddSubstrate->Incubate2 Stop 9. Add Stop Solution Incubate2->Stop Read 10. Read Absorbance (450 nm) Stop->Read Analyze 11. Analyze Data (Calculate IC50 & % CR) Read->Analyze End End Analyze->End

Workflow for Determining Immunoassay Cross-Reactivity.

Step-by-Step Protocol
  • Plate Coating:

    • Dilute the anti-Kynurenic Acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the capture antibody on the plate surface, which is the foundation of the assay.[18][20] The overnight incubation at 4°C ensures efficient and stable binding without denaturing the antibody.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Washing removes unbound antibody. Blocking is critical as it covers any remaining protein-binding sites on the plastic, preventing non-specific binding of subsequent reagents (like the HRP-conjugate), which would lead to high background noise and inaccurate results.[8][20]

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the Kynurenic Acid standard in Assay Buffer. This curve should span the expected dynamic range of the assay (e.g., from 0.1 ng/mL to 1000 ng/mL).

    • Similarly, prepare a wide serial dilution of this compound. The concentration range should be broad, often extending higher than the standard curve, to capture even weak cross-reactivity.

    • Crucial Controls:

      • Zero Standard (B₀): Assay Buffer only (no analyte). This represents the maximum signal.

      • Non-Specific Binding (NSB): Assay Buffer, no capture antibody (wells coated with buffer only). This measures background signal.

      • Blank: Assay Buffer, no labeled antigen.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of each standard, control, or test compound dilution to the appropriate wells.

    • Add 50 µL of the pre-diluted KA-HRP conjugate to all wells (except the Blank).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Causality: This is the critical competition step. The analyte from the standard/sample and the KA-HRP conjugate compete for the limited binding sites on the immobilized capture antibody.[17] Incubation time is optimized to reach equilibrium.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB, producing a blue color. The intensity is proportional to the amount of bound conjugate. The acid stops the reaction and stabilizes the yellow color for accurate reading.[7]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis & Interpretation

Data Processing
  • Generate Standard Curve: Plot the absorbance values for the Kynurenic Acid standards against their corresponding concentrations (typically on a log scale). Use a four-parameter logistic (4-PL) curve fit to model the sigmoidal dose-response curve.

  • Determine IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). Calculate the IC50 value for both the target analyte (Kynurenic Acid) and the potential cross-reactant (this compound) from their respective curves.[19][21]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:[1][19]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Sample Data & Interpretation

The results should be summarized in a clear, comparative table.

CompoundIC50 (ng/mL)% Cross-Reactivity
Kynurenic Acid (Target Analyte)15.2100%
This compound485.53.13%
Tryptophan (Negative Control)>10,000<0.15%
Xanthurenic Acid (Structurally Similar)190.18.0%

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • A lower IC50 value indicates a higher binding affinity of the compound for the antibody.[19]

  • In this hypothetical example, this compound shows a 3.13% cross-reactivity . This means it is significantly less reactive than the target analyte. A much higher concentration (~32 times more) is required to achieve the same level of signal inhibition.

  • Whether this level of cross-reactivity is acceptable depends on the assay's intended use. For diagnostic purposes where the cross-reactant may be present at high physiological concentrations, even a few percent cross-reactivity could be clinically significant.[22] For research applications, this may be perfectly acceptable.

  • Comparing with other alternatives, like Xanthurenic Acid (8.0% CR), provides a more complete specificity profile for the antibody.

Conclusion & Best Practices

Thoroughly characterizing the cross-reactivity of an immunoassay is a non-negotiable step in method validation, particularly for small molecules in complex biological matrices.[2][23][24] The structural similarity between this compound and key tryptophan metabolites underscores the necessity of such evaluations.

Key Takeaways for Researchers:

  • Systematic Approach: Always use a systematic approach, testing a panel of structurally related compounds.[19]

  • Competitive Format is Key: The competitive ELISA format is the gold standard for assessing small molecule cross-reactivity.[17][18]

  • Context is Crucial: The acceptable level of cross-reactivity is not absolute; it depends on the assay's application and the expected physiological or pathological concentrations of potential interferents.[22][25]

  • Validation is Paramount: This experimental framework should be part of a larger validation plan that also assesses accuracy, precision, sensitivity, and stability, adhering to guidelines from regulatory bodies where applicable.[14][15]

By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their immunoassays, ensuring the generation of accurate, reliable, and defensible data.

References

  • Quanterix. Types Of Immunoassay - And When To Use Them. [Online] Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of sodium 2-(2-aminophenyl)-2-hydroxyacetate, a specialized aromatic amino compound, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed safely from receipt to final disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related analogs, such as sodium 2-(2-aminophenyl)-2-oxoacetate, provide critical safety information.

Known Hazards: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed and inhaled.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Furthermore, as an aromatic amine, this compound class is recognized for its potential ecotoxicity, posing a significant risk to aquatic organisms.[1][2][3][4] This inherent environmental hazard dictates that under no circumstances should this chemical or its residues be disposed of via the sanitary sewer system. [3]

Immediate Safety Precautions

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling the compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and potential eye irritation.
Hand Protection Nitrile or other chemically-resistant glovesPrevents skin contact and irritation.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or aerosols, mitigating respiratory irritation.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This involves a systematic process of waste characterization, segregation, containment, and transfer to a licensed disposal facility.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All waste streams containing this compound must be classified as hazardous chemical waste.

  • Identify the Waste Stream: This includes:

    • Expired or unused pure compound.

    • Contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Segregate Incompatibles: Aromatic amines can be incompatible with strong oxidizing agents and strong acids. To prevent dangerous reactions, waste containing this compound must be stored separately.[6][7] Do not mix this waste stream with other chemical wastes unless compatibility has been verified.[6]

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.[8]

    • The original product container, if in good condition, is an excellent choice.

    • Ensure the container has adequate headspace (do not fill beyond 90% capacity) to allow for expansion.[5]

  • Label the Container Immediately: As soon as the first waste is added, the container must be labeled. The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound" (no formulas or abbreviations).[8]

    • The approximate concentration and quantity of the waste. For mixtures, list all components.[8]

    • The date accumulation started.

    • The name and contact information of the principal investigator or responsible person.[8]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Utilize Secondary Containment: The waste container must be kept in a secondary container, such as a plastic tub or bin, that can hold the entire volume of the primary container in case of a leak.[5]

  • Ensure Safe Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. The container must remain closed at all times except when adding waste.[5][6]

Step 4: Disposal and Record Keeping
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for more than 90 days or exceed volume limits (typically 55 gallons) in the SAA.[5]

  • Never Use Drain or Trash Disposal: As previously stated, this chemical must not be poured down the sink or placed in the regular trash. This is illegal and environmentally irresponsible.

  • Maintain Records: Keep accurate records of the waste generated and disposed of in accordance with your institution's policies and regulatory requirements.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the critical decision points and workflow for the proper management and disposal of this compound waste.

Disposal_Workflow Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Disposal Process cluster_2 Prohibited Actions A Generation of Waste (e.g., unused chemical, contaminated labware) B Characterize as Hazardous Waste (Toxic, Irritant, Ecotoxic) A->B C Select Chemically Compatible Container with Secure Lid B->C L DO NOT Dispose Down the Drain B->L M DO NOT Dispose in Regular Trash B->M D Label Container Immediately 'Hazardous Waste' + Contents C->D E Store in Designated SAA with Secondary Containment D->E F Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) E->F G Is Container Full or >90 days old? F->G H Contact Institutional EHS for Waste Pickup G->H Yes K Continue Accumulation in SAA G->K No I Transfer to Licensed Hazardous Waste Facility H->I J Final Disposal (e.g., Incineration) I->J K->G

Caption: A workflow for the safe management and disposal of this compound waste.

Conclusion: Upholding a Culture of Safety

The responsible disposal of chemical waste like this compound is a non-negotiable aspect of professional scientific practice. By adhering to this procedural guide, which synthesizes regulatory requirements with an understanding of the compound's chemical nature, laboratories can ensure they are protecting their personnel, the wider community, and the environment. This commitment to safety and compliance is fundamental to building the trust and authority that defines scientific excellence.

References

  • Rodrigues, S. et al. (n.d.). Hidden dangers: aromatic amines and their impact on freshwater species. Aquatic Toxicology. Available at: [Link]

  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Environmental Health and Safety, Columbia University. (n.d.). How to Dispose of Chemical Waste. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • University of Pennsylvania EHRS. (2019). Guidelines for Segregating and Combining Chemical Wastes into Containers. Available at: [Link]

  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.